Florfenicol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045500 | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73231-34-2, 76639-94-6 | |
| Record name | Florfenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florfenicol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florfenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | florphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORFENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Florfenicol's Mode of Action on Bacterial Ribosomes: A Molecular Whitepaper
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Florfenicol, a synthetic fluorinated analog of thiamphenicol, is a potent bacteriostatic agent used extensively in veterinary medicine.[1][2] Its efficacy stems from a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's mode of action. We will dissect its binding to the 50S ribosomal subunit, the subsequent inhibition of the peptidyl transferase center (PTC), and the experimental methodologies that have been pivotal in elucidating these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical antibiotic-target relationship.
The Target: An Overview of the Bacterial Ribosome
To comprehend this compound's mechanism, one must first appreciate its target. The bacterial ribosome is a 70S ribonucleoprotein complex, composed of a small (30S) and a large (50S) subunit.[3][4][5] While the 30S subunit is primarily responsible for decoding the messenger RNA (mRNA) template, the 50S subunit contains the catalytic core for protein synthesis.[5][6]
At the heart of the 50S subunit lies the Peptidyl Transferase Center (PTC), the active site responsible for catalyzing peptide bond formation.[7][8][9] This critical function is not mediated by ribosomal proteins, but rather by the 23S ribosomal RNA (rRNA) itself, making the ribosome a ribozyme—a relic of the proposed "RNA World" and a testament to the catalytic power of RNA.[7][9][10] The PTC facilitates the transfer of the growing polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site), thereby elongating the new protein.
The Core Mechanism: Steric Occlusion at the Peptidyl Transferase Center
This compound exerts its bacteriostatic effect by arresting protein synthesis.[11][12][13][14][15] The mechanism is direct and specific: the drug binds to the large 50S ribosomal subunit and inhibits the crucial peptidyl transferase reaction.[1][12][13][16][17]
Structural and biochemical studies have revealed that this compound binds within the A-site cleft of the Peptidyl Transferase Center.[18][19][20] Its position physically obstructs the proper accommodation of the aminoacyl moiety of an incoming aminoacyl-tRNA.[18][19] By occupying this critical space, this compound acts as a competitive inhibitor, preventing the substrate from reaching the catalytic site. This steric hindrance effectively halts peptide chain elongation, leading to the cessation of protein production and bacterial growth.[12][13] The binding site significantly overlaps with that of its predecessor, chloramphenicol, and involves key interactions with 23S rRNA nucleotides, such as C2452.[18][19]
Elucidating the Interaction: Key Experimental Methodologies
The precise understanding of this compound's binding mode is a direct result of advanced structural and biochemical techniques. These methods provide the empirical foundation for our mechanistic models and are crucial for the rational design of new antibiotics.
Structural Visualization via Cryo-Electron Microscopy (Cryo-EM)
High-resolution structural analysis is paramount to visualizing the drug-target interaction at an atomic level. Cryo-EM has become a revolutionary tool, allowing for the determination of antibiotic-ribosome complex structures in a near-native, vitrified state.[21][22][23][24]
-
Ribosome Purification:
-
Culture Escherichia coli or another suitable bacterial strain to the mid-logarithmic growth phase.
-
Harvest cells via centrifugation and lyse them using a French press or sonication in a buffer optimized for ribosome stability.
-
Isolate 70S ribosomes from the cell lysate using sucrose gradient centrifugation. Assess purity and concentration via UV spectrophotometry.
-
Causality Check: High-purity, intact ribosomes are essential for forming homogenous complexes, which is a prerequisite for achieving high-resolution structural data.
-
-
This compound-Ribosome Complex Formation:
-
Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.
-
The incubation period and temperature are optimized to achieve equilibrium.
-
-
Cryo-EM Grid Preparation (Vitrification):
-
Apply approximately 3-4 µL of the this compound-ribosome complex solution to a glow-discharged holey carbon cryo-EM grid.
-
Blot the grid with filter paper for a few seconds to create an ultra-thin aqueous film.
-
Immediately plunge-freeze the grid into liquid ethane. This process, known as vitrification, freezes the water faster than ice crystals can form, preserving the complex in a near-native state.
-
Causality Check: Vitrification is critical to prevent damage from ice crystal formation and to preserve the high-resolution structural details of the complex.
-
-
Data Collection & Processing:
-
Screen the vitrified grids and collect high-resolution images (micrographs) using a Titan Krios or similar transmission electron microscope equipped with a direct electron detector.
-
Use software like RELION or CryoSPARC to perform motion correction, CTF estimation, and automated particle picking from the micrographs.
-
Generate 2D class averages to select a homogenous population of ribosome particles.
-
Perform 3D reconstruction and refinement to generate a high-resolution electron density map of the this compound-ribosome complex.[22]
-
-
Model Building and Analysis:
-
Fit an atomic model of the ribosome into the cryo-EM density map.
-
The clear density corresponding to the bound this compound molecule allows for precise placement and analysis of its interactions with the 23S rRNA nucleotides of the PTC.
-
Functional Confirmation via In Vitro Translation Assays
While structural methods show where a drug binds, functional assays are needed to confirm how that binding affects the ribosome's activity. Cell-free translation systems provide a direct method for quantifying the inhibitory effect of an antibiotic on protein synthesis.[25][26]
-
System Preparation:
-
Prepare or obtain a commercial E. coli S30 cell-free extract, which contains all the necessary components for translation (ribosomes, tRNAs, factors).
-
Prepare a reaction mixture containing the S30 extract, an amino acid mixture, and an energy source (ATP/GTP).
-
-
Assay Setup:
-
In a microplate format, add a constant amount of mRNA encoding a reporter protein (e.g., Firefly Luciferase) to each well.
-
Add this compound across a range of concentrations to different wells to create a dose-response curve. Include a no-drug control.
-
-
Translation Reaction:
-
Incubate the plate at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[26]
-
-
Detection and Analysis:
-
Add a luciferase substrate solution to each well. The synthesized luciferase enzyme will catalyze a reaction that produces light.
-
Measure the luminescence in each well using a plate reader.
-
Causality Check: The intensity of the light signal is directly proportional to the amount of active luciferase synthesized. A decrease in luminescence in the presence of this compound provides a quantitative measure of its inhibitory activity.
-
Calculate the IC₅₀ (the concentration of this compound that inhibits protein synthesis by 50%) from the dose-response curve.
-
Quantitative Impact and Resistance
The molecular inhibition translates directly into potent antibacterial activity. The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth.
Table 1: In Vitro Activity of this compound Against Key Veterinary Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Pasteurella multocida | 269 | ≤ 0.25 - 1 | [27] |
| Mannheimia haemolytica | 136 | 0.5 - 2 | [27] |
| Actinobacillus pleuropneumoniae | 258 | ≤ 0.25 - 2 | [27] |
| Streptococcus suis | 93 | 1 - 2 |[27] |
Despite its effectiveness, resistance to this compound has emerged. The primary mechanisms do not typically involve modification of the ribosomal target itself, but rather:
-
Active Efflux: Bacteria acquire genes, such as floR, that code for membrane proteins that actively pump the drug out of the cell, preventing it from reaching its ribosomal target.[11][28][29]
-
Target Protection/Modification: In some cases, resistance can be conferred by enzymes like the Cfr methyltransferase, which modifies an adenine residue (A2503) in the 23S rRNA near the PTC, reducing the binding affinity of several classes of antibiotics, including phenicols.[15][28][29]
Conclusion
The mode of action of this compound is a well-defined paradigm of antibiotic-ribosome interaction. By binding to a highly conserved and functionally critical site—the Peptidyl Transferase Center on the 50S ribosomal subunit—it acts as a potent inhibitor of protein synthesis. Its mechanism, elucidated through a combination of high-resolution structural biology and quantitative functional assays, involves the steric hindrance of incoming aminoacyl-tRNAs. A thorough understanding of this molecular mechanism is not only fundamental to the effective use of this compound but also provides a critical framework for the development of next-generation ribosomal antibiotics designed to overcome existing resistance mechanisms.
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Ribosome [biochem.umd.edu]
- 4. Prokaryotic Cell Structure: Ribosomes [cwoer.ccbcmd.edu]
- 5. Ribosome - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Peptidyl transferase center - Wikipedia [en.wikipedia.org]
- 8. The Peptidyl Transferase Center: a Window to the Past - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Strategies for Enzymatic Inactivation of the Veterinary Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Self-assembled and intestine-targeting this compound nano-micelles effectively inhibit drug-resistant Salmonella typhimurium, eradicate biofilm, and maintain intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multi-particle cryo-EM refinement with<i>M</i>visualizes ribosome-antibiotic complex at 3.7 Å inside cells [ouci.dntb.gov.ua]
- 24. benchchem.com [benchchem.com]
- 25. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. In vitro activities of this compound against bovine and porcine respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of this compound-Resistant Leclercia adecarboxylata Strain R25 - PMC [pmc.ncbi.nlm.nih.gov]
Florfenicol's Spectrum of Activity Against Veterinary Pathogens: A Technical Guide
Abstract
Florfenicol is a synthetic, broad-spectrum bacteriostatic antibiotic exclusively used in veterinary medicine.[1][2][3] A derivative of thiamphenicol, its structural modifications, notably the replacement of a hydroxyl group with a fluorine atom, enhance its potency and confer resistance to bacterial enzymes that inactivate related compounds like chloramphenicol.[4][5] This guide provides a detailed examination of this compound's mechanism of action, its spectrum of activity against clinically significant veterinary pathogens, the molecular underpinnings of bacterial resistance, and standardized methodologies for in vitro susceptibility testing. It is intended for researchers, drug development professionals, and veterinary diagnosticians engaged in antimicrobial stewardship and surveillance.
Introduction to this compound
This compound emerged as a critical therapeutic agent in veterinary medicine following concerns over the risk of aplastic anemia in humans associated with its predecessor, chloramphenicol.[6][7] The substitution of the p-nitro group on the phenyl ring in chloramphenicol with a methylsulfonyl group, and the replacement of the primary hydroxyl group with fluorine, created a molecule with an improved safety profile and enhanced antibacterial activity.[4][7] It is widely utilized for the treatment of bacterial diseases in cattle, swine, poultry, and aquaculture.[4][5][8] Its primary applications are in managing respiratory tract infections in cattle and swine, as well as combating systemic bacterial infections in aquaculture.[3][6][9]
Mechanism of Action
This compound exerts its bacteriostatic effect by potently inhibiting bacterial protein synthesis.[6][10] The molecule penetrates the bacterial cell and binds to the 50S ribosomal subunit.[4][7][8] This binding action specifically interferes with the peptidyl transferase enzyme, preventing the crucial step of peptide chain elongation and thereby halting protein synthesis.[2][6] This targeted action is effective against a wide array of both Gram-positive and Gram-negative bacteria.[7] Its fluorinated structure makes it a poor substrate for chloramphenicol acetyltransferase (CAT) enzymes, a common mechanism of resistance to chloramphenicol, thus broadening its effective spectrum against certain chloramphenicol-resistant strains.[11][12]
In Vitro Spectrum of Activity
This compound demonstrates a broad spectrum of activity, encompassing many of the most significant bacterial pathogens in veterinary medicine.[2][7] Its efficacy has been documented across multiple animal species and against a diverse range of bacterial isolates.
Bovine Pathogens
This compound is a first-line treatment for Bovine Respiratory Disease (BRD), often referred to as "shipping fever".[4][7] It shows high in vitro activity against the primary causative agents of BRD:
Studies consistently show low Minimum Inhibitory Concentration (MIC) values for these pathogens, indicating high susceptibility.[1][3][13]
Porcine Pathogens
In swine, this compound is licensed for treating bacterial respiratory diseases.[2][3] Its spectrum covers key pathogens including:
-
Salmonella choleraesuis [2]
All isolates of P. multocida, M. haemolytica, A. pleuropneumoniae, and S. suis in one major study were inhibited by this compound concentrations of ≤2 µg/mL.[1][3][13][14]
Aquaculture Pathogens
This compound is vital in aquaculture for managing systemic bacterial infections.[9][10] It is effective against a wide array of fish pathogens:
-
Flavobacterium columnare (causes columnaris disease)[2][10][15]
-
Edwardsiella ictaluri (causes enteric septicemia of catfish)[15]
-
Streptococcus iniae [15]
Data Summary: MIC Distributions
The efficacy of an antimicrobial is quantitatively expressed by its MIC, the lowest concentration that inhibits visible bacterial growth. The table below summarizes typical MIC ranges for this compound against key veterinary pathogens.
| Pathogen | Host Animal(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Cattle | 0.5 - 1 | 1 | [16][17] |
| Pasteurella multocida | Cattle, Swine | 0.25 - 0.5 | 0.5 | [16][17] |
| Histophilus somni | Cattle | 0.25 | 0.25 | [16] |
| Actinobacillus pleuropneumoniae | Swine | 0.5 | 1 | [1] |
| Streptococcus suis | Swine | 1 | 2 | [1][18] |
| Bordetella bronchiseptica | Swine | 4 | 8 | [1] |
| Flavobacterium columnare | Catfish | - | 0.5 - 1.0 | [15] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on geographic region and surveillance period.
Mechanisms of Bacterial Resistance
The emergence of this compound resistance is a growing concern that threatens its clinical utility.[19][20] Resistance is primarily mediated by specific, often mobile, genetic elements.
Genetic Determinants of Resistance
Several genes have been identified that confer resistance to this compound:
-
floR : This is the most prevalent and significant resistance gene.[11][20] It encodes a membrane-associated efflux pump protein that actively transports this compound out of the bacterial cell, preventing it from reaching its ribosomal target.[5][12] The floR gene confers resistance to both this compound and chloramphenicol.[12]
-
cfr : The cfr (chloramphenicol-florfenicol resistance) gene encodes an rRNA methyltransferase. This enzyme modifies the ribosome at the drug-binding site, reducing the affinity of this compound and other antibiotics.[5][11]
-
Other Efflux Pumps : Genes such as fexA, fexB, and optrA also encode for efflux pumps that can contribute to this compound resistance, though they are generally less common than floR.[11][20]
Dissemination via Horizontal Gene Transfer
A critical aspect of this compound resistance is its rapid spread, which is facilitated by horizontal gene transfer. Resistance genes like floR are frequently located on mobile genetic elements such as plasmids and integrons.[12][19] These elements can be readily exchanged between different bacteria, including between different species and genera, accelerating the dissemination of resistance within and across animal populations.[19]
Methodologies for In Vitro Susceptibility Testing
The rational use of this compound is predicated on accurate in vitro antimicrobial susceptibility testing (AST).[16][21] Standardized methods and interpretation criteria are essential for guiding therapeutic decisions and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), through its veterinary subcommittee (VetCAST), provide these standards.[16][21][22]
Reference Methods
Two primary methods are used for quantitative this compound susceptibility testing:
-
Broth Microdilution: This method determines the MIC by challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. It is considered a gold standard for its quantitative results.
-
Disk Diffusion (Kirby-Bauer): This method involves placing a paper disk impregnated with a specific amount of this compound onto an agar plate swabbed with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant).[23]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol describes a self-validating system for determining this compound MICs, grounded in CLSI and EUCAST principles.[24]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a veterinary bacterial pathogen.
Materials:
-
This compound analytical standard powder
-
Appropriate solvent (as per manufacturer's instructions)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate (pure culture, 18-24 hours growth)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Quality Control (QC) strain (e.g., E. coli ATCC® 25922)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: A high-concentration stock minimizes the volume of solvent added to the test medium, preventing potential inhibition of bacterial growth by the solvent itself.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working this compound solution (e.g., 64 µg/mL, diluted from stock) to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10. Self-Validation: This creates a precise concentration gradient. Well 11 serves as a growth control (no drug), and well 12 can serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Causality: Standardizing the inoculum density is the most critical variable for reproducibility. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs.
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Inoculation of Plates:
-
Using a multichannel pipette, add 50 µL of the final diluted inoculum to each well (wells 1-11). This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Self-Validation: The final inoculum concentration is a standardized parameter set by CLSI/EUCAST to ensure inter-laboratory comparability.
-
-
Quality Control:
-
Concurrently, prepare and test a plate with a known QC strain (E. coli ATCC® 25922). The resulting MIC must fall within the acceptable range published by CLSI/EUCAST to validate the test run.[22]
-
-
Incubation:
-
Stack the plates (no more than 4 high) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Check the growth control (well 11) for adequate turbidity and the sterility control (well 12) for clarity.
-
Interpretation of Results: Clinical Breakpoints
The raw MIC value is interpreted using clinical breakpoints, which are MIC values used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are established by regulatory bodies and are based on microbiological data (MIC distributions), pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical outcome data.[16][21]
| Organism Group | Host Animal | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| M. haemolytica, P. multocida, H. somni | Cattle | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | [16] |
| Enterobacterales (e.g., A. pleuropneumoniae) | Swine | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL | [23] |
Note: These breakpoints are subject to revision and users should always consult the latest CLSI VET01S or EUCAST documents.
Conclusion
This compound remains a highly effective and important antimicrobial for treating key bacterial diseases in cattle, swine, and aquaculture. Its broad spectrum of activity, coupled with a favorable safety profile, underpins its value in veterinary therapeutics. However, the integrity of this value is directly threatened by the emergence and spread of resistance, primarily driven by the floR gene on mobile genetic elements. Therefore, the continued efficacy of this compound is dependent on a commitment to responsible use, which must be guided by robust surveillance and accurate in vitro susceptibility testing according to established international standards. Adherence to these principles is paramount for preserving the utility of this critical veterinary antibiotic for the future.
References
- 1. books.moswrat.com [books.moswrat.com]
- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 5. Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Formulation, pharmacokinetics, and antibacterial activity of this compound-loaded niosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound Aquaculture Medicated Feed FDA Guidelines - Eurofins USA [eurofinsus.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activities of this compound against bovine and porcine respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of this compound to Support Clinical Breakpoints for this compound Antimicrobial Susceptibility Testing in Cattle [frontiersin.org]
- 17. Pharmacodynamics of this compound for calf pneumonia pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. This compound Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of this compound-Resistant Leclercia adecarboxylata Strain R25 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of this compound to Support Clinical Breakpoints for this compound Antimicrobial Susceptibility Testing in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. szu.gov.cz [szu.gov.cz]
- 23. Phenotypic Investigation of this compound Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 24. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
An In-Depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Florfenicol in Swine
Introduction: The Role of Florfenicol in Swine Health
This compound is a broad-spectrum synthetic antibiotic belonging to the phenicol class, structurally related to thiamphenicol.[1][2][3] Its introduction into veterinary medicine provided a critical tool for managing significant bacterial diseases in livestock, particularly in swine. It is primarily utilized for the treatment and control of swine respiratory disease (SRD), a multifactorial condition caused by pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, and Bordetella bronchiseptica.[4][5]
Unlike its predecessor, chloramphenicol, this compound is not associated with the risk of aplastic anemia in humans, a key safety feature that has permitted its widespread use in food-producing animals.[6] The efficacy of this compound hinges on its ability to inhibit bacterial protein synthesis.[4] This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in swine, the analytical methodologies used for its quantification, and the regulatory frameworks governing its use.
Pharmacokinetic Profile: The Journey of this compound in Swine
The therapeutic success of an antimicrobial agent is fundamentally dependent on its pharmacokinetic (PK) properties. Understanding how the animal's body processes the drug is essential for designing effective dosing regimens that maintain therapeutic concentrations at the site of infection while minimizing the risk of residue accumulation.
Absorption: Routes of Administration and Bioavailability
This compound is administered to swine primarily through two routes: intramuscular (IM) injection and oral administration, either as a medicated feed or water solution.[1][2][3][7]
-
Intramuscular (IM) Administration: Following a single IM injection, this compound is readily absorbed, reaching peak plasma concentrations (Cmax) that are dose-dependent. Studies have shown that a 15 mg/kg dose can result in a Cmax of approximately 3.58 µg/mL within a Tmax of 1.64 hours.[8] A higher dose of 30 mg/kg results in a Cmax of 8.15 µg/mL at a Tmax of 1.40 hours.[9] This rapid absorption ensures that therapeutic concentrations are quickly achieved in the bloodstream.
-
Oral Administration: When administered orally, this compound is also absorbed rapidly and effectively.[10][11] Interestingly, the bioavailability of oral this compound has been found to be similar to that of intramuscular administration.[1][3] Some studies have even observed a two- to three-fold higher maximal concentration after oral dosing compared to IM injection.[10][11] When provided in medicated feed, this compound maintains steady plasma concentrations between 2 and 6 µg/mL, which is above the minimum inhibitory concentration (MIC) for most common swine pathogens.[1][2][3] The presence of feed has been shown to have little significant impact on the oral absorption of this compound in pigs.[10][11]
Distribution: Reaching the Target Tissues
Once absorbed, this compound is widely distributed throughout the body.[10] This extensive distribution is critical for its efficacy against systemic infections and respiratory pathogens that reside deep within lung tissues.
The volume of distribution (Vss) has been reported to be approximately 1.2 L/kg, indicating significant penetration into tissues.[10] this compound effectively reaches target tissues such as the lungs and has also been shown to penetrate into synovial fluid, making it a viable option for treating bacterial arthritis caused by susceptible organisms like Streptococcus suis.[8][9][12]
From a food safety perspective, understanding the distribution in edible tissues (muscle, liver, kidney, and fat) is paramount for establishing withdrawal periods. Residue depletion studies show that this compound and its primary metabolite, this compound amine, are detectable in these tissues post-administration.[13][14][15]
Metabolism: Biotransformation Pathways
This compound undergoes biotransformation in the swine body, with the primary metabolite being this compound amine (FFa).[13][14][16][17] This conversion is a key aspect of its metabolic profile. Studies analyzing tissue residues consistently measure both the parent compound (FF) and this compound amine.[13][14][15] The liver is a major site of metabolism, often showing the lowest concentrations of the parent this compound but the highest concentrations of this compound amine.[13][14][15] Other minor metabolites, such as this compound oxamic acid and this compound alcohol, have also been identified.[17]
Excretion: Elimination from the Body
This compound and its metabolites are eliminated from the body primarily through the urine and, to a lesser extent, the feces.[5][18] The elimination half-life (t1/2β) is relatively long, with studies reporting values ranging from approximately 14 to 17 hours after IM or oral administration.[10] This slow elimination contributes to the sustained therapeutic concentrations that allow for effective bacterial inhibition with reasonable dosing intervals.[10] The kidney appears to be a key organ for excretion and can show the highest total concentrations of both this compound and this compound amine during residue depletion studies.[13][14][15]
Summary of Key Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for this compound in swine following different administration routes. It is important to note that values can vary based on the specific formulation, dosage, and health status of the animals.
| Parameter | Intramuscular (IM) Administration | Oral Administration | Source(s) |
| Dose | 15-30 mg/kg | 15-20 mg/kg | [1][8][9][10] |
| Cmax (µg/mL) | 3.6 - 8.1 | 8.1 - 9.9 | [4][8][9][10] |
| Tmax (hours) | 1.4 - 2.3 | 1.2 - 1.5 | [4][8][9] |
| Elimination Half-life (t1/2β) | ~14 - 15 hours | ~16.5 hours | [10] |
| Bioavailability (F) | High (~100-122%) | High (~87-113%) | [10][16] |
Tissue Distribution and Residue Depletion
A critical component of any veterinary drug guide is the analysis of tissue residues, which directly informs food safety regulations and withdrawal times.
Distribution in Edible Tissues
Upon administration, this compound distributes to all major edible tissues. Residue depletion studies are designed to track the concentration of the parent drug and its marker metabolite, this compound amine, over time.
-
Kidney: Often considered a target tissue for residue monitoring as it tends to have the highest total concentrations of this compound and its metabolites.[13][14][15]
-
Liver: A primary site of metabolism, where this compound amine concentrations are typically highest.[13][14][15]
-
Muscle: An essential tissue for consumption, residue levels are closely monitored to ensure they fall below established safety limits.
-
Fat/Skin: this compound also distributes into fatty tissues.
Studies show that residues of both this compound and this compound amine can persist in edible tissues for several days post-treatment, with concentrations gradually declining over time.[13][14][16] The prolonged presence of these residues underscores the importance of adhering to prescribed withdrawal periods before animals are processed for human consumption.[16]
Methodologies for Analysis and Quantification
Accurate quantification of this compound in biological matrices is essential for both pharmacokinetic research and regulatory residue monitoring. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[13][15][19]
Gold Standard: HPLC with Mass Spectrometry (LC-MS/MS)
For its superior sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered the definitive method for the determination of this compound and this compound amine.[6][20]
This protocol outlines a standard workflow for analyzing this compound residues.
1. Sample Preparation (Tissue Homogenization & Extraction):
- Accurately weigh 2-3 grams of minced tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.
- Add an appropriate volume of an extraction solvent, typically ethyl acetate, and homogenize the sample using a high-speed blender until a uniform consistency is achieved.[6]
- Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.
- Centrifuge the homogenate at 4,000 x g for 10 minutes to separate the organic layer from the solid tissue matrix.
2. Supernatant Processing:
- Carefully transfer the upper organic supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 50-60°C.[6]
3. Reconstitution and Clean-up:
- Reconstitute the dried residue in a solution suitable for injection into the LC-MS/MS system (e.g., a mixture of mobile phase components).
- For complex matrices like liver, an additional clean-up step using Solid-Phase Extraction (SPE) or immunoaffinity chromatography may be necessary to remove interfering substances.[20]
4. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol to separate this compound and this compound amine from other matrix components.
- Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard.
5. Method Validation:
- The entire analytical method must be rigorously validated according to international guidelines (e.g., VICH). This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable and reproducible.[18][21]
Diagram: Analytical Workflow for this compound Residue Testing
Caption: Workflow for tissue sample preparation and LC-MS/MS analysis.
Regulatory Considerations and Food Safety
The use of this compound in food-producing animals is regulated by national and international bodies to protect public health. This is achieved by setting Maximum Residue Limits (MRLs).
Maximum Residue Limits (MRLs)
An MRL is the maximum concentration of a residue legally permitted in a food product. These limits are established based on toxicological data and dietary exposure assessments.[22] MRLs for this compound in swine tissues have been set by various authorities, including the European Union and Health Canada.[23][24][25]
For example, the EU has established MRLs in swine at:
These MRLs serve as the legal thresholds for ensuring that pork products are safe for human consumption. Adherence to the veterinarian-prescribed withdrawal period is mandatory to ensure that residues deplete to levels below these MRLs before the animal enters the food supply.
Diagram: Pharmacokinetic Pathway and Regulatory Control
Caption: Pharmacokinetic pathway leading to regulatory compliance.
Conclusion
The pharmacokinetic profile of this compound in swine is characterized by rapid and extensive absorption from both intramuscular and oral routes, wide tissue distribution, and a relatively long elimination half-life. These properties make it a highly effective antibiotic for controlling major respiratory pathogens in swine production. The primary metabolic pathway involves conversion to this compound amine. A thorough understanding of its tissue distribution and residue depletion kinetics is fundamental for ensuring food safety. The use of validated, high-sensitivity analytical methods like LC-MS/MS is crucial for both research and regulatory enforcement, ensuring that this compound can be used effectively and responsibly in veterinary medicine.
References
- 1. Pharmacokinetics of this compound after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacokinetics of this compound and its metabolite this compound amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]
- 5. Pharmacokinetics of this compound and its metabolite this compound amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for the determination of this compound and thiamphenicol in pork using a chemiluminescent ELISA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Pharmacokinetics of this compound in pigs following intravenous, intramuscular or oral administration and the effects of feed intake on oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synovial and Systemic Pharmacokinetics of this compound and PK/PD Integration against Streptococcus suis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of this compound in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Residue depletion of this compound and its metabolite this compound amine in Swine tissues after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Green HPLC Approach to this compound Analysis in Pig Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous determination of thiamphenicol, this compound and this compound amine in swine muscle by liquid chromatography-tandem mass spectrometry with immunoaffinity chromatography clean-up. | Semantic Scholar [semanticscholar.org]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. policycommons.net [policycommons.net]
- 23. policycommons.net [policycommons.net]
- 24. "Study of laws and regulations related to the management of this compound" by Shinnawat Saengungsumalee [digital.car.chula.ac.th]
- 25. researchgate.net [researchgate.net]
Florfenicol residue detection in food products of animal origin
Initiating Data Collection
I'm starting by delving deep into Google, aiming to build a solid foundation of knowledge about florfenicol. My initial focus is on its mechanisms, metabolic pathways, and the core reasons we scrutinize its presence in our food supply. I'm prioritizing authoritative sources to ensure a scientifically sound understanding.
Exploring Detection Strategies
I've shifted gears to researching established and innovative methods for detecting this compound residues, zeroing in on techniques like HPLC, LC-MS/MS, and ELISA. Simultaneously, I'm poring over regulations and MRLs from agencies like the FDA and EFSA. Now, I'm synthesizing all this data to structure the technical guide. My goal is a clear introduction, followed by method breakdowns.
Synthesizing Method Summaries
I'm now diving into the comparative analysis. I'm building a table that highlights the strengths and weaknesses of each detection method I've researched. My focus is on creating clear summaries of their performance characteristics. Simultaneously, I'm working on the detailed protocol for LC-MS/MS, carefully explaining each step and its rationale. I'm also preparing to visualize this workflow using Graphviz.
An In-depth Technical Guide to the Identification of Florfenicol Degradation Products
Foreword for the Researcher
Florfenicol, a broad-spectrum synthetic antibiotic, is a cornerstone of veterinary medicine for combating bacterial infections in livestock and aquaculture.[1][2] Its widespread use, however, necessitates a thorough understanding of its environmental fate and metabolic pathways. The identification and characterization of this compound's degradation products are not merely academic exercises; they are critical for ensuring food safety, conducting accurate pharmacokinetic and pharmacodynamic (PK/PD) modeling, and assessing the ecotoxicological impact of its residues.[3]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a deeper understanding of the causality behind experimental choices. Herein, we will explore the multifaceted degradation pathways of this compound, detail robust analytical methodologies for the identification and quantification of its degradants, and provide field-proven experimental protocols. Every method described is designed as a self-validating system, ensuring the integrity and reproducibility of your results.
The Degradation Landscape of this compound: A Multifaceted Breakdown
This compound's molecular structure, a derivative of thiamphenicol, is susceptible to transformation through several key mechanisms.[2] These degradation pathways can be broadly categorized into metabolic processes within animals, and abiotic degradation in the environment, including chemical and photolytic breakdown. A central player in this degradation landscape is This compound amine (FFA) , a major metabolite often used as a marker residue for regulatory purposes.[2][4]
Metabolic Pathways: The In Vivo Transformation
Following administration, this compound undergoes extensive biotransformation in animals. The primary metabolic routes converge on the formation of this compound amine.[2]
-
Pathway 1: Dechlorination and Hydrolysis: This pathway begins with the dechlorination of this compound to form monochlorothis compound. This intermediate is unstable and readily undergoes hydrolysis of the amide bond to yield this compound amine.[2]
-
Pathway 2: Hydroxylation and Acetylation: An alternative route involves the hydroxylation of this compound to produce this compound alcohol. Subsequent acetylation forms this compound oxamic acid, which can then be converted to this compound amine.[2]
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a crucial role in the phase I metabolism of this compound.[3] The activity of these enzymes can significantly influence the pharmacokinetic profile of the drug and the rate of this compound amine formation.[3]
Metabolic conversion of this compound to this compound Amine.
Chemical Degradation: The Role of Hydrolysis
This compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions.[5] This chemical breakdown is a critical consideration in forced degradation studies and for understanding its persistence in various environmental matrices.
-
Acid and Base Catalyzed Hydrolysis: At elevated temperatures, this compound undergoes hydrolysis, with degradation rates increasing significantly below pH 5 and above pH 8.[6] The primary site of hydrolytic cleavage is the amide bond, leading to the formation of this compound amine and other related products.[7]
Photodegradation: The Influence of Light
Exposure to sunlight and artificial light sources can induce the degradation of this compound, a process known as photolysis.[3]
-
Direct and Indirect Photolysis: The direct absorption of light energy can lead to the breakdown of the this compound molecule. Additionally, reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), generated in the presence of dissolved organic matter and nitrate, can contribute to indirect photolysis.[3] Key photodegradation pathways include photoinduced hydrolysis, oxidation, dechlorination, and cleavage of the side chain.[3]
Microbial Degradation: The Enzymatic Breakdown
A diverse range of microorganisms in soil and aquatic environments possess the enzymatic machinery to degrade this compound. This biodegradation is a crucial mechanism for the natural attenuation of this compound residues.
-
Bacterial Degradation: Strains such as Labrys portucalensis F11 have demonstrated the ability to remove a significant percentage of this compound, with processes like defluorination being enhanced by the presence of other carbon sources.
-
Enzymatic Hydrolysis: A key enzyme identified in the microbial degradation of this compound is a hydrolase, designated EstDL136, discovered in a soil metagenome.[3] This enzyme exhibits promiscuous amidase activity, capable of hydrolyzing the amide bond of both chloramphenicol and this compound, leading to their inactivation.[3] Bacteria from the Sphingomonadaceae family are known to possess genes closely related to this hydrolase.[3]
Analytical Methodologies: The Toolbox for Identification and Quantification
The accurate identification and quantification of this compound and its degradation products rely on sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[4][5]
Forced Degradation Studies: Simulating the Breakdown
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating properties of analytical methods. These studies involve subjecting the drug substance to stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines.[5]
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Amide hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | Amide hydrolysis |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of various functional groups |
| Photolysis | Exposure to UV and visible light (ICH-compliant chamber) | Photodegradation, cleavage of bonds |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | Thermally induced decomposition |
Sample Preparation: Isolating the Analytes
Effective sample preparation is paramount for accurate analysis, especially from complex matrices like animal tissues.
-
Acid Hydrolysis for Total Residue Analysis: To determine the total this compound residue (this compound + metabolites), samples are subjected to acid hydrolysis (e.g., 6M HCl at 90-100°C for 2 hours) to convert all relevant compounds to this compound amine.[4]
-
Extraction and Cleanup: Following hydrolysis, the sample is typically basified and extracted with an organic solvent like ethyl acetate. Solid-phase extraction (SPE) is a common cleanup step to remove interfering matrix components.[4]
HPLC-MS/MS Analysis: The Confirmatory Technique
HPLC-MS/MS provides the definitive identification and quantification of this compound and its degradation products.
| Parameter | Typical Conditions | Rationale |
| HPLC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of this compound and its more polar metabolites. |
| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid or ammonium formate | Provides efficient elution and ionization of the analytes. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | This compound and its metabolites can be ionized in both modes, with positive mode often used for this compound amine. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. |
Table of Key Mass Spectrometry Fragments:
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 358.0 | 338.0, 185.0, 157.0 |
| This compound Amine | 248.1 | 230.1, 130.1 |
| Monochlorothis compound | 324.0 | 306.0, 185.0 |
| This compound Alcohol | 276.1 | 258.1, 185.0 |
| This compound Oxamic Acid | 304.0 | 286.0, 185.0 |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting forced degradation studies and analyzing the resulting samples.
Protocol for Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Heat the solution at 80°C for 1 hour.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in an ICH-compliant photostability chamber.
-
Analyze the exposed sample and a dark control.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 100°C for 48 hours.
-
Dissolve the sample in a suitable solvent and dilute for analysis.
-
References
- 1. Strategies for Enzymatic Inactivation of the Veterinary Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inactivation of chloramphenicol and this compound by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ciencia.ucp.pt [ciencia.ucp.pt]
The Amine Metabolite of a Veterinary Workhorse: A Technical Guide to Florfenicol Amine
Abstract
Florfenicol, a broad-spectrum synthetic antibiotic, is a cornerstone of veterinary medicine for treating a variety of bacterial infections in livestock and aquaculture.[1][2] Its efficacy is intrinsically linked to its metabolic fate, with this compound amine emerging as a principal metabolite.[3][4] This technical guide provides an in-depth exploration of this compound amine, from its core chemical structure and physicochemical properties to its synthesis, analytical determination, and biological significance. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a comprehensive resource.
Introduction: The Significance of a Key Metabolite
This compound, a fluorinated derivative of thiamphenicol, is valued for its potent activity against a wide array of bacterial pathogens.[3][5] Upon administration, it undergoes extensive biotransformation, yielding several metabolites, with this compound amine being of primary importance.[3][6] The significance of this compound amine is twofold. Firstly, it serves as a crucial marker residue for regulatory agencies to establish and monitor maximum residue limits (MRLs) in food-producing animals, ensuring food safety.[3][7] Analytical methods in regulatory settings often involve the hydrolysis of this compound and its other metabolites to this compound amine for a total residue measurement.[3] Secondly, while its intrinsic antimicrobial activity is considerably lower than the parent compound, understanding its formation and clearance is vital for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling of this compound.[6][8]
Chemical Structure and Identity
This compound amine is systematically named (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol.[9][10] Its chemical structure is characterized by a p-methylsulfonylphenyl group attached to a propanol backbone, with an amino group and a fluorine atom at adjacent positions. The specific stereochemistry, (1R,2S), is crucial for its biological properties and interaction with analytical systems.
Caption: Chemical structure of this compound Amine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound amine is essential for the development of analytical standards, formulation studies, and pharmacokinetic modeling.
| Property | Value | Source(s) |
| CAS Number | 76639-93-5 | [10] |
| Molecular Formula | C₁₀H₁₄FNO₃S | [11] |
| Molecular Weight | 247.29 g/mol | [11] |
| Appearance | Crystalline solid | [12] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [13][14] |
| In Ethanol: ~30 mg/mL | [12][14] | |
| In DMSO: ~20 mg/mL | [12][14] | |
| In DMF: ~20 mg/mL | [12][14] | |
| In PBS (pH 7.2): ~10 mg/mL | [14][15] | |
| UV/Vis (λmax) | 222, 265, 272 nm | [12][14] |
| Storage Temperature | -20°C | [12] |
Synthesis of this compound Amine
While this compound amine is primarily encountered as a metabolite, its synthesis is crucial for producing analytical standards. One method for its preparation involves the hydrolysis of this compound.[16]
Synthetic Pathway Overview
A common laboratory-scale synthesis involves the alkaline hydrolysis of this compound, which cleaves the dichloroacetamide group to yield the primary amine.
Caption: Simplified synthesis pathway of this compound Amine from this compound.
Experimental Protocol: Alkaline Hydrolysis of this compound
The following protocol is a representative example of this compound amine synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Protonic solvent (e.g., water, methanol, ethanol)[16]
-
Sodium chloride (NaCl) for salting out[16]
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate for drying
-
Isopropanol for recrystallization[17]
Procedure:
-
Dissolve this compound in a suitable protonic solvent in a reaction vessel.[16]
-
Add an aqueous solution of NaOH or KOH to the reaction mixture.[16][17]
-
Heat the mixture to approximately 70°C and reflux for several hours (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
-
After completion, cool the reaction mixture to room temperature.
-
If necessary, concentrate the mixture by evaporating the solvent under reduced pressure.
-
Add NaCl to the aqueous residue to salt out the product.[16]
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like isopropanol to yield pure this compound amine.[17]
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound amine are paramount for regulatory monitoring of this compound residues in animal-derived food products.[7] The standard approach involves the hydrolysis of the parent drug and its metabolites to this compound amine, which is then quantified.[6]
Analytical Workflow
The general workflow for the analysis of total this compound residues as this compound amine in tissue samples is as follows:
Caption: General analytical workflow for this compound Amine determination.
Detailed Experimental Protocol: LC-MS/MS Analysis in Tissue
This protocol provides a detailed methodology for the determination of total this compound residues as this compound amine in animal tissues.[7][18]
1. Sample Preparation (Hydrolysis and Extraction):
-
Weigh a homogenized tissue sample (e.g., 2 g) into a centrifuge tube.[7]
-
Add a strong acid (e.g., 5 mL of 6M HCl) to hydrolyze this compound and its metabolites to this compound amine.[7]
-
Incubate the sample at an elevated temperature (e.g., 90°C) for a specified time (e.g., 2 hours).[7]
-
Cool the sample and adjust the pH to ≥12.5 with a strong base (e.g., 30% w/v NaOH).[7]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or utilize a solid-phase extraction (SPE) cartridge for cleanup.[18][19]
2. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.[19][20]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[19][20]
-
Flow Rate: Maintained at a constant rate, for instance, 0.2-1.0 mL/min.[7][20]
-
-
Mass Spectrometric Detection:
Metabolic Profile and Biological Activity
Metabolic Formation of this compound Amine
Following administration, this compound is metabolized in the animal body, with this compound amine being a major metabolite.[3][4][8] Other metabolites, such as this compound oxamic acid, are also formed and can be subsequently converted to this compound amine during analytical procedures involving acid hydrolysis.[3] The primary enzymes involved in the phase I metabolism of this compound belong to the cytochrome P450 (CYP) superfamily.[3]
Microbiological Activity
While this compound is a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit, its metabolite, this compound amine, exhibits significantly reduced antimicrobial activity.[6][22] The European Medicines Agency (EMA) has noted that this compound amine is approximately 90 times less active than its parent compound.[6] Therefore, the therapeutic effect of this compound administration is attributed to the parent drug, not its amine metabolite.
Conclusion
This compound amine, as the principal metabolite of the widely used veterinary antibiotic this compound, holds a critical position in both regulatory food safety and the comprehensive understanding of this compound's pharmacokinetics. Its chemical structure, physicochemical properties, and methods of synthesis and analysis are well-defined. While possessing negligible microbiological activity itself, its role as a stable marker for total this compound residues underscores its importance in analytical and regulatory sciences. This guide provides a foundational resource for professionals engaged in the research, development, and monitoring of this compound and its metabolic products.
References
- 1. This compound: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 73231-34-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Amphenicols | Drugs | Various | Poultrymed [poultrymed.com]
- 5. This compound | 73231-34-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics of this compound and its metabolite, this compound amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-amine | CAS 76639-93-5 | LGC Standards [lgcstandards.com]
- 10. This compound amine | C10H14FNO3S | CID 156406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bioaustralis.com [bioaustralis.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound amine hydrochloride | Antibiotic | TargetMol [targetmol.com]
- 16. CN101125826B - Preparation for this compound amine - Google Patents [patents.google.com]
- 17. EP3133061A1 - this compound synthesizing method - Google Patents [patents.google.com]
- 18. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Description, Bioactivity and Application of Florfenicol_Chemicalbook [chemicalbook.com]
Florfenicol and its Analogues: A Molecular Deep Dive into Ribosomal Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenicol class of antibiotics, encompassing chloramphenicol, thiamphenicol, and its veterinary successor florfenicol, represents a cornerstone in the study of protein synthesis inhibition. This technical guide provides a comprehensive exploration of the molecular mechanism of action of this compound and its structural analogues. We will dissect their interaction with the bacterial ribosome's peptidyl transferase center, explore the structural modifications that differentiate these compounds in terms of efficacy and safety, and detail the prevalent mechanisms of bacterial resistance. Furthermore, this guide offers field-proven, step-by-step protocols for key experimental assays—including in vitro translation inhibition and ribosomal binding assays—and overviews the application of high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) in elucidating these interactions. This document is intended to serve as a vital resource for researchers engaged in antibiotic discovery and development, providing both foundational knowledge and practical methodologies.
The Central Dogma Under Siege: An Overview of Phenicol Action
The bacterial ribosome, a complex ribonucleoprotein machine, is the cell's engine for protein synthesis and a primary target for numerous antibiotic classes[1][2]. Translation, the process of decoding messenger RNA (mRNA) into polypeptide chains, occurs through three main phases: initiation, elongation, and termination[3]. Phenicol antibiotics, including this compound, exert their bacteriostatic effect by targeting the elongation phase[4][5].
These drugs bind to the large (50S) ribosomal subunit and inhibit the crucial step of peptide bond formation, a reaction catalyzed by the peptidyl transferase center (PTC)[6][7][8]. By obstructing this catalytic hub, phenicols effectively halt the extension of the nascent polypeptide chain, leading to the cessation of bacterial growth and proliferation[7][9].
dot
Caption: High-level overview of this compound's mechanism of action.
The Molecular Binding Site: A High-Resolution Perspective
The efficacy of this compound and its analogues stems from their specific and high-affinity binding to the 50S ribosomal subunit. Structural studies using X-ray crystallography and cryo-EM have provided an unprecedented atomic-level view of this interaction[10][11].
These antibiotics bind within the A-site crevice of the PTC, a region primarily composed of 23S ribosomal RNA (rRNA)[12]. The drug's placement directly interferes with the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA)[12][13]. Key interactions involve specific nucleotides within the 23S rRNA. For instance, chloramphenicol is known to bind to residues A2451 and A2452, preventing the formation of a peptide bond[14]. The nitrobenzyl ring of chloramphenicol engages in a π-stacking interaction with the base of C2452 of the 23S rRNA[10]. This direct steric blockade is the ultimate basis of their inhibitory action[11].
| Nucleotide (E. coli numbering) | Role in Binding | Reference |
| A2451, A2452 | Form the core of the binding pocket; direct interaction prevents peptide bond formation. | [14] |
| C2452 | Engages in π-stacking interaction with the drug's aromatic ring. | [10] |
| U2504, G2505 | Contribute to the shape of the binding crevice. Differences in these nucleotides between bacteria and eukaryotes contribute to selectivity. | [12] |
| A2503 | Site of methylation by Cfr methyltransferase, conferring resistance. | [15] |
Table 1: Key 23S rRNA nucleotides at the phenicol binding site.
A Tale of Three Analogues: Chloramphenicol, Thiamphenicol, and this compound
While sharing a core mechanism, the structural differences between chloramphenicol, thiamphenicol, and this compound have profound implications for their antibacterial spectrum, resistance profiles, and clinical utility.
-
Chloramphenicol (CAP): The progenitor of the class, it contains a p-nitrophenyl group. While a potent broad-spectrum antibiotic, its use in humans is severely restricted due to the risk of dose-independent, irreversible aplastic anemia, a life-threatening condition[13][16].
-
Thiamphenicol (TAP): This analogue replaces the p-nitrophenyl group of CAP with a methylsulfonyl group[17]. This modification eliminates the association with aplastic anemia, significantly improving its safety profile[18]. Thiamphenicol's mechanism of action is identical to chloramphenicol's, involving the inhibition of peptidyl transferase activity on the 50S ribosomal subunit[5][17].
-
This compound (FFC): A fluorinated derivative of thiamphenicol, this compound was developed exclusively for veterinary use[4][19]. The replacement of the C3-hydroxyl group with a fluorine atom makes it more resistant to inactivation by chloramphenicol acetyltransferases (CATs), a common bacterial resistance mechanism[15][20]. This structural change enhances its potency and spectrum of activity[4][15].
dot
Caption: Structural comparison of key phenicol analogues.
| Feature | Chloramphenicol | Thiamphenicol | This compound |
| Key Structural Group | p-nitrophenyl | Methylsulfonyl | Methylsulfonyl |
| Unique Modification | - | - | C3-Fluorine atom |
| Potency | High | High | Very High |
| Resistance to CAT enzymes | Susceptible | Susceptible | Resistant |
| Key Safety Concern | Aplastic Anemia | Bone marrow suppression (dose-dependent, reversible) | Low toxicity in target species |
| Primary Use | Human (limited) | Human/Veterinary | Veterinary |
Table 2: Comparative analysis of this compound and its analogues.
Bacterial Counter-Strategies: Mechanisms of Resistance
The widespread use of antibiotics has driven the evolution of sophisticated resistance mechanisms in bacteria. For phenicols, three primary strategies are employed[6][14].
-
Enzymatic Inactivation: The most common resistance mechanism against chloramphenicol is the production of chloramphenicol acetyltransferases (CATs), encoded by cat genes. These enzymes acetylate the hydroxyl groups of the drug, rendering it unable to bind to the ribosome[9][13]. This compound's fluorine atom at the C3 position sterically hinders this enzymatic modification, making it a poor substrate for CAT enzymes[15].
-
Active Efflux: Bacteria can utilize membrane-embedded pumps to actively expel antibiotics from the cell. The floR gene encodes a specific efflux pump that confers resistance to both this compound and chloramphenicol by reducing their intracellular concentration[6].
-
Target Site Modification: Alteration of the drug's binding site on the ribosome can prevent effective binding. The cfr (chloramphenicol-florfenicol resistance) gene encodes an rRNA methyltransferase. This enzyme adds a methyl group to adenosine A2503 in the 23S rRNA at the PTC[15]. This modification sterically obstructs the binding of multiple classes of antibiotics, including phenicols, lincosamides, streptogramin A, pleuromutilins, and oxazolidinones, leading to multi-drug resistance[6][15].
dot
Caption: The three primary mechanisms of bacterial resistance to phenicols.
Experimental Methodologies: Elucidating the Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the mechanism of action of ribosome-targeting antibiotics. This section provides detailed protocols for key biochemical assays and an overview of structural biology workflows.
Protocol: In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. It is a foundational technique for confirming the mechanism of action and is highly amenable to high-throughput screening (HTS)[21][22]. The use of a reporter protein, such as luciferase, allows for a rapid and sensitive readout[21][23].
Causality and Self-Validation: This protocol is self-validating through the inclusion of controls. The "no inhibitor" control establishes the baseline translation efficiency, while the "known inhibitor" (e.g., chloramphenicol) control confirms the assay is sensitive to protein synthesis inhibition. The "no mRNA" control ensures the signal is dependent on the provided template.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a bacterial S30 cell-free extract (e.g., from E. coli) or use a commercially available kit (e.g., Thermo Scientific 1-Step Human Coupled IVT Kit for eukaryotic systems, adapted for bacterial context)[23][24].
-
Synthesize or acquire a reporter mRNA (e.g., Firefly Luciferase mRNA).
-
Prepare a stock solution of the test compound (e.g., this compound) and a known inhibitor (e.g., Chloramphenicol) in a suitable solvent (e.g., DMSO). Prepare a serial dilution series.
-
Prepare the reaction buffer containing amino acids, energy sources (ATP, GTP), and necessary salts.
-
-
Assay Setup (96- or 384-well plate format):
-
To each well, add the IVT reaction mix (S30 extract, reaction buffer).
-
Add the test compound at various concentrations. Include wells for controls: solvent only (negative control), known inhibitor (positive control), and no mRNA (background control).
-
Initiate the reaction by adding the luciferase mRNA to all wells except the background control.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the cell-free system (e.g., 37°C for E. coli extracts) for a set period (e.g., 60-90 minutes) to allow for protein synthesis[23].
-
-
Detection:
-
Add a luciferase assay reagent (containing luciferin substrate) to each well.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of active luciferase synthesized.
-
-
Data Analysis:
-
Subtract the background signal (no mRNA control) from all readings.
-
Normalize the data to the negative control (solvent only, 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of translation is inhibited).
-
dot
Caption: Experimental workflow for an In Vitro Translation (IVT) Inhibition Assay.
Protocol: Fluorescence-Based Ribosomal Binding Competition Assay
This assay quantifies the binding affinity of a test compound to its ribosomal target by measuring its ability to displace a fluorescently labeled probe[25]. It is essential for confirming direct interaction with the ribosome and for structure-activity relationship (SAR) studies.
Causality and Self-Validation: The principle is competitive displacement. A fluorescent probe with known affinity for the ribosomal A-site is used. When the probe binds, its fluorescence is quenched. An unlabeled competitor (the test compound) that binds to the same site will displace the probe, causing an increase in fluorescence. The degree of fluorescence recovery is proportional to the test compound's binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Synthesize or acquire a model of the ribosomal binding site (e.g., a 27-base oligonucleotide mimicking the E. coli ribosomal A-site)[25].
-
Synthesize a fluorescently labeled probe known to bind the target site (e.g., Fluorescein-neomycin, F-neo, for A-site binding studies)[25].
-
Prepare a stock solution and serial dilutions of the test compound (e.g., this compound).
-
Prepare an appropriate binding buffer (e.g., 10 mM MOPSO, 50 mM NaCl, 0.4 mM EDTA, pH 7.0)[25].
-
-
Assay Setup (Black, low-volume 384-well plate):
-
In each well, add the binding buffer.
-
Add the fluorescent probe (F-neo) and the RNA A-site model. Allow them to equilibrate, which results in fluorescence quenching.
-
Add the test compound at various concentrations. Include controls for no competitor (maximum quenching) and no RNA (maximum fluorescence).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Detection:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/535 nm for fluorescein)[25].
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of the test compound relative to the controls.
-
Plot the change in fluorescence against the logarithm of the competitor concentration.
-
Fit the data to a competition binding equation to determine the Kᵢ (inhibition constant) or EC₅₀ (half-maximal effective concentration) for the test compound.
-
Structural Biology Workflows: X-ray Crystallography and Cryo-EM
Visualizing the antibiotic bound to the ribosome at atomic resolution provides the ultimate proof of the binding site and mechanism. Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for this purpose[10][26].
-
X-ray Crystallography: This technique requires forming highly ordered crystals of the antibiotic-ribosome complex. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model is built[11][27]. This method can yield extremely high-resolution structures.
-
Cryo-Electron Microscopy (Cryo-EM): In single-particle cryo-EM, a solution of the antibiotic-ribosome complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice[26][28]. This process preserves the complex in its near-native state. A transmission electron microscope is used to take thousands of images of individual particles, which are then computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the complex[28][29]. Cryo-EM is particularly advantageous for large, flexible complexes like the ribosome that may be difficult to crystallize[26].
dot
References
- 1. annualreviews.org [annualreviews.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 4. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Thiamphenicol used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. ldh.la.gov [ldh.la.gov]
- 14. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 18. Thiamphenicol [fao.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. benchchem.com [benchchem.com]
- 29. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Robust HPLC-UV Method for the Quantification of Florfenicol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Florfenicol. This compound is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine.[1][2] Accurate quantification is crucial for formulation development, quality control, and residue monitoring. The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control laboratories. All validation procedures are performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Introduction: The Analytical Imperative for this compound
This compound, a fluorinated derivative of thiamphenicol, is a potent bacteriostatic agent that inhibits protein synthesis in susceptible bacteria by binding to ribosomal subunits.[2][6] Its broad spectrum of activity makes it a valuable therapeutic agent for treating infections in livestock and aquaculture.[7][8] The efficacy and safety of this compound-containing veterinary products are directly linked to the precise concentration of the active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is paramount for:
-
Quality Assurance/Quality Control (QA/QC): Ensuring the potency and consistency of pharmaceutical formulations.
-
Stability Studies: Assessing the degradation of this compound under various environmental conditions.
-
Pharmacokinetic Research: Determining the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Residue Analysis: Monitoring levels in animal-derived food products to protect consumer health.[1]
This guide provides a comprehensive protocol for an HPLC-UV method, explaining the scientific rationale behind the chosen parameters and offering a clear workflow for method validation.
Scientific Principles: Causality in Chromatographic Design
The development of this HPLC method is grounded in the physicochemical properties of this compound and the principles of reversed-phase chromatography.
This compound Properties:
-
Structure: this compound is a moderately polar molecule containing a fluorinated side chain, which differentiates it from thiamphenicol.[2][8]
-
Solubility: It has low solubility in water (approximately 1.3 mg/mL) but is soluble in organic solvents like methanol, acetonitrile, and dimethylformamide.[7][9]
-
UV Absorbance: The aromatic ring in the this compound structure acts as a chromophore, allowing for sensitive detection by UV spectrophotometry. The maximum absorbance is typically observed around 223-225 nm.[10][11]
Chromatographic Strategy: A reversed-phase HPLC (RP-HPLC) approach was selected as the most suitable separation technique. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Moderately polar compounds like this compound are retained on the column and can be effectively eluted by a mixture of water and an organic modifier like acetonitrile or methanol.
The key to a successful separation lies in optimizing the following parameters:
-
Stationary Phase (Column): A C18 column provides a universal nonpolar stationary phase that offers excellent retention and resolution for a wide range of analytes, including this compound.
-
Mobile Phase: An isocratic mobile phase, a mixture of acetonitrile and water, provides consistent elution strength. The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous component helps to ensure consistent ionization of the analyte and any potential excipients, leading to sharper, more symmetrical peaks.[12][13]
-
Flow Rate and Temperature: Maintaining a constant flow rate and column temperature ensures reproducible retention times and peak areas.
Detailed Protocols and Methodologies
Equipment and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound Reference Standard (Purity ≥ 99%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (85%, Analytical Grade)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v). Adjust the pH of the aqueous portion to approximately 2.8 with diluted phosphoric acid before mixing.[12][13] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity and accuracy studies.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 2.8 with H₃PO₄) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm |
| Run Time | 10 minutes |
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
For Drug Substance (Pure API): Prepare a solution of the drug substance in the mobile phase at a concentration within the established linear range of the method.
-
For Injectable Formulations: Dilute the formulation with the mobile phase to a final concentration within the linear range. For example, a 300 mg/mL injectable solution can be serially diluted to achieve a working concentration.[13]
-
For Medicated Feeds: An extraction step is necessary. A common procedure involves extracting a known weight of the ground feed with a solvent mixture like methanol and ethyl acetate, followed by a clean-up step, evaporation, and reconstitution in the mobile phase.[11][14]
Method Validation Protocol (ICH Q2(R1))
Method validation is a critical process that provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank sample (mobile phase or matrix blank).
-
Inject a standard solution of this compound.
-
Inject a sample solution.
Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the this compound peak.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a series of at least five concentrations of this compound standard solutions (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy (as Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Protocol:
-
Prepare spiked placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a standard solution (at 100% of the target concentration) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Ratio: LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Calibration Curve Method:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Intentionally vary the following parameters one at a time and assess the effect on the results (e.g., peak area, retention time, and system suitability parameters).
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
Detection wavelength (± 2 nm)
Acceptance Criteria: The RSD of the results should remain ≤ 2.0%, and system suitability parameters should remain within acceptable limits.
Data Presentation and Visualization
Summary of Validation Data
The following tables summarize the expected results from the method validation studies.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | Mean Recovery (%) | RSD (%) |
|---|---|---|
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Table 3: Precision
| Precision Type | RSD (%) |
|---|---|
| Repeatability (n=6) | ≤ 2.0 |
| Intermediate Precision (n=6) | ≤ 2.0 |
Table 4: Robustness
| Parameter Varied | Effect on Results |
|---|---|
| Flow Rate (± 0.1 mL/min) | RSD ≤ 2.0% |
| Mobile Phase (± 2%) | RSD ≤ 2.0% |
| Temperature (± 5 °C) | RSD ≤ 2.0% |
| Wavelength (± 2 nm) | RSD ≤ 2.0% |
Workflow Diagrams
Caption: HPLC-UV analysis workflow for this compound.
Caption: ICH Q2(R1) method validation logical flow.
Conclusion
The HPLC-UV method detailed in this application note is a reliable, accurate, and robust procedure for the quantitative determination of this compound. The clear, step-by-step protocols for both the analytical method and its validation according to ICH guidelines ensure straightforward implementation in a quality control or research environment. This method provides the necessary scientific integrity and trustworthiness for professionals in drug development and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. This compound | 73231-34-2 [chemicalbook.com]
- 7. This compound CAS#: 73231-34-2 [m.chemicalbook.com]
- 8. This compound | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP0546018B1 - Pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound in fish feeds at high inclusion rates by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. starodub.nl [starodub.nl]
Determining Florfenicol's In Vitro Potency: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Testing
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the determination of the Minimum Inhibitory Concentration (MIC) of florfenicol. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the generated data is accurate, reproducible, and reliable. Adherence to these protocols is critical for antimicrobial susceptibility testing (AST), surveillance studies, and the development of new therapeutic agents.
Introduction: The Significance of this compound and MIC Determination
This compound is a broad-spectrum, primarily bacteriostatic antibiotic exclusively used in veterinary medicine.[1] As a synthetic fluorinated analog of thiamphenicol, it functions by inhibiting ribosomal activity, thereby disrupting bacterial protein synthesis.[1] Its efficacy against a wide range of Gram-positive and Gram-negative pathogens makes it a crucial tool for treating diseases in cattle, swine, poultry, and aquaculture.[1]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] Establishing the MIC is a cornerstone of antimicrobial stewardship. It provides essential data to:
-
Predict Clinical Outcomes: MIC values are used to determine the susceptibility of a bacterial isolate to an antibiotic, guiding veterinarians in selecting the most effective treatment regimen.
-
Monitor Resistance Trends: Surveillance of MIC distributions over time is critical for tracking the emergence and spread of antimicrobial resistance.
-
Establish Breakpoints: Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) use MIC data to establish clinical breakpoints—the concentrations that define whether an organism is susceptible (S), intermediate (I), or resistant (R) to a particular drug.[1]
This guide will detail the two most recognized and standardized methods for MIC determination: Broth Microdilution and Agar Dilution , with a focus on best practices and adherence to CLSI standards.
Foundational Principles: Ensuring a Self-Validating System
The integrity of any MIC assay hinges on meticulous control over all experimental variables. The causality behind each step is crucial for producing a self-validating system where the results are trustworthy and reproducible.
-
Standardized Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA) is the universally recommended medium for routine susceptibility testing of non-fastidious, rapidly growing bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly impacts the activity of some antimicrobials against certain bacteria. Therefore, using a medium with a defined and consistent cation concentration is paramount.
-
Standardized Inoculum: The final concentration of the bacterial inoculum must be tightly controlled (approximately 5 x 10⁵ CFU/mL for broth microdilution). An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs. Conversely, an overly sparse inoculum may result in falsely low MICs. The 0.5 McFarland turbidity standard is the universally accepted reference for preparing the inoculum.
-
Quality Control (QC): The inclusion of well-characterized reference strains with known MIC ranges is non-negotiable. These QC strains, such as Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213, act as a performance check for the medium, the antibiotic dilutions, and the overall procedure. If the MIC for the QC strain falls outside its acceptable range, the results for the test isolates are considered invalid.
Essential Materials and Reagents
-
This compound Analytical Standard: High-purity, powdered this compound.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution of this compound due to its high solubility.[3]
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
-
Bacterial Strains:
-
Test isolates (clinical or environmental)
-
Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213).
-
-
Sterile Labware:
-
96-well U-bottom microtiter plates
-
Petri dishes (100 mm or 150 mm)
-
Pipettes and sterile tips
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
Sterile reagent reservoirs
-
-
Equipment:
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Turbidity meter or McFarland standards (0.5)
-
Microplate reader (optional, for automated reading)
-
Inoculum replicating apparatus (for agar dilution)
-
Experimental Workflow Overview
The overall process for determining the MIC of this compound follows a standardized workflow, whether using broth microdilution or agar dilution. The key stages are outlined in the diagram below.
Caption: General workflow for MIC determination of this compound.
Detailed Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs and is the reference method according to CLSI guidelines. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid medium within a 96-well microtiter plate.
Preparation of this compound Stock Solution
The poor aqueous solubility of this compound necessitates the use of an organic solvent for the initial stock solution.
-
Weighing: Accurately weigh the required amount of this compound analytical standard powder.
-
Dissolving: Dissolve the this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 1280 µg/mL).[3] Ensure the powder is completely dissolved using a vortex mixer. Causality Note: Using a high-concentration stock minimizes the amount of DMSO carried over into the final assay wells, preventing potential solvent toxicity to the bacteria. The final concentration of DMSO in any well should not exceed 1%.
-
Working Solution: Prepare a working stock solution by diluting the primary stock in sterile CAMHB. The concentration of this working solution should be the highest concentration to be tested in the assay.
Preparation of the Inoculum
-
Subculture: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or a suitable broth (e.g., Tryptic Soy Broth).
-
Standardization: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a photometer. A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100 of the 0.5 McFarland suspension.
Microtiter Plate Preparation and Inoculation
-
Dispense Broth: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add Drug: Add 200 µL of the this compound working stock solution to well 1.
-
Serial Dilution: Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 100 µL from well 2 to well 3. Continue this process down to the desired final concentration (e.g., well 10). Discard 100 µL from the last well in the dilution series.
-
Controls:
-
Growth Control (Well 11): Contains 100 µL of CAMHB with no antibiotic. This well will be inoculated.
-
Sterility Control (Well 12): Contains 100 µL of CAMHB with no antibiotic and no inoculum. This well should remain clear throughout the experiment.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum (prepared in step 5.2) to each well, except the sterility control. This results in a final volume of 110 µL per well.
Incubation and Reading
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well. The sterility control well should be clear, and the growth control well should show distinct turbidity.
Detailed Protocol: Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized number of bacterial cells are spot-inoculated.
Preparation of this compound-Containing Agar Plates
-
Prepare MHA: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving. Allow the molten agar to cool in a 45-50°C water bath.
-
Prepare Drug Dilutions: Prepare twofold serial dilutions of the this compound stock solution in a sterile diluent at 10 times the final desired concentrations.
-
Incorporate Drug: Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA. Mix thoroughly but gently to avoid bubbles, and pour into sterile 100 mm petri dishes. This 1:10 dilution results in the final desired drug concentrations.
-
Control Plate: Prepare at least one plate containing agar with no this compound to serve as a growth control.
-
Dry Plates: Allow the plates to solidify at room temperature and then dry them before use.
Inoculum Preparation and Inoculation
-
Prepare Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in section 5.2.
-
Inoculation: Using an inoculum-replicating apparatus, spot-inoculate the standardized bacterial suspension onto the surface of the agar plates, starting with the growth control plate and moving from the lowest to the highest antibiotic concentration. Each spot should contain approximately 10⁴ CFU.
Incubation and Reading
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. A single colony or a faint haze caused by the inoculum should be disregarded.
Data Interpretation and Quality Control
Quality Control (QC)
The validity of the MIC results is contingent upon the performance of the QC strains. The obtained MIC for each QC strain must fall within the acceptable ranges specified by the latest CLSI documents (e.g., VET01S).
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | This compound | 2 - 8 |
| Staphylococcus aureus ATCC® 29213 | This compound | 2 - 8 |
| Enterococcus faecalis ATCC® 29212 | This compound | 4 - 16 |
| Pseudomonas aeruginosa ATCC® 27853 | This compound | 16 - 64 |
Note: These ranges are illustrative and must be verified against the most current CLSI VET01S or M100 supplement.[2]
Clinical Breakpoints
Once the MIC is determined and validated, it is interpreted using clinical breakpoints to categorize the isolate as Susceptible, Intermediate, or Resistant. These breakpoints are specific to the bacterial species, animal species, and site of infection.
| Organism(s) | Animal Species | Disease/Infection | Susceptible (S) | Intermediate (I) | Resistant (R) | CLSI Document |
| Mannheimia haemolytica, Pasteurella multocida, Histophilus somni | Cattle | Bovine Respiratory Disease | ≤ 2 | 4 | ≥ 8 | VET01S |
| Actinobacillus pleuropneumoniae, Pasteurella multocida | Swine | Swine Respiratory Disease | ≤ 2 | 4 | ≥ 8 | VET01S |
| Enterobacterales | Swine | Swine Respiratory Disease | ≤ 4 | 8 | ≥ 16 | VET01S |
Note: This table provides examples. Users MUST consult the most recent edition of the CLSI VET01S supplement for the complete and most current breakpoints.[1][2][4]
Conclusion
The accurate and reproducible determination of this compound's Minimum Inhibitory Concentration is fundamental to its effective and sustainable use in veterinary medicine. The broth microdilution and agar dilution methods, when performed with strict adherence to standardized protocols such as those provided by CLSI, yield reliable data for clinical decision-making and resistance surveillance. By understanding the scientific principles behind each step—from media preparation and inoculum standardization to the critical role of quality control—researchers and laboratory professionals can ensure the integrity of their results and contribute to the prudent use of this important antimicrobial agent.
References
- 1. Phenotypic Investigation of this compound Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. wormsandgermsblog.com [wormsandgermsblog.com]
Application Notes and Protocols for Florfenicol Nanoparticle Formulation: Enhancing Drug Delivery in Veterinary Medicine
Introduction: Overcoming the Challenges of Florfenicol Delivery
This compound is a broad-spectrum bacteriostatic antibiotic, a synthetic analog of thiamphenicol, that is exclusively used in veterinary medicine.[1][2] Its primary mechanism of action involves the inhibition of ribosomal activity, which in turn disrupts bacterial protein synthesis.[1][2] This makes it a vital tool for treating a range of diseases in both farm and aquatic animals.[3][4] Beyond its antibacterial properties, this compound has also demonstrated anti-inflammatory activity by reducing immune cell proliferation and cytokine production.[1][3]
Despite its efficacy, the therapeutic application of this compound is hampered by several limitations. A significant challenge is its low water solubility, which complicates the formulation of aqueous solutions for various administration routes.[1][5] This often necessitates the use of organic solvents, which can introduce their own set of challenges.[1] Furthermore, the inappropriate use of this compound has led to growing concerns about the emergence of antibiotic resistance.[1][2]
Nanotechnology offers a promising avenue to address these limitations and enhance the therapeutic profile of this compound.[1][3] By encapsulating this compound within nanoparticles, it is possible to improve its solubility, control its release, and potentially target specific sites of infection.[3] This can lead to improved bioavailability, reduced dosing frequency, and a potential decrease in the development of resistance.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of this compound-loaded nanoparticles. We will delve into detailed protocols for various nanoparticle systems, offering insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.
I. Synthesis of this compound-Loaded Nanoparticles: A Comparative Overview
The choice of nanoparticle formulation depends on the desired physicochemical properties and intended application. Here, we present protocols for three common types of nanoparticles used for this compound delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, solid lipid nanoparticles (SLNs), and bovine serum albumin (BSA) nanoparticles.
A. PLGA Nanoparticles: The Emulsification-Solvent Evaporation Method
PLGA is a biodegradable and biocompatible polymer widely used in drug delivery.[7][8] The emulsification-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like this compound within a PLGA matrix.[9]
Protocol: Synthesis of this compound-Loaded PLGA Nanoparticles
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio) and 10 mg of this compound in 5 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.[10][11]
-
Rationale: The organic solvent solubilizes both the polymer and the drug, forming a homogenous solution that will become the dispersed phase. The choice of solvent can influence nanoparticle size and drug encapsulation efficiency.[7]
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA) or Poloxamer, in deionized water.
-
Rationale: The surfactant stabilizes the oil-in-water emulsion, preventing the coalescence of the organic droplets and controlling the final particle size.[7]
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or probe sonication.[11] The sonication probe should be immersed approximately 1 cm into the liquid in an ice bath to prevent overheating.[11]
-
Rationale: High-energy emulsification breaks down the organic phase into nano-sized droplets, forming a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate.[11]
-
Rationale: As the solvent evaporates, the PLGA precipitates, entrapping the this compound within the solid nanoparticle matrix.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.[11]
-
Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step three times to remove excess surfactant and un-encapsulated drug.
-
Rationale: Washing is crucial to remove any surface-adsorbed drug and residual surfactant, which can affect the nanoparticle properties and in vivo performance.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized. Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) before freezing and lyophilizing.
-
Rationale: Cryoprotectants prevent the aggregation of nanoparticles during the freezing and drying process, ensuring their stability and redispersibility.[7]
-
Workflow for PLGA Nanoparticle Synthesis
References
- 1. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation, pharmacokinetics, and antibacterial activity of this compound-loaded niosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. polylactide.com [polylactide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and in vitro evaluation of a lignin-PLGA nanocarrier for this compound delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Florfenicol in Fish Feed
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of florfenicol in complex fish feed matrices. This compound is a critical veterinary antibiotic used in aquaculture, and monitoring its concentration in feed is essential for ensuring proper dosage, efficacy, and regulatory compliance. The protocol herein provides a complete workflow, from sample extraction and purification using solid-phase extraction (SPE) to chromatographic analysis and method validation. This guide is intended for researchers, quality control analysts, and scientists in the fields of veterinary medicine and food safety.
Introduction and Scientific Rationale
This compound, a synthetic broad-spectrum antibiotic, is a derivative of thiamphenicol. It functions by inhibiting protein synthesis in bacteria, making it highly effective against a variety of aquatic pathogens. Its use in aquaculture is regulated to prevent the development of antimicrobial resistance and to ensure the safety of the food supply. Therefore, a reliable and validated analytical method for the determination of this compound in medicated fish feed is of paramount importance.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high sensitivity, specificity, and ability to handle complex sample matrices. This application note describes a method that combines a straightforward sample preparation protocol with a highly efficient chromatographic separation, providing a reliable tool for quality control and research.
The core of this method relies on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately polar molecule, is retained on the column and then eluted by the organic mobile phase. Detection is achieved using a UV-Vis detector set at the wavelength of maximum absorbance for this compound, which is approximately 224 nm.
Materials and Reagents
Chemicals and Standards
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (88%)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (60 mg, 3 cc)
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm, PTFE)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
Sample Preparation and Extraction
The following protocol is designed for the efficient extraction and cleanup of this compound from the complex matrix of fish feed.
-
Homogenization: Grind the fish feed sample to a fine, uniform powder.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Loading: Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove interfering substances.
-
Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Diagram of the Sample Preparation Workflow:
Caption: Workflow for this compound extraction from fish feed.
HPLC Instrumentation and Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 224 nm |
| Run Time | 10 minutes |
Diagram of the Analytical Workflow:
Caption: HPLC analytical workflow for this compound detection.
Method Validation
To ensure the reliability of this method, a thorough validation was performed according to standard guidelines. The key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (Recovery) | 85-105% |
| Precision (RSD%) | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The method demonstrated excellent linearity within the specified range.
-
Accuracy: The accuracy was determined by spiking blank fish feed samples with known concentrations of this compound and calculating the percentage recovery.
-
Precision: The precision of the method was evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) was found to be well within acceptable limits.
-
Specificity: The method demonstrated good specificity, with no significant interfering peaks observed at the retention time of this compound in blank samples.
Results and Discussion
Under the described chromatographic conditions, this compound typically elutes at a retention time of approximately 4-6 minutes. The described sample preparation protocol, particularly the use of Oasis HLB SPE cartridges, is effective in removing a significant portion of the matrix interferences, leading to a clean chromatogram and reliable quantification. The choice of a C18 column provides excellent resolution and peak shape for this compound. The mobile phase, consisting of acetonitrile and acidified water, ensures efficient elution and good ionization for potential future confirmation by mass spectrometry if needed.
Conclusion
This application note provides a detailed, reliable, and robust HPLC method for the determination of this compound in fish feed. The method is suitable for routine quality control analysis and research applications in the aquaculture industry. The comprehensive validation data confirms that the method is accurate, precise, and specific for its intended purpose.
QuEChERS method for florfenicol residue in animal tissues
An In-Depth Guide to the QuEChERS Method for Florfenicol Residue Analysis in Animal Tissues
Authored by: Gemini, Senior Application Scientist
Introduction: The Need for Robust this compound Monitoring
This compound is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to combat bacterial infections in livestock, poultry, and aquaculture.[1][2] Its efficacy has made it a valuable tool for maintaining animal health and productivity. However, the use of this compound can lead to the presence of drug residues in edible animal tissues, such as muscle, liver, and kidney.[2] To protect consumers from potential health risks associated with antibiotic consumption, including allergic reactions and the development of antimicrobial resistance, regulatory bodies worldwide have established Maximum Residue Limits (MRLs).[1][2]
The primary metabolite of this compound, this compound amine (FFA), is often considered the marker residue for monitoring purposes, with legislation defining the total residue as the sum of this compound and its metabolites, measured as FFA.[1][2] This necessitates highly sensitive and efficient analytical methods for the accurate quantification of these residues in complex food matrices.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a superior alternative to traditional, time-consuming extraction techniques.[3][4] Originally developed for pesticide analysis, its application has been successfully extended to veterinary drugs.[4][5] The QuEChERS approach simplifies sample preparation, significantly reduces solvent consumption, and provides high-quality extracts suitable for advanced analytical instrumentation like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3][6] This application note provides a detailed protocol and scientific rationale for the use of a modified QuEChERS method for the determination of this compound and this compound amine in animal tissues.
The QuEChERS Principle: A Two-Stage Process
The elegance of the QuEChERS method lies in its streamlined two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. This design effectively isolates the analytes of interest while removing a significant portion of interfering matrix components.
-
Acetonitrile-Based Extraction and Salting-Out: The process begins with the extraction of the homogenized tissue sample using an organic solvent, typically acetonitrile.[6][7] Acetonitrile is chosen for its ability to effectively extract a wide range of compounds, including the moderately polar this compound. A subsequent "salting-out" step is induced by adding a mixture of salts, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl).[1][7] This forces a phase separation between the aqueous fraction of the sample and the acetonitrile layer, partitioning the target analytes into the organic phase.[8] Anhydrous MgSO₄ also serves the crucial role of removing excess water from the extract.[6]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is then subjected to a cleanup step. This involves adding specific sorbents to the extract in a process known as dispersive SPE.[6] For animal tissues, which are rich in fats and proteins, a combination of sorbents is typically required.[6]
This dual-sorbent approach ensures a cleaner extract, which is vital for minimizing matrix effects and protecting the sensitive LC-MS/MS instrument.[10]
Caption: High-level workflow of the QuEChERS method for animal tissues.
Detailed Application Protocol
This protocol is a modification of standard QuEChERS methods, optimized for the extraction of this compound and its amine metabolite from animal muscle tissue.[1] Validation should be performed for other tissue types (e.g., liver, kidney) as matrix compositions vary.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN), formic acid.
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate.
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 end-capped (C18EC).
-
Equipment: High-speed blender/homogenizer, centrifuge capable of ≥4000 rpm, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, syringe filters (e.g., 0.22 µm PTFE).
Sample Preparation
-
Collect at least 100g of the target animal tissue (e.g., muscle). Store samples frozen at -20°C or below until analysis.[1]
-
Thaw the tissue sample at room temperature.
-
Cut the tissue into small pieces and homogenize using a high-speed blender to obtain a uniform paste.[1]
Extraction Procedure
-
Weigh 10 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[7]
-
Add 10 mL of 1% formic acid in acetonitrile . The use of acidified acetonitrile is critical as it improves the extraction efficiency of polar compounds like this compound amine.[1][6]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure the solvent thoroughly disperses the sample matrix.[1]
-
Add the QuEChERS extraction salt mixture, typically consisting of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate .[1][7] The citrate salts provide buffering capacity to maintain an optimal pH for analyte stability.[5]
-
Immediately cap and shake vigorously for 1 minute . The tube will become warm.
-
Centrifuge at ≥4000 rpm for 5 minutes at 4°C. This will result in a clear separation between the upper acetonitrile layer and the solid/aqueous sample residue.
Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer 1 mL of the upper acetonitrile extract into a 2 mL d-SPE microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18EC . The combination of PSA and C18 is essential for removing the complex mixture of polar and non-polar interferences found in animal tissues.[6]
-
Cap the tube and vortex for 30 seconds .
-
Centrifuge at ≥10,000 rpm for 2 minutes .
-
The resulting supernatant is the final, cleaned-up extract.
Final Preparation for LC-MS/MS Analysis
-
Transfer an aliquot of the final supernatant into a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Caption: Step-by-step experimental workflow for this compound analysis.
Method Performance and Validation Data
The performance of the QuEChERS method coupled with LC-MS/MS is characterized by excellent sensitivity, accuracy, and precision. The data presented below are synthesized from multiple validation studies and represent typical performance characteristics.
Table 1: Typical Performance Characteristics for this compound Analysis
| Parameter | This compound | This compound Amine | Matrix | Source(s) |
| Linearity (r²) | ≥0.99 | ≥0.99 | Muscle, Pork, Chicken, Fish | [9][11] |
| Recovery (%) | 74.7 - 107.4 | 76.1 - 109.6 | Various Tissues | [11] |
| Precision (RSD %) | < 19% | < 19% | Animal Feed, Tissues | [12] |
| LOD (µg/kg) | 0.005 - 3.1 | 0.005 - 3.1 | Various Tissues | [9] |
| LOQ (µg/kg) | 0.02 - 10.4 | 0.02 - 10.4 | Various Tissues | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Table 2: Selected Maximum Residue Limits (MRLs) for this compound
| Species | Tissue | MRL (µg/kg) | Regulatory Body | Source(s) |
| Cattle | Muscle | 100 | EU | [2] |
| Cattle | Liver | 3000 | EU | [2] |
| Cattle | Kidney | 500 | EU | [2] |
| Swine | Muscle | 200 | EU | [2] |
| Chicken | Muscle | 100 | Codex | [13][14] |
| Fish (Eel) | Muscle | 100 | KMFDS | [11][14] |
MRLs are for the sum of this compound and its metabolites, measured as this compound amine.
Trustworthiness: Self-Validating System and Causality
The robustness of this protocol is grounded in scientifically sound choices at each step:
-
Acidified Extraction: The addition of 1% formic acid to the acetonitrile ensures a low pH environment. This is crucial for the protonation of this compound amine, enhancing its solubility in the extraction solvent and leading to higher, more consistent recoveries.[1]
-
Buffered System: The use of citrate-based salts (AOAC or EN versions) provides a buffered extraction, which is vital for pH-dependent analytes.[5] This prevents the degradation of compounds that may be sensitive to extreme pH levels, ensuring the integrity of the sample.
-
Matrix-Matched Calibration: For accurate quantification via LC-MS/MS, it is imperative to use matrix-matched calibration curves.[9][12] This involves preparing calibration standards in blank matrix extract that has undergone the entire QuEChERS process. This practice effectively compensates for matrix effects (ion suppression or enhancement) that can otherwise lead to under- or overestimation of the residue concentration.[10]
-
Confirmatory Analysis: The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and specificity.[12] Monitoring at least two MRM transitions for each analyte provides unambiguous identification and confirmation, fulfilling the requirements of regulatory guidelines like the European Commission Decision 2002/657/EC.
Conclusion
The modified QuEChERS method detailed in this note provides a rapid, efficient, and reliable workflow for the determination of this compound and this compound amine residues in animal tissues. By minimizing solvent usage and simplifying the extraction process, it offers a significant improvement over traditional methods. The combination of a buffered, acidified extraction and a targeted d-SPE cleanup yields a clean extract suitable for sensitive LC-MS/MS analysis. This protocol, when properly validated, serves as an authoritative and trustworthy system for routine monitoring, ensuring compliance with global food safety regulations and safeguarding public health.
References
- 1. benchchem.com [benchchem.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies [mdpi.com]
- 4. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS: About the method [quechers.eu]
- 6. agilent.com [agilent.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 12. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. frontiersin.org [frontiersin.org]
Protocol for the Quantification of Total Florfenicol Residues in Kidney Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Florfenicol Residue Analysis
This compound is a broad-spectrum, synthetic antibiotic extensively used in veterinary medicine to control bacterial infections in livestock and aquaculture.[1] Its administration, however, necessitates rigorous monitoring of its residues in edible animal tissues to safeguard public health. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food products, with kidney tissue being a primary focus for monitoring due to its role in drug excretion.[2][3]
A significant analytical challenge arises from the fact that this compound is extensively metabolized in the animal body into several compounds, including this compound amine (FFA).[4][5] To ensure a comprehensive and accurate assessment of exposure, regulatory standards define the total this compound residue as the sum of the parent drug and its metabolites, measured as a single marker residue, this compound amine.[6][7] Consequently, a robust analytical protocol must incorporate a chemical hydrolysis step. This critical procedure converts all this compound-related residues into the common FFA moiety, allowing for precise quantification of the total residue level.[8][9]
This application note provides a detailed, field-proven protocol for the determination of total this compound in kidney tissue. The method employs acid hydrolysis followed by Solid-Phase Extraction (SPE) cleanup and subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity, making it ideal for regulatory compliance and food safety applications.[6][10]
Principle of the Method
The methodology is designed for robustness and accuracy. The core workflow begins with the homogenization of kidney tissue. The homogenized sample then undergoes strong acid hydrolysis at an elevated temperature to chemically convert this compound and its metabolites to this compound amine. Following hydrolysis, the sample's pH is adjusted, and it is subjected to a cleanup and concentration procedure using a mixed-mode cation-exchange Solid-Phase Extraction (SPE) cartridge. This step is crucial for removing matrix components that could interfere with the analysis. The purified extract is then analyzed using a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for definitive quantification.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for total this compound analysis in kidney tissue.
Materials and Reagents
-
Standards: this compound amine (FFA) analytical standard, this compound amine-D3 (FFA-D3) internal standard.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade).
-
Reagents: Hydrochloric acid (HCl, 37%), Sodium hydroxide (NaOH), Ammonium hydroxide (NH₄OH), Formic acid, Potassium phosphate monobasic (KH₂PO₄).
-
Water: Deionized or Milli-Q water.
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges.
-
Equipment: Homogenizer, analytical balance, 50 mL polypropylene centrifuge tubes, heating block or water bath, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve FFA and FFA-D3 standards in methanol to create individual stock solutions. Store at ≤ -10°C for up to five months.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standards.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.5 to 100 ng/mL) by diluting the intermediate solution in the initial mobile phase. These concentrations correspond to the target tissue concentration range.[8]
Sample Preparation and Extraction
-
Homogenization: Ensure the kidney tissue sample is thoroughly homogenized to achieve uniformity.
-
Weighing: Accurately weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]
-
Acid Hydrolysis:
-
Cap the tube tightly and vortex for 1 minute.
-
Place the tube in a heating block or water bath set at 90-100°C for 2 hours to facilitate complete hydrolysis of this compound and its metabolites to FFA.[6]
-
Periodically vortex the sample (e.g., every 30-45 minutes) during incubation to ensure thorough digestion.
-
pH Adjustment & Dilution:
Solid-Phase Extraction (SPE) Cleanup
This cleanup procedure is essential for removing matrix interferences and concentrating the analyte.[6][8][9]
-
Condition Cartridge: Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Load Sample: Load the diluted extract from step 5.2.4 onto the conditioned SPE cartridge.
-
Wash Cartridge:
-
Wash the cartridge with 5 mL of 0.1% formic acid in water.
-
Wash the cartridge with 5 mL of methanol to remove interfering substances.
-
-
Elute Analyte: Elute the this compound amine with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation and Reconstitution
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Filtration: Transfer the reconstituted sample to an autosampler vial, filtering through a 0.22 µm syringe filter if necessary. The sample is now ready for LC-MS/MS analysis.[11]
LC-MS/MS Instrumental Analysis
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 3.5 µm) | Provides excellent retention and separation for this compound amine.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography.[4] |
| Flow Rate | 0.25 - 0.4 mL/min | Typical flow rate for analytical LC-MS/MS applications.[4][10] |
| Column Temp. | 50°C | Higher temperature can improve peak shape and reduce run times.[10] |
| Injection Vol. | 5 - 40 µL | Dependent on system sensitivity and sample concentration.[10] |
| Gradient | Start at 10% B, ramp to 90% B over 8 min, hold 2 min, re-equilibrate | A gradient elution is necessary to effectively separate the analyte from matrix components.[6] |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound amine ionizes efficiently in positive mode.[6] |
| MRM Transitions | FFA (Quantifier): m/z 248 > 230 | These transitions are specific and provide robust signals for quantification and confirmation, as established in validated methods.[9][12] |
| FFA (Qualifier): m/z 248 > 185 | ||
| FFA-D3 (Internal Std): m/z 251 > 233 | ||
| Collision Energy | Optimize for specific instrument | Must be optimized to maximize the signal of product ions. |
| Dwell Time | ~100 ms | Adequate time to acquire sufficient data points across the chromatographic peak. |
Method Validation and Performance
To ensure the trustworthiness and reliability of results, the analytical method must be validated according to international guidelines such as VICH GL49.[13][14][15] Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
| MRL (Bovine Kidney) | 300 µg/kg | Maximum Residue Limit set by regulatory bodies.[2][3][16] |
| Linearity (r²) | > 0.998 | The calibration curve should be linear over the working range (e.g., 0.5-100 ng/mL).[8] |
| Accuracy (Recovery) | 93 - 104% | The closeness of the measured value to the true value, assessed with fortified samples.[8] |
| Precision (RSD) | < 6% | The degree of agreement among individual test results, measured as Relative Standard Deviation.[8][9] |
| Limit of Quantification (LOQ) | 0.01 mg/kg (10 µg/kg) | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[8] |
| Limit of Detection (LOD) | 0.0005 mg/kg (0.5 µg/kg) | The lowest concentration that can be reliably detected.[8] |
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for the quantification of total this compound residues in kidney tissue. The protocol's foundation on acid hydrolysis ensures the accurate measurement of both the parent drug and its metabolites, aligning with global regulatory definitions for the marker residue this compound amine. The integration of solid-phase extraction provides effective sample cleanup, while the specificity of tandem mass spectrometry allows for sensitive and reliable detection. Adherence to this protocol and its validation principles will enable laboratories to generate high-quality, defensible data for food safety monitoring and veterinary drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sfa.gov.sg [sfa.gov.sg]
- 3. apps.fas.usda.gov [apps.fas.usda.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. afbi.dspacedirect.org [afbi.dspacedirect.org]
- 6. benchchem.com [benchchem.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total this compound and tulathromycin residues in bovine, equine and porcine kidney, liver and muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. afbi.dspacedirect.org [afbi.dspacedirect.org]
- 13. rr-americas.woah.org [rr-americas.woah.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. faolex.fao.org [faolex.fao.org]
Application Note: A Robust LC-MS/MS Method for the Quantification of Florfenicol in Animal Feed
Introduction: The Imperative for Florfenicol Monitoring
This compound is a synthetic, broad-spectrum antibiotic, structurally related to thiamphenicol and chloramphenicol.[1][2][3] It is exclusively used in veterinary medicine to treat and control bacterial infections in livestock, poultry, and aquaculture, such as bovine respiratory disease.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to ribosomal subunits.[3] Unlike chloramphenicol, this compound does not carry the risk of inducing aplastic anemia in humans, which has led to its widespread adoption in animal agriculture.[3]
However, the administration of this compound, often through medicated feed, necessitates stringent monitoring to ensure the safety of the food supply chain.[4][5] Cross-contamination during feed production can lead to the unintentional exposure of non-target animals, and residual amounts can persist in animal-derived food products.[6][7] Regulatory bodies worldwide, including the European Union and the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for this compound in various animal tissues and prohibit its presence in non-target feed.[8][9] This application note details a sensitive and reliable method for the determination of this compound in complex animal feed matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), aligning with the validation criteria set forth by regulatory guidelines such as the European Commission Decision 2002/657/EC.[6][7]
Principle of the Analytical Method
The accurate quantification of this compound in animal feed presents an analytical challenge due to the complexity and variability of the feed matrix. This method employs a robust workflow beginning with an efficient solvent extraction, followed by a cleanup step to minimize matrix interference, and culminating in highly selective and sensitive detection by LC-MS/MS. The analyte is identified and quantified based on its retention time and specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). The use of an internal standard can be incorporated for enhanced quantitative accuracy, though this protocol validates a method using matrix-matched calibration to effectively compensate for matrix effects.
Physicochemical Properties of this compound
Understanding the chemical nature of this compound is fundamental to developing an effective analytical method. Its properties dictate the choice of extraction solvents, chromatographic conditions, and ionization technique.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄Cl₂FNO₄S | [1] |
| Molecular Weight | 358.2 g/mol | [1] |
| Melting Point | 153 °C | [3][10] |
| Solubility | Soluble in DMSO and ethanol | [3] |
| Chemical Structure | D-threo-2,2-Dichloro-N-(alpha-(fluoromethyl)-beta-hydroxy-p-(methylsulfonyl)phenethyl)acetamide | [1] |
Experimental Workflow Overview
The analytical process is a multi-stage procedure designed for optimal recovery and precision. Each stage is critical for mitigating the challenges posed by the complex animal feed matrix.
Caption: High-level workflow for this compound analysis in animal feed.
Detailed Materials and Methods
Reagents and Standards
-
This compound analytical standard (≥98% purity)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (≥18.2 MΩ·cm)
-
Blank animal feed matrix (verified to be free of this compound)
Instrumentation: LC-MS/MS System
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The specific parameters provided below are a validated starting point and may require optimization based on the specific instrumentation used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Analytical Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 3.5 µm) | Provides excellent retention and separation for moderately polar compounds like this compound.[6] |
| Mobile Phase A | Water with 0.1% formic acid and 5mM ammonium formate | Acid and salt modifiers promote better peak shape and ionization efficiency.[6] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reverse-phase chromatography, providing strong elution for the analyte.[6] |
| Flow Rate | 0.25 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.[6] |
| Column Temperature | 50 °C | Higher temperature can improve peak shape and reduce viscosity, leading to better chromatography.[6] |
| Injection Volume | 10-40 µL | Dependent on system sensitivity; a larger volume can improve detection limits.[6] |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-80% B; 5-7 min: 80-10% B; 7-17 min: 10% B | A gradient is essential to elute this compound with a good peak shape while allowing for column re-equilibration.[6] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | This compound's structure allows for efficient deprotonation in negative mode, yielding a strong [M-H]⁻ signal.[6][7] |
| Ion Spray Voltage | -4500 V | Optimal voltage for generating a stable spray and maximizing ion generation.[6] |
| Source Temperature | 475 °C | Facilitates efficient desolvation of the mobile phase, enhancing analyte ionization.[6] |
| Curtain Gas | 25 psi | Prevents solvent clusters and neutral molecules from entering the mass analyzer.[6] |
| Nebulizer Gas | 50 psi | Aids in the formation of fine droplets in the ESI source for efficient ionization.[6] |
| MRM Transitions | ||
| This compound (Quantifier) | Q1: 356.0 Da → Q3: 336.0 Da | This transition corresponds to the loss of HF, providing a specific and intense signal for quantification. |
| this compound (Qualifier) | Q1: 356.0 Da → Q3: 185.0 Da | A second, structurally significant fragment ion used for confirmation, ensuring identity and specificity. |
Note: The precursor ion for this compound in negative ESI mode is [M-H]⁻, which has an m/z of approximately 356.0, derived from its molecular weight of 358.2. The exact m/z values for precursor and product ions should be optimized via direct infusion of a standard solution.
Protocol 1: Sample Preparation
The complexity of animal feed, which can contain high levels of fats, proteins, and carbohydrates, necessitates a robust extraction and cleanup protocol to prevent matrix effects that can suppress the analyte signal.[11][12][13] The use of ethyl acetate is a well-established and efficient choice for extracting amphenicol-class antibiotics from feed matrices.[6][14]
Caption: Step-by-step sample preparation workflow.
Protocol 2: Preparation of Standards and Calibration
To counteract the potential for ion suppression or enhancement from co-eluting matrix components, quantification must be performed using a matrix-matched calibration curve.[11][15]
-
Prepare Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol. This stock is stable for several months when stored at -20°C.
-
Prepare Working Standard (10 µg/mL): Dilute the primary stock 1:100 with methanol.
-
Prepare Matrix-Matched Calibrants:
-
Process several samples of the blank animal feed matrix using the sample preparation protocol (Section 6).
-
Combine the final blank extracts.
-
Spike aliquots of the combined blank extract with the working standard to create a calibration curve. A typical concentration range would be 10, 25, 50, 100, 250, and 500 µg/kg.[6][7]
-
-
Construct Calibration Curve: Analyze the matrix-matched calibrants using the LC-MS/MS method. Plot the peak area of the quantifier MRM transition against the concentration. The curve should have a coefficient of determination (r²) of ≥0.99.
Method Validation and Performance
The method was validated in accordance with the guidelines outlined in European Commission Decision 2002/657/EC.[6][7] Key performance characteristics were assessed using spiked blank swine feed samples.
Table 2: Method Validation Performance Characteristics
| Parameter | Concentration (µg/kg) | Result | Acceptance Criteria (2002/657/EC) |
|---|---|---|---|
| Linearity (r²) | 10 - 1000 | > 0.995 | ≥ 0.99 |
| Accuracy (Recovery) | 100 | 95.2% | 70-110% |
| 200 | 98.6% | 70-110% | |
| 300 | 96.8% | 70-110% | |
| Precision (Repeatability, RSDr) | 100 | 6.8% | ≤ 20% |
| 200 | 5.1% | ≤ 20% | |
| 300 | 5.9% | ≤ 20% | |
| Decision Limit (CCα) | - | ~110 µg/kg | Calculated from blank samples |
| Detection Capability (CCβ) | - | ~122 µg/kg | Calculated from CCα |
| Limit of Detection (LOD) | - | ~50 µg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | - | ~100 µg/kg | S/N ≥ 10, with acceptable precision/accuracy |
Data synthesized from published methods demonstrating typical performance.[6][7]
Specificity: The specificity of the method was confirmed by analyzing 20 different blank feed samples from various sources (swine, poultry, cattle).[6] No interfering peaks were observed at the retention time of this compound for the specified MRM transitions, demonstrating the high selectivity of the method.
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in animal feed. The simple ethyl acetate extraction protocol is effective and minimizes the use of harsh reagents. By employing matrix-matched calibration, the method accurately accounts for matrix effects inherent in complex feed samples. The validation data demonstrates that the method's performance meets the stringent requirements of international regulatory bodies, making it a reliable tool for routine monitoring in quality control laboratories and for ensuring compliance with food and feed safety standards.
References
- 1. This compound | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 73231-34-2 [m.chemicalbook.com]
- 4. Federal Register :: New Animal Drugs For Use in Animal Feeds; this compound [federalregister.gov]
- 5. codes.findlaw.com [codes.findlaw.com]
- 6. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. This compound | CAS#:76639-94-6 | Chemsrc [chemsrc.com]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of chloramphenicol and this compound in liquid milk, milk powder and bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: PCR Detection of Florfenicol Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol is a broad-spectrum synthetic antibiotic, a derivative of thiamphenicol, widely used in veterinary medicine to control bacterial infections in livestock, poultry, and aquaculture.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which effectively halts peptide chain elongation.[1][3][4][5] However, the extensive use of this compound has led to the emergence and spread of bacterial resistance, posing a significant challenge to animal health and food safety.[6]
The molecular detection of this compound resistance genes is a critical tool for surveillance, epidemiological studies, and guiding therapeutic choices. Polymerase Chain Reaction (PCR) offers a rapid, sensitive, and specific method for identifying the genetic determinants of resistance.[7] This guide provides a comprehensive overview of the primary this compound resistance genes and detailed protocols for their detection using conventional, multiplex, and real-time PCR.
Molecular Basis of this compound Resistance
Resistance to this compound is primarily mediated by specific genes that often encode for efflux pumps or enzymes that modify the drug target.[6][8] Unlike chloramphenicol, this compound is not inactivated by chloramphenicol acetyltransferase (CAT) enzymes due to a fluorine atom in its structure.[1] The most significant and commonly encountered this compound resistance genes include:
-
floR : This is the most prevalent this compound resistance gene and encodes a membrane protein that functions as an efflux pump, actively transporting this compound out of the bacterial cell.[6][8][9] The floR gene is often located on mobile genetic elements such as plasmids and transposons, facilitating its horizontal transfer between different bacterial species.[10]
-
fexA and fexB : These genes also encode efflux pumps that confer resistance to both this compound and chloramphenicol.[6][8] The fexA gene is commonly found in Gram-positive bacteria, particularly Staphylococcus species, and is often part of the transposon Tn558.[11][12][13] The fexB gene is strongly associated with Enterococcus species.[8]
-
cfr : The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase. This enzyme modifies the 23S rRNA component of the 50S ribosomal subunit, the binding site for this compound, thereby preventing the drug from inhibiting protein synthesis.[6][8] The cfr gene is of particular concern as it can confer resistance to multiple classes of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A.
-
optrA : This gene encodes an ATP-binding cassette (ABC) transporter that confers resistance to both oxazolidinones (like linezolid) and phenicols (including this compound).[2][14] The intensive use of this compound in animals is a potential driver for the selection and dissemination of optrA.[2]
Principle of PCR-Based Detection
PCR-based methods are foundational for the molecular detection of antimicrobial resistance genes.[15] These techniques rely on the amplification of specific DNA sequences using short, synthetic DNA strands called primers. The presence of a PCR product of a specific size indicates the presence of the target gene in the sample.
-
Conventional PCR: This is a qualitative method that indicates the presence or absence of a specific gene. The amplified DNA is visualized as bands on an agarose gel.
-
Multiplex PCR: This variation of conventional PCR allows for the simultaneous detection of multiple genes in a single reaction by using several pairs of primers.[16][17] This is highly efficient for screening samples for a panel of resistance genes.
-
Real-Time PCR (qPCR): This is a quantitative method that monitors the amplification of a targeted DNA molecule in real-time.[18][19] It allows for the quantification of the target gene, providing information on the gene copy number.
Experimental Workflow
The overall workflow for the PCR detection of this compound resistance genes involves several key steps, from sample preparation to data interpretation.
Caption: General workflow for PCR detection of resistance genes.
Materials and Reagents
-
Equipment:
-
Thermocycler (for conventional and multiplex PCR)
-
Real-time PCR system (for qPCR)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel documentation system
-
Microcentrifuge
-
Vortex mixer
-
Micropipettes (P2, P20, P200, P1000)
-
Sterile, nuclease-free pipette tips
-
-
Reagents:
-
DNA extraction kit (commercial kits are recommended for consistency) or reagents for manual extraction (e.g., lysozyme, proteinase K, phenol:chloroform).[20]
-
PCR master mix (containing Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffer)
-
Forward and reverse primers for each target gene (see tables below)
-
Nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye
-
DNA ladder (molecular weight marker)
-
Ethidium bromide or a safer alternative DNA stain
-
Positive control DNA (from a well-characterized resistant strain)
-
Negative control (nuclease-free water)
-
Protocols
Protocol 1: Genomic DNA Extraction from Bacterial Cultures
High-quality template DNA is crucial for successful PCR.[21] While numerous commercial kits are available, a simple boiling lysis method is often sufficient for PCR applications.[20][22]
Boiling Lysis Method:
-
Inoculate a single bacterial colony into 3-5 mL of appropriate broth and incubate overnight with shaking.
-
Pellet 1.5 mL of the overnight culture by centrifuging at 10,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 200 µL of sterile, nuclease-free water.
-
Boil the cell suspension at 100°C for 10 minutes.[22]
-
Immediately place the tube on ice for 5 minutes.
-
Centrifuge at 13,000 x g for 5 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the genomic DNA to a new sterile tube.
-
Use 1-5 µL of the supernatant as the template for each PCR reaction.[20]
For more sensitive applications or difficult-to-lyse bacteria, commercial DNA extraction kits or methods involving enzymatic lysis (e.g., with lysozyme) followed by purification are recommended.[20][21][23]
Protocol 2: Conventional PCR for Individual Resistance Genes
This protocol outlines the steps for detecting individual this compound resistance genes.
Primer Sequences:
| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) | Reference |
| floR | floR-F | ACGTTTATGCCAACCGTCCT | ~400 | [24] |
| floR-R | CATTACAAGCGCGACAGTGG | [24] | ||
| fexA | fexA-F | GCGTGTTAGGCTGGTTCAAG | ~1272 | [11] |
| fexA-R | ATTCGGTTGCTGGTTGATTC | [11] | ||
| cfr | cfr-F | TGAATATGGCTACCTGAACG | ~746 | [11] |
| cfr-R | ACCATAGCCATAGCCAAAGC | [11] | ||
| optrA | optrA-F | AGGTGGTCAGCGAACTAA | ~650 | [14] |
| optrA-R | ATCAACTGTTCCCATTCA | [14] |
PCR Reaction Setup (25 µL total volume):
| Component | Volume | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| DNA Template | 2.0 µL | 10-100 ng |
| Nuclease-free Water | 8.5 µL | - |
Thermocycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 5 min | 1 |
| Denaturation | 94 | 40 sec | 30 |
| Annealing | 55 | 45 sec | |
| Extension | 72 | 50 sec | |
| Final Extension | 72 | 10 min | 1 |
| Hold | 4 | ∞ |
Note: Annealing temperatures may need to be optimized for different primer sets and thermocyclers.
Agarose Gel Electrophoresis:
-
Prepare a 1.5% (w/v) agarose gel in 1x TAE or TBE buffer containing a DNA stain.
-
Mix 5 µL of the PCR product with 1 µL of 6x DNA loading dye.
-
Load the mixture into the wells of the agarose gel.
-
Load a DNA ladder in a separate well.
-
Run the gel at 100V for 45-60 minutes.
-
Visualize the DNA bands under UV light.
Protocol 3: Multiplex PCR for Simultaneous Detection
This protocol allows for the simultaneous detection of floR, fexA, and cfr. Primer concentrations may need to be adjusted to ensure balanced amplification of all targets.
Primer Sequences: (Use primers from the conventional PCR table)
PCR Reaction Setup (25 µL total volume):
| Component | Volume | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| floR Primer Mix (10 µM each) | 1.0 µL | 0.4 µM |
| fexA Primer Mix (10 µM each) | 1.0 µL | 0.4 µM |
| cfr Primer Mix (10 µM each) | 1.0 µL | 0.4 µM |
| DNA Template | 2.0 µL | 10-100 ng |
| Nuclease-free Water | 6.5 µL | - |
Thermocycling Conditions: (Same as conventional PCR, but annealing temperature may require optimization, e.g., a gradient from 52°C to 58°C).
Data Analysis: Analyze the results on a 1.5% agarose gel. The presence of bands corresponding to the expected amplicon sizes indicates which resistance genes are present in the sample.
Protocol 4: Real-Time PCR (qPCR) for Quantification
This protocol is for the quantitative detection of a specific resistance gene, for example, floR, using a SYBR Green-based assay.
Primer Sequences: (Use primers from the conventional PCR table, ensuring they are validated for qPCR)
qPCR Reaction Setup (20 µL total volume):
| Component | Volume | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10.0 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 0.4 µM |
| Reverse Primer (10 µM) | 0.8 µL | 0.4 µM |
| DNA Template | 2.0 µL | 10-100 ng |
| Nuclease-free Water | 6.4 µL | - |
Thermocycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min | |
| Melt Curve Analysis | 65-95 | Incremental | 1 |
Data Analysis:
-
Analyze the amplification plots and Ct (cycle threshold) values.
-
Perform a melt curve analysis to confirm the specificity of the amplified product.
-
Quantify the target gene relative to a standard curve of known DNA concentrations.
Controls and Validation
The inclusion of proper controls is essential for the validation and interpretation of PCR results.[15]
-
Positive Control: Use genomic DNA from a bacterial strain known to carry the target resistance gene(s). This confirms that the PCR reaction is working correctly.
-
Negative Control (No Template Control - NTC): Replace the DNA template with nuclease-free water. This control is used to detect contamination of the PCR reagents.
-
Internal Control: In some applications, an internal control (e.g., amplification of a housekeeping gene like 16S rRNA) can be included to verify the quality of the DNA extraction and the absence of PCR inhibitors.
Data Analysis and Interpretation
-
Conventional and Multiplex PCR: The presence of a band of the expected size on the agarose gel indicates a positive result for the corresponding gene. The absence of a band in the negative control and the presence of a band in the positive control validate the run.
-
Real-Time PCR: A positive result is indicated by an exponential amplification curve that crosses the threshold within a reasonable number of cycles (typically <35). The melt curve should show a single peak at the expected melting temperature, confirming the specificity of the amplicon.
Troubleshooting
| Problem | Possible Cause | Solution |
| No PCR Product | - Missing reagent- Poor DNA quality/quantity- PCR inhibitors- Incorrect annealing temperature | - Repeat setup, checking all components- Re-extract DNA or increase template amount- Dilute DNA template to reduce inhibitor concentration- Optimize annealing temperature using a gradient PCR |
| Non-specific Bands | - Annealing temperature too low- Primer dimers- Too much template DNA | - Increase annealing temperature in 2°C increments- Redesign primers; optimize primer concentration- Reduce the amount of template DNA |
| Smearing on Gel | - Too many PCR cycles- High template concentration- Degraded DNA | - Reduce the number of cycles (e.g., from 35 to 30)- Use less template DNA- Re-extract DNA, ensuring careful handling |
For more detailed troubleshooting, refer to specialized guides.[25][26][27]
Application Decision Tree
This diagram illustrates a decision-making process for screening bacterial isolates for this compound resistance.
Caption: Decision tree for investigating this compound resistance.
Conclusion
The PCR-based protocols detailed in this guide provide robust and reliable methods for the detection of the most common this compound resistance genes. The application of these techniques is essential for monitoring the spread of this compound resistance in veterinary and agricultural settings. By understanding the genetic basis of resistance, researchers and drug development professionals can contribute to more effective antimicrobial stewardship and the development of novel strategies to combat bacterial infections.
References
- 1. Phenicols Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Power,this compound Manufacturer,this compound Supplier [arshinevet.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of this compound-Resistant Leclercia adecarboxylata Strain R25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using PCR to Fight Antimicrobial Resistance [excedr.com]
- 8. Phenotypic Investigation of this compound Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound Resistance Gene floR Is Part of a Novel Transposon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of this compound Resistance Genes fexA and cfr among Chloramphenicol-Resistant Staphylococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in the Phenicol Exporter Gene fexA Impact Resistance Levels in Three Bacterial Hosts According to Susceptibility Testing and Protein Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fexA, a Novel Staphylococcus lentus Gene Encoding Resistance to this compound and Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coexistence of optrA and fexA in Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Multiplex PCR analysis of virulence genes and their influence on antibiotic resistance in Enterococcus spp. isolated from broiler chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gmpc-akademie.de [gmpc-akademie.de]
- 18. Quantitative PCR Monitoring of Antibiotic Resistance Genes and Bacterial Pathogens in Three European Artificial Groundwater Recharge Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of genes encoding resistance to aminoglycosides, beta-lactams and tetracyclines in wastewater environments by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ocw.ehu.eus [ocw.ehu.eus]
- 21. scispace.com [scispace.com]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. mybiosource.com [mybiosource.com]
- 26. Troubleshooting your PCR [takarabio.com]
- 27. PCR Basic Troubleshooting Guide [creative-biogene.com]
Troubleshooting & Optimization
Florfenicol HPLC Analysis: A Technical Support Center for Troubleshooting Peak Tailing
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Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of florfenicol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing, a common issue that can compromise the accuracy and precision of your analytical results.
In this comprehensive guide, we will delve into the root causes of this compound peak tailing and provide a systematic, field-proven approach to troubleshooting. Our methodology is grounded in established chromatographic principles and validated by extensive practical experience.
Understanding the Problem: Why Does this compound Peak Tailing Occur?
This compound is a broad-spectrum antibiotic used in veterinary medicine.[1][2][3] Its chemical structure contains functional groups that can lead to challenging interactions within an HPLC system, often resulting in asymmetrical peaks, most notably peak tailing.
Key Chemical Properties of this compound:
-
Structure: this compound possesses a complex structure with multiple polar functional groups, including hydroxyl (-OH) and amide (-CONH-) groups. It also contains a fluorine atom and a methylsulfonyl group.[1][4][5]
-
pKa: The predicted pKa of this compound is approximately 10.73.[1][2] This indicates it is a weakly acidic compound, but its overall polarity and the presence of basic moieties can lead to complex interactions.
The primary cause of peak tailing for compounds like this compound is often secondary interactions with the stationary phase, particularly with residual silanol groups on the silica-based packing material of the column.[6][7][8][9] These silanol groups (Si-OH) are acidic and can interact with basic or polar analytes, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[7][9][10]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered during the HPLC analysis of this compound. We provide not just solutions, but the scientific rationale behind them.
Q1: I'm observing significant peak tailing with my this compound standard. What is the most likely cause?
A1: The most probable cause is the interaction between this compound and active residual silanol groups on the HPLC column's silica packing.
Silica-based columns have silanol groups (Si-OH) on their surface.[11][12] Some of these remain unreacted after the stationary phase (like C18) is bonded and are referred to as residual silanols.[11][13] These groups, particularly the more acidic ones, can form strong hydrogen bonds or have ion-exchange interactions with polar and basic analytes.[10][13][14] This secondary retention mechanism is a common cause of peak tailing.[9]
Troubleshooting Workflow: Addressing Silanol Interactions
References
- 1. This compound CAS#: 73231-34-2 [m.chemicalbook.com]
- 2. This compound | 73231-34-2 [chemicalbook.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound (USAN/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 12. nbinno.com [nbinno.com]
- 13. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Enhancing Florfenicol Stability in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for florfenicol stability. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous media. This compound, a broad-spectrum antibiotic widely used in veterinary medicine, presents a significant formulation challenge due to its limited water solubility and susceptibility to degradation.[1][2] This document provides in-depth, field-proven insights and actionable protocols to help you overcome these challenges, ensuring the integrity and efficacy of your experimental and formulated solutions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound in aqueous solutions.
Q1: Why is my this compound solution turning cloudy or showing a rapid loss of potency?
A: This is a common issue stemming from two primary properties of this compound: low aqueous solubility and chemical instability. This compound is sparingly soluble in water (approx. 1.3 mg/mL), and solutions can easily become supersaturated and precipitate, especially with temperature changes.[3] Chemically, this compound is prone to hydrolysis, particularly at the amide bond, which breaks down the active molecule and leads to a loss of potency.[4][5] This degradation is significantly accelerated under alkaline (high pH) conditions.[6][7][8]
Q2: What are the primary factors that influence the stability of this compound in water?
A: The main factors are pH, temperature, and light.
-
pH: This is the most critical factor. This compound degradation is highly pH-dependent, with instability increasing significantly in alkaline environments (pH > 8).[7] The optimal pH for stability is generally in the acidic to neutral range.[3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics. An Arrhenius plot for this compound at pH 10 shows a linear relationship between temperature and degradation rate.[7]
-
Light: Exposure to light, particularly sunlight or UV irradiation, can induce photodegradation, leading to the formation of various photoproducts.[6][8][9]
Q3: What are the major degradation products I should be monitoring in my stability studies?
A: The primary degradation products result from the hydrolysis of the amide linkage. The most significant and commonly monitored degradation product is this compound amine (FFA).[6][10] Other potential degradants include thiamphenicol and products from dechlorination and side-chain cleavage.[4][6][9] Regulatory bodies often consider the total residue of this compound as the sum of the parent drug and metabolites that can be converted to this compound amine, highlighting its importance as a marker residue.[10]
Q4: How can I significantly improve the aqueous solubility of this compound for my experiments?
A: The most effective method is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble this compound molecule within their hydrophobic core, dramatically increasing its apparent water solubility.[11][12] For example, using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase this compound's solubility by over 35-fold.[13] Other methods include using cosolvents like polyethylene glycol (PEG) or propylene glycol and creating solid dispersions with carriers like PVPK.[13][14]
Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems you may encounter and offers systematic solutions.
Issue 1: Precipitate Formation in Aqueous Solution
You've prepared a this compound solution, but it appears cloudy or forms a precipitate over time, even when stored at a constant temperature.
-
Underlying Cause: This is almost always a solubility issue. You have likely exceeded the intrinsic aqueous solubility of this compound. The use of organic stock solutions (like DMSO or ethanol) to dissolve this compound before dilution in an aqueous buffer can create a supersaturated state, leading to precipitation as the solution equilibrates.[15]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not targeting a concentration far above this compound's known solubility limit (~1.3 mg/mL).
-
pH Adjustment: Ensure the pH of your final aqueous solution is between 5.5 and 7.5. While this compound is more stable at a lower pH, its solubility does not drastically change within this range, but avoiding alkaline conditions is crucial to prevent precipitation of degradation products.[3][14]
-
Employ Solubilizing Agents: If your target concentration is above 1.3 mg/mL, you must use a solubilization strategy. The preferred method is complexation with cyclodextrins (see Protocol 2). Alternatively, incorporating cosolvents such as propylene glycol (30-50% v/v) or polyethylene glycol 300 can be effective.[11][14]
-
Issue 2: Rapid Potency Loss Detected by HPLC
Your HPLC analysis shows a significant decrease in the this compound peak area and the appearance of new peaks in a relatively short period.
-
Underlying Cause: This indicates chemical degradation. The most probable cause is hydrolysis due to suboptimal pH. Photodegradation is another possibility if the solution was not protected from light.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound potency loss.
Core Stabilization Strategies & Protocols
This section provides detailed scientific explanations and step-by-step protocols for the most effective stabilization techniques.
Strategy 1: pH Optimization and Buffering
-
Mechanism: The primary degradation pathway for this compound in water is hydrolysis of the amide bond. This reaction is base-catalyzed, meaning the rate of degradation increases dramatically as the concentration of hydroxide ions (OH⁻) rises (i.e., at higher pH).[7] By maintaining the solution in a slightly acidic to neutral pH range (5.5-7.5), the rate of hydrolysis is minimized.[14] Citric acid and its conjugate base, sodium citrate, form an effective buffer system for this range.[14][16]
-
Protocol 1: Preparation of a pH-Controlled this compound Solution
-
Prepare Buffer: Create a 0.1 M citric acid buffer solution. Start with 0.1 M citric acid and add 0.1 M sodium citrate solution until the pH reaches your target (e.g., 6.0).
-
Dissolve this compound: If using a cosolvent, mix it with the buffer first. For example, create a vehicle of 40% (v/v) propylene glycol in your 0.1 M citrate buffer.[14]
-
Add this compound: Slowly add the this compound powder to the buffer or cosolvent-buffer mixture while stirring continuously until it is fully dissolved. Gentle heating (to 40-50°C) can be used to aid dissolution, but the solution must be cooled to room temperature afterward.[14]
-
Final pH Check: After the this compound is dissolved, check the pH again and adjust if necessary using small amounts of the stock citric acid or sodium citrate solutions.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber glass vial).
-
Strategy 2: Stabilization via Cyclodextrin Inclusion Complexes
-
Mechanism: Cyclodextrins (CDs) are torus-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar portion of the this compound molecule can be encapsulated within this cavity, forming a non-covalent "inclusion complex."[11] This encapsulation physically shields the labile amide group from the aqueous environment, thereby inhibiting hydrolysis and significantly improving both stability and solubility.[12]
Caption: Mechanism of this compound stabilization by cyclodextrin.
-
Data Summary: Impact of Cyclodextrins on this compound Solubility
| Cyclodextrin Type | Starting Solubility (mg/mL) | Achieved Solubility (mg/mL) | Fold Increase | Reference |
| β-Cyclodextrin (β-CD) | 1.41 | 9.32 | ~6.6 | [13] |
| 2-Hydroxypropyl-β-CD (HP-β-CD) | 1.3 | 46.3 | ~35.6 | [13] |
-
Protocol 2: Preparation of a this compound-HP-β-CD Inclusion Complex This protocol is based on the widely used saturated solution method.[13]
-
Prepare CD Solution: Prepare an aqueous solution of HP-β-cyclodextrin at the desired concentration (e.g., 10% w/v) in your chosen buffer (from Protocol 1).
-
Add Excess this compound: Add an excess amount of this compound powder to the HP-β-CD solution. This ensures the solution remains saturated with respect to this compound.
-
Equilibrate: Tightly seal the container and stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow the complexation to reach equilibrium.
-
Remove Excess Drug: After equilibration, filter the solution through a 0.22 µm filter to remove the undissolved, un-complexed this compound.
-
Quantify and Store: The clear filtrate is your stabilized this compound-CD complex solution. Quantify the this compound concentration using a validated HPLC method. Store in a well-sealed, light-protected container.
-
Analytical Workflow for Stability Assessment
A robust stability study requires a validated, stability-indicating analytical method that can separate the parent drug from its degradation products.
Forced Degradation Studies
To ensure your analytical method is truly stability-indicating, you must perform forced degradation studies. This involves intentionally stressing the drug under various conditions to generate degradants.[6][8]
-
Protocol 3: Forced Degradation of this compound
-
Prepare Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Dilute the stock in 1 M HCl and heat at 40°C for 48 hours.[17]
-
Base Hydrolysis: Dilute the stock in 0.02 M NaOH and keep at room temperature for 2 hours.[17]
-
Oxidative Degradation: Dilute the stock in 0.2% H₂O₂ and keep at 40°C for 7 days, protected from light.[17]
-
Photodegradation: Expose a solution of this compound in water to direct sunlight or a photostability chamber.[7]
-
Analysis: Neutralize the acid and base samples, then analyze all stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.[17][18]
-
Example HPLC Method Parameters
The following table provides a starting point for developing an HPLC method for this compound analysis, based on published literature.
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6][18] |
| Mobile Phase | Acetonitrile and Water (pH adjusted to 2.8 with phosphoric acid) or Ammonium Acetate Buffer (pH 4.5) and Methanol (70:30 v/v) | [6][18] |
| Flow Rate | 1.0 mL/min | [6][18] |
| Detection Wavelength | 225 nm or 268 nm | [6][18] |
| Column Temperature | Room Temperature or 25°C | [6][18] |
References
- 1. mdpi.com [mdpi.com]
- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005013959A1 - Veterinary aqueous injectable suspensions containing this compound - Google Patents [patents.google.com]
- 4. ijah.in [ijah.in]
- 5. Inactivation of chloramphenicol and this compound by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability studies on this compound using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US20090062397A1 - Compounds and methods for enhancing solubility of this compound and structurally-related antibiotics using cyclodextrins - Google Patents [patents.google.com]
- 12. zbweyes.com [zbweyes.com]
- 13. Page loading... [guidechem.com]
- 14. CN108904442B - this compound solution and preparation method thereof - Google Patents [patents.google.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Florfenicol LC-MS/MS Analysis
Welcome to the technical support center for florfenicol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing matrix effects in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of this compound and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own methods effectively.
The Challenge of the Matrix in this compound Analysis
This compound, a broad-spectrum antibiotic, is widely used in veterinary medicine.[1] Its residues, along with its primary metabolite this compound amine (FFA), must be accurately monitored in various biological matrices such as animal tissues, milk, and honey to ensure food safety and for pharmacokinetic studies.[2][3] However, the inherent complexity of these biological samples presents a significant analytical challenge known as the "matrix effect".[2]
Matrix effects arise from co-eluting endogenous components from the sample that can interfere with the ionization of the target analyte in the mass spectrometer's source.[4][5] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification, poor sensitivity, and high variability in results.[4][5][6] For this compound analysis, ion suppression is a particularly common issue, especially for the more polar metabolite, this compound amine.[2][4]
This guide provides a comprehensive resource to understand, identify, and overcome these matrix effects to ensure the accuracy and reliability of your this compound LC-MS/MS data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding matrix effects in this compound analysis.
Q1: What exactly are matrix effects and why are they a problem in this compound LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[5][7] In electrospray ionization (ESI), the most common ionization technique for this compound analysis, a finite number of charges are available on the droplets formed. When matrix components like salts, phospholipids, or endogenous metabolites co-elute with this compound or this compound amine, they compete for these charges, often leading to a reduction in the analyte's signal, a phenomenon known as ion suppression .[4][6] Less commonly, co-eluting compounds can enhance the signal. These effects are problematic because they can lead to:
-
Inaccurate Quantification: Underestimation of the analyte concentration due to ion suppression.
-
Poor Sensitivity: The analyte signal may be suppressed below the limit of detection (LOD) or limit of quantitation (LOQ).[4]
-
Poor Reproducibility: The composition of the matrix can vary from sample to sample, leading to inconsistent matrix effects and high variability in results.[8]
Q2: What are the common causes of ion suppression for this compound and its metabolites?
The primary cause of ion suppression is the presence of co-eluting, non-volatile components from the sample matrix that interfere with the ionization process in the MS source.[4] Common culprits in matrices like animal tissue, milk, and honey include:
-
Phospholipids: Abundant in biological membranes, they are notorious for causing ion suppression.[4]
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during extraction can significantly suppress the ESI signal.[4]
-
Endogenous Metabolites: A vast number of small molecules naturally present in the matrix can co-elute with the analytes of interest.
-
Excipients: In pharmacokinetic studies, formulation excipients can also interfere with the analysis.[9]
This compound amine, being more polar than the parent this compound, often elutes earlier in reversed-phase chromatography, in a region where many polar matrix components also elute, making it particularly susceptible to ion suppression.[4]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected.[10] Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[10]
-
Comparing Solvent and Matrix-Matched Calibration Curves: A quantitative assessment can be made by comparing the slopes of a calibration curve prepared in a pure solvent with one prepared in a blank matrix extract.[11] A significant difference in the slopes indicates the presence of matrix effects. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Slope of matrix-matched curve / Slope of solvent curve) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.[7] Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.[3][12][13]
-
Improve Chromatographic Separation: Modifying the LC method to chromatographically separate this compound and its metabolites from the regions of ion suppression can be very effective.[4][7] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a narrower column to improve peak shape and resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[4][14] A SIL-IS is chemically almost identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[9]
-
Employ Matrix-Matched Calibration: If a suitable SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the samples is the next best approach.[5][15][16] This ensures that the standards and samples experience similar matrix effects.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering components, but care must be taken to ensure the analyte concentration remains above the LOQ.[4][10]
Q5: When is the use of a stable isotope-labeled internal standard (SIL-IS) essential?
The use of a SIL-IS, such as this compound-d3 or this compound amine-d3, is highly recommended, and often considered essential, in the following situations:
-
High-Throughput Analysis: When sample cleanup is minimized for faster processing, a SIL-IS is crucial to compensate for the resulting larger matrix effects.
-
Complex or Variable Matrices: For matrices like liver, kidney, or mixed animal feeds, where the composition can vary significantly between samples, a SIL-IS is necessary to ensure accurate quantification for each individual sample.[2][17]
-
Regulatory Submissions: For methods intended for regulatory scrutiny, the use of a SIL-IS provides the highest level of confidence in the quantitative data.
-
When High Precision and Accuracy are Required: For pharmacokinetic and residue depletion studies, where precise and accurate data are paramount, a SIL-IS is the best choice to compensate for any variations during sample preparation and analysis.[14]
Q6: What is a matrix-matched calibration, and when is it necessary?
A matrix-matched calibration involves preparing the calibration standards by spiking known concentrations of the analyte into a blank matrix that is identical to the samples being analyzed.[15][18] This is necessary when:
-
A Stable Isotope-Labeled Internal Standard is Not Available: In the absence of a co-eluting SIL-IS, matrix-matched calibration is the most reliable way to compensate for matrix effects.[19][20]
-
Significant Matrix Effects are Observed: If you have determined that your analysis is significantly affected by ion suppression or enhancement, and other strategies like sample cleanup are insufficient, matrix-matched calibration is required for accurate quantification.[5]
It is crucial to ensure that the blank matrix used for preparing the standards is free of the analyte and is representative of the study samples.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during this compound LC-MS/MS analysis.
Problem 1: Low and Inconsistent Signal for this compound Amine (FFA)
This is a classic symptom of ion suppression, given that FFA is more polar and prone to co-elution with interfering matrix components.[4]
Diagnostic Workflow
Caption: Workflow for diagnosing and resolving low this compound amine signal.
Step-by-Step Solutions
-
Confirm Ion Suppression:
-
Perform a post-column infusion experiment as described in the FAQs to visualize the retention time windows where ion suppression occurs.
-
Inject a blank matrix extract and observe if your FFA retention time aligns with a dip in the baseline signal.
-
-
Improve Chromatographic Separation:
-
Modify the Gradient: Make the initial part of your gradient shallower to increase the retention of FFA and move it away from the early-eluting, polar interferences.
-
Change Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the retention time of both FFA and interfering compounds.
-
Consider a Different Column: A column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column) may offer a different selectivity and better resolve FFA from matrix components.
-
-
Enhance Sample Cleanup:
-
If you are using a simple protein precipitation, consider incorporating a more rigorous cleanup step like SPE or QuEChERS.
-
If you are already using SPE, ensure the cartridge type and wash steps are optimized. For FFA, a mixed-mode cation exchange (MCX) SPE cartridge can be very effective.[21]
-
For QuEChERS, experiment with different dispersive SPE (dSPE) sorbents. Primary secondary amine (PSA) is effective at removing fatty acids and sugars, while C18 can remove non-polar interferences.[2]
-
-
Implement a Compensation Strategy:
-
The Gold Standard: Use a stable isotope-labeled internal standard, ent-Florfenicol Amine-d3.[4] This will co-elute with FFA and experience the same ion suppression, allowing for accurate correction.
-
Alternative: If a SIL-IS is unavailable, meticulous use of matrix-matched calibration is essential for accurate quantification.
-
Problem 2: Poor or Inconsistent Recovery
This issue points to problems within your sample preparation workflow, either during extraction from the matrix or during the cleanup steps.
Possible Causes & Solutions
-
Inefficient Initial Extraction:
-
Cause: The extraction solvent may not be efficiently disrupting the matrix and solubilizing the this compound. For tissues, ensure thorough homogenization. For milk, deproteinization is a critical first step.[22]
-
Solution: For multi-residue methods in tissues, an extraction with acidified acetonitrile is common. For honey, an initial dissolution in water followed by extraction with ethyl acetate is often used. Ensure adequate vortexing/shaking time and energy.
-
-
Loss During SPE Cleanup:
-
Cause: The analyte may be breaking through during the loading or washing steps, or it may not be eluting completely from the cartridge.
-
Solution:
-
Check Loading Conditions: Ensure the pH of the sample extract is appropriate for retention on the SPE sorbent.
-
Optimize Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. Collect and analyze the wash eluate to check for analyte loss.
-
Optimize Elution Step: Ensure the elution solvent is strong enough to fully recover the analyte. You may need to test different solvents or solvent mixtures. Eluting with a small volume multiple times can improve recovery.
-
-
-
Incomplete Hydrolysis (for total residue analysis):
-
Cause: The conversion of this compound and its metabolites to this compound amine may be incomplete.
-
Solution: Ensure the acid concentration (typically 6M HCl), temperature (90-100°C), and incubation time (e.g., 2 hours) are sufficient for complete hydrolysis.[4][21][23] This step must be carefully validated.
-
Problem 3: Inaccurate Quantification with External (Solvent) Calibration
This is a direct consequence of uncompensated matrix effects. Relying on a calibration curve prepared in a clean solvent will almost always lead to inaccurate results when analyzing complex biological samples due to ion suppression or enhancement.[5]
Solution: Implement Matrix-Matched Calibration
Accurate quantification in the absence of a suitable SIL-IS requires the use of matrix-matched calibration curves.
Key Considerations:
-
Blank Matrix: Obtain a source of the matrix (e.g., muscle tissue, milk) that is certified to be free of this compound.
-
Identical Preparation: The blank matrix must be extracted and processed in exactly the same way as the unknown samples.
-
Spiking: The calibration standards are prepared by spiking the processed blank matrix extract with known concentrations of this compound standard.
-
Curve Construction: A calibration curve is then constructed by plotting the instrument response against the concentration of the spiked standards. The concentration of this compound in the unknown samples is then calculated from this curve.
| Calibration Method | Pros | Cons | Best For |
| External (Solvent) | Simple, fast to prepare | Does not account for matrix effects or recovery losses; high risk of inaccurate results. | Very clean samples with no matrix effects (rare for this application). |
| Matrix-Matched | Compensates for matrix effects; improves accuracy.[16] | Requires a reliable source of blank matrix; more labor-intensive to prepare. | When a SIL-IS is not available, but significant matrix effects are present.[20] |
| Stable Isotope-Labeled IS | Compensates for both matrix effects and variability in recovery; highest accuracy and precision.[4][14] | SIL-IS can be expensive.[19] | Complex matrices, regulatory methods, and when the highest data quality is required. |
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for common sample preparation techniques. These should be considered starting points and must be validated for your specific application and matrix.
Protocol 1: QuEChERS Method for this compound in Milk
This method is adapted for its simplicity and high throughput, suitable for screening purposes.[3][24][25]
-
Sample Preparation:
-
Pipette 10 mL of milk into a 50 mL centrifuge tube.
-
If using an internal standard, spike the sample at this stage and allow it to equilibrate.
-
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rpm) for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Dilute with the initial mobile phase (if necessary).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of chloramphenicol, thiamphenicol and this compound in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective solid-phase extraction using molecular imprinted polymer sorbent for the analysis of this compound in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC-DAD multi-residue method for determination of this compound, penicillin and tetracycline residues in raw cow milk | Auctores [auctoresonline.org]
- 23. edepot.wur.nl [edepot.wur.nl]
- 24. researchgate.net [researchgate.net]
- 25. QuEChERS Cleanup and Analysis of Veterinary Drugs in Milk by LC/MS/MS [sigmaaldrich.com]
Technical Support Center: Strategies to Overcome Florfenicol Peak Fronting in Chromatography
Welcome to our dedicated resource for troubleshooting chromatographic issues encountered during the analysis of florfenicol. This guide is specifically designed for researchers, scientists, and drug development professionals, offering in-depth solutions to the common problem of peak fronting in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak fronting in chromatography?
A1: Peak fronting is a form of peak asymmetry where the front slope of the chromatographic peak is less steep than the back slope, resulting in a leading edge that is broader than the tailing edge.[1] Ideally, for accurate quantification, chromatographic peaks should be symmetrical and exhibit a Gaussian shape.[1]
Q2: What are the most common causes of this compound peak fronting?
A2: The primary causes of peak fronting for this compound in reversed-phase HPLC are typically related to column overload, where the amount of analyte introduced exceeds the column's capacity.[1] Other significant factors include the use of an injection solvent that is stronger than the mobile phase, leading to rapid and uneven elution, and potential issues with the column itself, such as degradation or improper packing.[1][2]
Q3: Can the mobile phase composition contribute to this compound peak fronting?
A3: Yes, the mobile phase can play a role. While improper pH is more commonly associated with peak tailing for basic compounds, significant deviations from the optimal pH can lead to general peak shape distortion, including fronting.[1][3] Furthermore, a mismatch in solvent strength between the sample solvent and the mobile phase is a frequent cause of peak fronting.[1][2]
Q4: How does column overload lead to peak fronting?
A4: Column overload can be categorized as either concentration (mass) overload or volume overload.[1]
-
Concentration Overload: Injecting a sample with an excessively high concentration of this compound can saturate the stationary phase at the column inlet. This saturation hinders the proper interaction of this compound molecules with the stationary phase, causing them to travel down the column more rapidly and elute earlier, which results in a fronting peak.[1]
-
Volume Overload: Injecting a large volume of the sample, even at a suitable concentration, can also cause peak fronting. This occurs because the initial analyte band at the top of the column becomes too broad.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving this compound peak fronting.
Issue 1: Suspected Column Overload
Column overload is the most frequent cause of peak fronting.[1][4]
Protocol 1: Sample Dilution Study
This experiment will help determine if concentration overload is the root cause of the peak fronting.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of your this compound standard or sample at the concentration that is exhibiting peak fronting.
-
Create a Dilution Series: Generate a series of dilutions from the stock solution. Recommended dilution factors are 1:2, 1:5, 1:10, and 1:20, using the mobile phase as the diluent.[1]
-
Sequential Injections: Inject the original, undiluted solution and each of the dilutions onto the HPLC system using your established method.
-
Analyze Chromatograms: Carefully examine the resulting chromatograms. A significant improvement in peak symmetry with increasing dilution is a strong indicator that column overload was the cause of the peak fronting.[1]
Issue 2: Improper Sample Solvent
A mismatch between the sample solvent and the mobile phase is another common reason for peak fronting.[1][2] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the analyte to move too quickly through the column without proper partitioning, leading to a distorted peak shape.[2][5]
Protocol 2: Solvent Matching and Adjustment
This protocol aims to minimize the impact of the sample solvent on peak shape.
Step-by-Step Methodology:
-
Solvent Analysis: Compare the composition of your sample solvent to your mobile phase.
-
Solvent Exchange: If the sample solvent is significantly stronger (e.g., high percentage of organic solvent in a reversed-phase method), evaporate the sample solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a solvent that is as close as possible in composition to the initial mobile phase conditions.[1] Ideally, the sample should be dissolved in the mobile phase itself.[4]
-
Re-injection and Analysis: Inject the reconstituted sample and analyze the resulting peak shape.
Issue 3: Mobile Phase Optimization
While less common than for peak tailing, an inappropriate mobile phase pH can contribute to poor peak shape for this compound.
Protocol 3: Mobile Phase pH Adjustment
This protocol will help determine the optimal pH for symmetrical this compound peaks.
Step-by-Step Methodology:
-
This compound's Physicochemical Properties: this compound is a neutral compound with a pKa of approximately 10.73.[6][7] In reversed-phase chromatography, maintaining a consistent ionization state is crucial for good peak shape.
-
Recommended pH Range: For reversed-phase analysis of this compound, a mobile phase pH in the acidic range is often beneficial. Several studies have reported good peak shape and retention with a mobile phase pH adjusted to around 2.8 using phosphoric acid.[8][9] Another reported method uses a buffer at pH 4.0.[1]
-
Systematic pH Evaluation:
-
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 4.5). Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.[3]
-
Equilibrate the column thoroughly with each mobile phase before injecting the this compound standard.
-
Analyze the peak shape at each pH and select the value that provides the best symmetry.
-
Issue 4: Column Health and Integrity
A compromised column can lead to a variety of peak shape issues, including fronting.[10][11]
Protocol 4: Column Flushing and Replacement
This protocol addresses potential column contamination or degradation.
Step-by-Step Methodology:
-
Initial Assessment: If you have a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[10]
-
Column Flushing: If the issue persists, flush the analytical column with a strong solvent to remove any potential contaminants. For a C18 column, flushing with 100% acetonitrile is a common practice.[11]
-
Column Replacement: If flushing does not resolve the peak fronting, the column may be irreversibly damaged (e.g., column bed collapse or void formation).[10][12] In this case, replacing the column with a new one of the same type is the recommended course of action.
Data Presentation
Table 1: Recommended Mobile Phase Compositions for this compound Analysis
| Organic Modifier | Aqueous Phase/Buffer | pH | Reference |
| Acetonitrile | Water with Phosphoric Acid | 2.8 | [8][9] |
| Acetonitrile | Water | 4.0 | [1] |
| Methanol | 6.49mM Ammonium Acetate Buffer | 4.5 | [13] |
| Acetonitrile | Water with 0.1% Formic Acid | Not Specified | [14] |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Peak Fronting
Caption: A decision tree for systematically troubleshooting this compound peak fronting.
Diagram 2: Causality of this compound Peak Fronting
Caption: Key factors leading to this compound peak fronting in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. This compound CAS#: 73231-34-2 [m.chemicalbook.com]
- 7. This compound | 73231-34-2 [chemicalbook.com]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Forced Degradation Studies of Florfenicol under ICH Guidelines
Welcome to the technical support center for forced degradation studies of florfenicol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting these critical experiments in line with ICH guidelines. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reliable, and scientifically sound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of forced degradation studies for this compound.
Q1: Why are forced degradation studies necessary for this compound?
Forced degradation studies, or stress testing, are a cornerstone of drug development and are mandated by regulatory bodies like the ICH.[1][2] The primary objectives are to:
-
Elucidate Degradation Pathways: Identify the likely degradation products of this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress).[1][3]
-
Develop and Validate Stability-Indicating Methods: Demonstrate that the chosen analytical method, typically HPLC, is specific and can effectively separate and quantify this compound from its degradation products.[3][4][5] This is crucial for accurate shelf-life determination.
-
Understand Molecular Stability: Gain insight into the intrinsic stability of the this compound molecule, which informs formulation, packaging, and storage requirements.[6]
Q2: What are the typical stress conditions applied to this compound according to ICH guidelines?
ICH guidelines, specifically Q1A(R2), outline the need for stress testing without prescribing exact conditions, allowing for scientific judgment.[2][7] For this compound, studies have successfully induced degradation using the following conditions:
-
Acid Hydrolysis: Typically using 1N HCl at elevated temperatures (e.g., 60°C).[1]
-
Base Hydrolysis: Using NaOH solutions (e.g., in 20% acetonitrile) at elevated temperatures (e.g., 60°C).[1] this compound is known to be more rapidly degraded under alkaline conditions compared to acidic ones.[1]
-
Oxidative Degradation: Exposing this compound to an oxidizing agent, such as 10% hydrogen peroxide (H₂O₂).[1]
-
Thermal Degradation: Heating the drug substance in both solid and solution states. For solutions, temperatures around 80°C with high relative humidity (95% RH) have been used.[1]
-
Photodegradation: Exposing the drug substance (solid and in solution) to light sources as specified in ICH Q1B, often involving a combination of UV and visible light.[8]
Q3: What is the target degradation percentage I should aim for?
While there's no strict rule, a degradation of 5-20% is generally considered optimal.[9] This range is sufficient to demonstrate that the analytical method can detect and separate degradation products without degrading the parent compound so extensively that it becomes difficult to identify primary degradation pathways.
Q4: What are the major degradation products of this compound?
Under various stress conditions, the primary degradation products identified are:
-
This compound Amine (FFA): This is a major metabolite and a key degradation product, particularly under hydrolytic conditions.[3][10][11] Regulatory bodies often consider FFA as a marker residue for total this compound residues in animal-derived products.[10][11]
-
Thiamphenicol: This compound is structurally similar to this compound and has been observed as a degradation product.[3]
The formation of these products is a critical aspect to monitor in your stability-indicating method.
Experimental Protocols and Methodologies
Here, we provide detailed, step-by-step protocols for conducting forced degradation studies on this compound. These protocols are based on established scientific literature and are designed to be self-validating.
Workflow for Forced Degradation Studies
Caption: General workflow for this compound forced degradation studies.
Detailed Protocols
| Stress Condition | Protocol | Causality and Key Considerations |
| Acid Hydrolysis | 1. To a suitable volume of this compound stock solution (10 mg/mL), add an equal volume of 1N HCl.[1]2. Heat the solution at 60°C and withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).[1]3. Cool the samples and neutralize with an equivalent amount of 1N NaOH.4. Dilute with mobile phase to a final concentration of ~0.5 mg/mL for analysis.[1] | The amide linkage in this compound is susceptible to acid-catalyzed hydrolysis. Elevated temperature accelerates this reaction. Time-course sampling helps in understanding the degradation kinetics. Neutralization is crucial to stop the reaction and prevent damage to the HPLC column. |
| Base Hydrolysis | 1. To a suitable volume of this compound stock solution (10 mg/mL), add an equal volume of a NaOH solution (e.g., in 20% acetonitrile).[1]2. Heat at 60°C and sample at shorter intervals (e.g., 0.5, 1, 2 hours) as degradation is rapid.[1]3. Cool and neutralize with an equivalent amount of 1N HCl.4. Dilute with mobile phase for analysis.[1] | Base-catalyzed hydrolysis of the amide bond is typically faster than acid-catalyzed hydrolysis for this compound.[1] The use of a co-solvent like acetonitrile may be necessary if the drug has limited aqueous solubility at higher pH. |
| Oxidative Degradation | 1. Mix the this compound stock solution with a 10% H₂O₂ solution.[1]2. Keep the solution at room temperature and monitor for up to 24 hours.[1]3. Dilute the sample with mobile phase for analysis. | This compound has shown considerable stability under oxidative stress with H₂O₂.[1][3] The sulfonyl group could be a potential site for oxidation, but studies indicate it is quite resistant. The absence of significant degradation is also a key finding for a stability-indicating method. |
| Thermal Degradation | Solution: 1. Place the this compound solution in a stability chamber at 80°C and 95% RH for up to 10 days.[1]2. Withdraw samples periodically.Solid State: 1. Expose the solid this compound powder to the same conditions.2. For analysis, dissolve the solid in a suitable solvent and dilute with the mobile phase. | High temperature and humidity can promote hydrolytic degradation in solution.[1] In the solid state, this compound is generally more stable.[1][3] This comparison is important for determining appropriate storage conditions for both the drug substance and liquid formulations. |
| Photodegradation | 1. Expose solid and solution samples of this compound to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]2. Use a control sample shielded from light to differentiate between thermal and photolytic degradation.3. Prepare samples for analysis as described previously. | This compound is susceptible to photodegradation.[3][8] The ICH Q1B guideline provides standardized conditions to ensure comparability of data. A dark control is essential to ensure that any observed degradation is due to light exposure and not thermal effects from the light source. |
Troubleshooting Guide for HPLC Analysis
A robust, stability-indicating HPLC method is critical for the success of your forced degradation studies. Below are common issues encountered during the analysis of this compound and its degradants, along with their causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing (for this compound Amine) | - Secondary Silanol Interactions: this compound amine is a basic compound. At mid-range pH, residual silanol groups on the silica-based C18 column are ionized and can interact with the protonated amine, causing tailing.[13]- Column Overload: Injecting too much sample can lead to peak distortion. | - Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3.[13] This protonates the silanol groups, minimizing secondary ionic interactions.- Use a Different Column: Consider an end-capped column or a column with a different stationary phase (e.g., polymer-based) that has fewer active silanol sites.- Dilute the Sample: Reduce the sample concentration and reinject. |
| Peak Fronting | - Column Overload: This is a common cause of fronting for basic compounds.[14]- Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly through the column initially.[14] | - Dilute the Sample: Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if peak shape improves.[14]- Match Injection Solvent to Mobile Phase: Dissolve the final sample in the mobile phase or a weaker solvent.[14] |
| Poor Resolution between this compound and Degradants | - Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation.- Incorrect pH: The pH of the mobile phase can affect the ionization and retention of both the parent drug and its degradation products. | - Optimize Mobile Phase: Systematically vary the organic solvent (e.g., methanol, acetonitrile) percentage. A gradient elution may be necessary.- Adjust pH: Experiment with different pH values (e.g., 2.8, 4.5) to maximize the difference in retention times.[3][4] |
| Retention Time Shifts | - Column Aging: Over time, the stationary phase can degrade.- Inconsistent Mobile Phase Preparation: Small variations in pH or composition can affect retention times.- Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates.[9][12] | - Use a Guard Column: This can extend the life of your analytical column.- Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and use a calibrated pH meter.- Monitor System Pressure: If pressure is fluctuating, check for leaks or air bubbles in the system.[9][12] |
| Ghost Peaks | - Carryover from Previous Injection: The analyte or a degradant may be strongly retained and elute in a subsequent run.- Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the system can appear as peaks. | - Implement a Thorough Wash Method: After each injection, run a high-organic wash to elute any strongly retained compounds.- Use High-Purity Solvents: Ensure all solvents are HPLC-grade.- Flush the System: Periodically flush the entire HPLC system with appropriate cleaning solutions. |
Degradation Pathway of this compound
The following diagram illustrates the primary degradation pathways of this compound under hydrolytic stress, leading to the formation of this compound amine.
Caption: Simplified degradation pathway of this compound to this compound amine.
References
- 1. v-assets.cdnsw.com [v-assets.cdnsw.com]
- 2. database.ich.org [database.ich.org]
- 3. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijah.in [ijah.in]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aelabgroup.com [aelabgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Florfenicol Solubility for In-Vitro Assays
Welcome to the technical support guide for florfenicol. As Senior Application Scientists, we understand that achieving accurate and reproducible results in your in-vitro assays begins with the proper preparation of your reagents. This compound's limited aqueous solubility presents a common but surmountable challenge. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure your this compound solutions are correctly prepared, stable, and suitable for downstream applications such as Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water or culture media?
This compound is a lipophilic, or fat-soluble, molecule. Its chemical structure results in poor solubility in water, which is a polar solvent.[1][2] The reported aqueous solubility is quite low, approximately 1.3 mg/mL.[2][3] This characteristic means that directly adding powdered this compound to your aqueous culture medium or buffer will likely result in an incomplete dissolution, leading to inaccurate concentrations in your assay. To overcome this, a high-concentration stock solution must first be prepared in a suitable organic solvent.
Q2: What is the best solvent for preparing a this compound stock solution?
Based on its physicochemical properties and extensive laboratory use, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions. This compound exhibits excellent solubility in DMSO, allowing for the creation of highly concentrated, stable stock solutions.[4][5] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, but DMSO generally offers the highest solubility.[4]
The causality here relates to the principle of "like dissolves like." DMSO is a polar aprotic solvent, meaning it has a strong dipole moment that can solvate the polar functional groups of this compound, but it doesn't have acidic protons that can interfere with the molecule. This allows it to effectively break down the crystal lattice of the this compound powder and pull it into solution.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~ 50 | [4] |
| Dimethylformamide (DMF) | ~ 30 | [4] |
| Ethanol | ~ 14 | [4] |
| Water / Aqueous Buffers | ~ 1.3 |[2][3] |
Q3: What is the maximum concentration of the organic solvent (e.g., DMSO) permissible in my final in-vitro assay?
This is a critical consideration for maintaining the scientific integrity of your experiment. While organic solvents are necessary to dissolve this compound, they can also impact the viability and growth of the microorganisms you are testing. High concentrations of DMSO have been shown to have bacteriostatic or even bactericidal effects and can inhibit biofilm formation.[6][7][8][9]
Core Directive: The final concentration of the organic solvent in your culture medium should be kept as low as possible, ideally below 1% (v/v) , and for sensitive assays, below 0.5% (v/v) .
To achieve this, you must prepare a sufficiently concentrated stock solution so that only a very small volume is needed to reach the desired final this compound concentration in your assay. For example, to achieve a final concentration of 128 µg/mL in your assay, preparing a 25.6 mg/mL stock solution in DMSO would require only a 1:200 dilution (0.5%) into your final medium. Always run a "solvent control" (medium containing the same final concentration of the solvent without any this compound) to ensure the solvent itself is not affecting microbial growth.[10]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
This protocol provides a self-validating system for preparing a high-concentration stock solution, ensuring complete dissolution and stability.
Materials:
-
This compound powder (CAS No. 73231-34-2)[4]
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Inert gas source (e.g., Argon or Nitrogen)
Methodology:
-
Pre-Weigh Vial: Tare a sterile, dry vial on an analytical balance.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared vial. For example, weigh 50 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial. For 50 mg of this compound to make a 50 mg/mL solution, add exactly 1.0 mL of DMSO.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. The solution should become clear and free of any visible particulates.
-
Expert Insight: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. However, ensure the solution returns to room temperature before final assessment.[11]
-
-
Visual Inspection (Self-Validation): Hold the vial against a light source. The solution must be completely clear. Any cloudiness, haze, or visible particles indicate incomplete dissolution. Continue vortexing or warming if necessary. A fully dissolved stock is critical to prevent precipitation in the next steps.
-
(Optional) Inert Gas Purge: To enhance long-term stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before capping tightly.[4] This displaces oxygen and reduces the risk of oxidative degradation.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store the stock solution at -20°C .[4] Under these conditions, the stock solution is stable for extended periods (≥4 years according to some suppliers).[4] Avoid repeated freeze-thaw cycles.
Workflow Diagram: Solvent Selection and Stock Preparation
This diagram outlines the logical process for preparing your this compound working solution.
References
- 1. mdpi.com [mdpi.com]
- 2. PHARMACEUTICAL COMPOSITION OF this compound - Patent 0546018 [data.epo.org]
- 3. asianpubs.org [asianpubs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 8. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ispub.com [ispub.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Florfenicol Stability Testing: A Technical Support Guide for Pharmaceutical Formulations
Welcome to the Technical Support Center for florfenicol stability testing. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring this compound's stability in pharmaceutical formulations. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and regulatory standards.
Understanding this compound's Stability Profile
This compound, a synthetic broad-spectrum antibiotic, is widely used in veterinary medicine.[1] Its chemical structure, while effective, is susceptible to degradation under various environmental conditions. A thorough understanding of its stability is paramount for developing safe, effective, and reliable pharmaceutical products. The primary degradation pathways include hydrolysis, photodegradation, and thermal degradation.[2][3][4]
Key factors influencing this compound stability in formulations include:
-
pH: this compound exhibits significant instability in both acidic and alkaline conditions, with hydrolysis being a major degradation route.[4][5][6] Degradation is notably faster in alkaline solutions.[6][7][8]
-
Temperature: Elevated temperatures accelerate hydrolytic degradation.[4][9]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various photoproducts.[3][5][10]
-
Oxidation: While generally stable against oxidative stress in its solid form, prolonged exposure in solution can lead to degradation.[5][6]
-
Formulation Excipients: The interaction with other components in the formulation can either stabilize or destabilize the this compound molecule.
Troubleshooting Guide: Common Issues in this compound Stability Studies
This section addresses specific problems you might encounter during your experimental work, offering explanations and actionable protocols.
Scenario 1: Unexpectedly Rapid Degradation in a Liquid Formulation
Question: My aqueous this compound formulation is showing a much faster than expected loss of potency during stability testing at ambient temperature. What could be the cause?
Answer: Rapid degradation of this compound in an aqueous solution at ambient temperature is often linked to pH-mediated hydrolysis. This compound is susceptible to both acid- and base-catalyzed hydrolysis, with the amide linkage being a primary site of cleavage.[4][11]
Causality Explained: The rate of hydrolysis is significantly influenced by the pH of the formulation. Studies have shown that this compound's degradation accelerates considerably at pH values below 5 and above 8.[4] Even a slight deviation from the optimal pH range can lead to a significant increase in the degradation rate.
Troubleshooting Protocol:
-
Verify Formulation pH: Accurately measure the pH of your formulation at the start and end of the stability study. Any significant shift in pH during storage could indicate a buffering issue.
-
Conduct a pH Profile Study: To identify the optimal pH for your formulation, perform a study across a range of pH values (e.g., pH 3 to 9).
-
Buffer System Evaluation: Ensure your chosen buffer system has adequate capacity to maintain the target pH throughout the product's shelf life. Common buffers used in hydrolysis studies include acetate and borate buffers.[4]
Scenario 2: Appearance of Unknown Peaks in HPLC Chromatogram During Photostability Testing
Question: During photostability testing of my this compound injectable solution, I'm observing several new, unidentified peaks in the HPLC chromatogram that are not present in the protected samples. How should I proceed?
Answer: The appearance of new peaks during photostability testing is a strong indicator of photodegradation. This compound is known to be susceptible to degradation upon exposure to light.[5][6] The energy from UV and sometimes visible light can trigger photochemical reactions, leading to the formation of various degradation products.
Causality Explained: Photodegradation of this compound can occur through several mechanisms, including photoinduced hydrolysis, oxidation, dechlorination, and cleavage of the side chain.[3] The presence of other substances in the formulation, such as dissolved organic matter or nitrates, can also influence the rate and pathway of photodegradation by generating reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen.[2][3]
Troubleshooting Workflow:
Caption: Workflow for addressing photodegradation in this compound formulations.
Experimental Protocol: Forced Photodegradation Study
A forced degradation study is essential to identify potential photodegradants and develop a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound in your formulation vehicle and in a simple solvent (e.g., water or methanol).
-
Exposure Conditions: Expose the solutions to a controlled light source as per ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
-
Structure Elucidation: For significant degradants, further structural elucidation using techniques like MS/MS or NMR may be necessary.
-
Reformulation/Packaging: Based on the identified degradation pathway, consider reformulation strategies such as the inclusion of photostabilizers or the use of light-protective primary packaging (e.g., amber vials).
Scenario 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Question: I'm developing a stability-indicating HPLC method for this compound, but I'm consistently getting tailing peaks for the parent drug and its degradants. What are the likely causes and how can I fix it?
Answer: Peak tailing in reversed-phase HPLC, especially for basic compounds like this compound amine (a common degradant), is often caused by secondary interactions with the stationary phase.[12] Peak fronting can also occur, though less commonly, and is often related to sample overload or an inappropriate sample solvent.[13]
Causality Explained:
-
Peak Tailing: The primary cause is the interaction of basic analytes with acidic silanol groups on the surface of silica-based C18 columns.[12] At mid-range pH, these silanol groups are ionized and can strongly retain the protonated basic analyte, leading to a delayed elution for a portion of the analyte molecules, resulting in a tailing peak.
-
Peak Fronting: This can be caused by injecting a sample that is too concentrated, leading to column overload.[13] It can also occur if the sample is dissolved in a solvent that is much stronger than the mobile phase, causing the analyte to travel too quickly through the initial part of the column.[13]
Troubleshooting and Optimization Table:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups | Lower the mobile phase pH to 2.5-3.0 to suppress silanol ionization.[12] |
| Use a high-purity, end-capped column with low silanol activity. | ||
| Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol groups. | ||
| Peak Fronting | Column overload | Dilute the sample and reinject. A 10-fold dilution is a good starting point.[13] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[13] | |
| General Poor Peak Shape | Inappropriate mobile phase pH | Optimize the mobile phase pH. For this compound, a pH of around 4.5 has been shown to be effective.[5][11] |
| Column degradation | Replace the column with a new one of the same type. |
Step-by-Step Method Optimization for Peak Shape:
-
Mobile Phase pH Adjustment: Prepare mobile phases with varying pH values (e.g., 2.5, 3.5, 4.5) and assess the impact on peak symmetry.
-
Column Selection: If pH adjustment is insufficient, try a different column, such as one with a different end-capping technology or a different base material (e.g., hybrid silica).
-
Sample Concentration and Solvent: Prepare a dilution series of your sample to check for overload effects.[13] Ensure your sample solvent is compatible with the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound I should be looking for?
A1: The most commonly reported degradation products of this compound are this compound amine and thiamphenicol.[5] this compound amine is a key metabolite and is often considered a marker residue.[1] Other degradation products can be formed through hydrolysis, oxidation, and photodegradation, including monochlorothis compound and this compound alcohol.[1][2]
Q2: Is this compound stable to heat during manufacturing processes like autoclaving or feed pelleting?
A2: this compound exhibits differential heat stability depending on the matrix and conditions.[9] While it can degrade at high temperatures, studies have shown it to be relatively stable during feed manufacturing processes, including those involving high temperatures and steam.[14][15] However, significant degradation can occur when heated in certain matrices like soybean sauce or meat.[9] It is crucial to perform stability studies that mimic your specific manufacturing process to ensure the final product meets potency specifications.
Q3: How do I perform a forced degradation study for this compound according to ICH guidelines?
A3: A forced degradation study for this compound should be conducted according to ICH Q1A(R2) guidelines.[6] This involves subjecting the drug substance and drug product to stress conditions such as:
-
Hydrolysis: Exposure to acidic (e.g., 1N HCl) and alkaline (e.g., 0.1N NaOH) conditions, often at elevated temperatures (e.g., 60°C).[6][7]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-10% H₂O₂).[6]
-
Photolysis: Exposure to light as per ICH Q1B guidelines.[6]
-
Thermal Stress: Heating the solid drug substance and drug product (e.g., at 80°C).[6]
The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and can separate the degradants from the parent drug.[16]
Q4: What is a typical stability-indicating HPLC method for this compound?
A4: A common stability-indicating HPLC method for this compound utilizes a reversed-phase C18 column with UV detection.[5][16] A typical method might involve:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16][17][18][19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[5][11][19] The pH is often adjusted to the acidic range (e.g., 2.8 or 4.5) to achieve good peak shape and separation.[5][11][17][18][19]
-
Detection Wavelength: Around 225 nm or 268 nm.[5][16][17][18]
Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[16]
Q5: My this compound formulation contains other active ingredients. How does this affect stability testing?
A5: When this compound is part of a combination product, the stability-indicating method must be able to separate this compound and its degradation products from the other active pharmaceutical ingredients (APIs) and their respective degradants.[16][17][18] Forced degradation studies should be performed on the individual APIs and the combination product to identify potential interactions and ensure the analytical method is specific for all components.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. ijah.in [ijah.in]
- 3. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d.docksci.com [d.docksci.com]
- 5. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. v-assets.cdnsw.com [v-assets.cdnsw.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies on this compound using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. msd-animal-health.com [msd-animal-health.com]
- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 16. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fada.birzeit.edu [fada.birzeit.edu]
- 19. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an Analytical Method for Florfenicol Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the realm of veterinary medicine, ensuring the safety and efficacy of antimicrobial drugs is paramount. Florfenicol, a broad-spectrum synthetic antibiotic, is widely used to treat infections in cattle, swine, and in aquaculture.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the use of robust and validated analytical methods to monitor its residues in animal-derived food products.[3]
This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of analytical methodologies for this compound quantification. It is grounded in the principles outlined by the FDA and the International Council for Harmonisation (ICH), particularly the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6] Our focus is not just on the "how," but the critical "why" behind each step, empowering you to make informed decisions in your laboratory.
The Foundation of Trust: Understanding the "Why" of Method Validation
Method validation is the cornerstone of reliable analytical data. It's the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] For a drug like this compound, this means the method must be able to accurately and precisely measure its concentration in complex matrices such as animal tissue, milk, or feed, often at very low levels. The FDA's Center for Veterinary Medicine (CVM) provides specific guidance for validating analytical methods for veterinary drug residue studies, which we will integrate throughout this guide.[8][9]
The validation process is a systematic evaluation of several key performance characteristics. Let's delve into each, comparing common analytical techniques for this compound analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Below is a conceptual workflow illustrating the key stages of analytical method validation.
References
- 1. This compound | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Analysis of Florfenicol and Thiamphenicol for the Treatment of Bovine Respiratory Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Bovine Respiratory Disease and the Role of Phenicols
Bovine Respiratory Disease (BRD) remains a significant economic and animal welfare concern for the cattle industry worldwide. This multifactorial disease, often triggered by a combination of stress and viral infections, is primarily characterized by secondary bacterial pneumonia. The principal bacterial pathogens implicated in BRD include Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. Effective antimicrobial therapy is a cornerstone of BRD management, and the phenicol class of antibiotics, which includes florfenicol and thiamphenicol, has been a valuable tool in the veterinarian's arsenal. This guide provides an in-depth, objective comparison of the efficacy of this compound and thiamphenicol in treating BRD, supported by available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway with a Key Distinction
Both this compound and thiamphenicol are synthetic analogues of chloramphenicol and exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds. This shared mechanism of action underscores their broad-spectrum activity against many of the gram-negative and gram-positive bacteria associated with BRD.
However, a critical structural difference distinguishes this compound from thiamphenicol and its predecessor, chloramphenicol. This compound possesses a fluorine atom at the C-3 position, which replaces the hydroxyl group present in thiamphenicol and chloramphenicol. This modification is pivotal as it confers resistance to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme produced by some bacteria that confers resistance to chloramphenicol and thiamphenicol. This intrinsic resistance to a common bacterial defense mechanism gives this compound a significant advantage in treating infections caused by CAT-producing pathogens.
A Comparative Analysis of Florfenicol and Oxytetracycline for Aquaculture Applications: A Guide for Researchers and Drug Development Professionals
Introduction: The intensification of aquaculture practices to meet global seafood demand has heightened the necessity for effective disease management strategies. Bacterial diseases, in particular, pose a significant threat to the productivity and sustainability of the industry. Among the therapeutic agents employed, florfenicol and oxytetracycline are two of the most prominent broad-spectrum antibiotics. This guide provides an in-depth comparative analysis of these two critical antimicrobials, delving into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and the ever-present challenge of antimicrobial resistance. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and field-proven insights to serve as an authoritative resource for informed decision-making in aquaculture therapeutics.
Fundamental Mechanisms of Action: A Tale of Two Ribosomal Subunits
The antibacterial efficacy of both this compound and oxytetracycline stems from their ability to inhibit protein synthesis, a fundamental process for bacterial growth and replication. However, they achieve this through distinct molecular interactions with the bacterial ribosome.
This compound (FFC): A synthetic analogue of thiamphenicol, this compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit.[1][2][3] This binding action obstructs the peptidyl transferase enzyme, which is critical for the formation of peptide bonds between amino acids, thereby halting the elongation of the protein chain.[1][2] A key structural feature of this compound is the replacement of the p-nitrophenyl group found in chloramphenicol with a p-methylsulfonyl group and a fluorine atom, which not only enhances its activity but also circumvents the primary mechanism of chloramphenicol resistance and eliminates the risk of aplastic anemia in humans.[2][3][4]
Oxytetracycline (OTC): As a member of the tetracycline class, oxytetracycline targets the 30S ribosomal subunit.[5][6][7] By binding to this smaller subunit, it physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][7] This action effectively prevents the incorporation of new amino acids into the nascent peptide chain, thus arresting protein synthesis and inhibiting bacterial proliferation.[5][8]
The differing target sites on the bacterial ribosome are a critical distinction, influencing their respective antibacterial spectrums and the potential for cross-resistance.
Caption: Comparative mechanisms of this compound and oxytetracycline on bacterial ribosomes.
Comparative Antimicrobial Spectrum
Both antibiotics are prized for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, making them versatile tools in aquaculture.[1][8] However, there are notable differences in their potency against specific, critical aquatic pathogens. This compound has demonstrated strong activity against many bacteria that cause significant economic losses, including Aeromonas salmonicida (furunculosis), Flavobacterium psychrophilum (coldwater disease), Vibrio species, and Edwardsiella tarda.[1][9][10] Studies have indicated its superiority over oxytetracycline in experimental infections with pathogens like Pasteurella piscicida and Vibrio anguillarum.[1]
Oxytetracycline is also effective against a wide array of pathogens, including those responsible for bacterial hemorrhagic septicemia (Aeromonas hydrophila) and furunculosis.[11][12] Its long history of use, however, has led to the development of resistance in some bacterial strains, which can limit its effectiveness.[8][13][14]
| Pathogen | This compound Activity | Oxytetracycline Activity | Common Diseases Caused |
| Aeromonas salmonicida | High | Moderate to High | Furunculosis in salmonids |
| Aeromonas hydrophila | High | Moderate to High | Motile Aeromonad Septicemia (MAS) |
| Vibrio anguillarum | High | Moderate | Vibriosis in various fish and shellfish |
| Edwardsiella tarda | High | Moderate | Edwardsiellosis, Enteric Septicemia |
| Flavobacterium psychrophilum | High | Variable | Bacterial Coldwater Disease |
| Flavobacterium columnare | High | Moderate | Columnaris Disease |
Table 1: General comparative antibacterial spectrum against key aquaculture pathogens. Activity levels are generalized from literature and can vary significantly based on specific bacterial strains and geographic location due to acquired resistance.
Pharmacokinetics: A Comparative Overview in Fish
Understanding the absorption, distribution, metabolism, and excretion (ADME) of an antibiotic is paramount for designing effective dosing regimens. Pharmacokinetic (PK) parameters for both drugs can vary significantly depending on the fish species, water temperature, and route of administration (typically oral, via medicated feed).
This compound: Generally, this compound is rapidly absorbed and widely distributed in fish tissues following oral administration.[15] Studies in Atlantic salmon have shown high bioavailability, often around 99%.[16] It achieves therapeutic concentrations in key tissues like plasma, muscle, and liver.[15] The elimination half-life can vary; for instance, in Atlantic salmon, it was estimated at 14.7 hours, while in common carp, it was longer at 21.4 hours.[16][17]
Oxytetracycline: The oral bioavailability of oxytetracycline in fish is generally lower and more variable than that of this compound.[18] Its absorption can be influenced by the presence of divalent cations (like calcium and magnesium) in feed or water, which can chelate the drug and reduce its uptake. The elimination half-life of OTC is often considerably longer than that of FFC. For example, in rainbow trout, the elimination half-life has been estimated to be as long as 85-87 hours.[19][20] This prolonged presence is a key consideration for determining appropriate withdrawal times to ensure food safety.
| Parameter | This compound | Oxytetracycline | Species (Temp) | Reference |
| Cmax (µg/mL) | 3.23 - 9.1 | 0.66 - 2.72 | Rainbow Trout, Atlantic Salmon, Catfish | [16][18][21][22] |
| Tmax (hours) | 6 - 12 | 8 - 24 | Atlantic Salmon, Catfish, Rainbow Trout | [16][18][23] |
| Elimination t½ (hours) | 14.7 - 21.4 | 85.0 - 87.2 | Atlantic Salmon, Common Carp, Rainbow Trout | [16][17][19][20] |
| Bioavailability (%) | ~99 | Low and Variable (~2.5) | Atlantic Salmon, Hybrid Catfish | [16][18] |
Table 2: Comparative pharmacokinetic parameters of this compound and oxytetracycline in selected aquaculture species after oral administration. Values are illustrative and vary based on experimental conditions.
Causality Insight: The higher bioavailability of this compound often translates to more reliable and consistent plasma concentrations after oral dosing compared to oxytetracycline. The significantly longer half-life of oxytetracycline necessitates longer withdrawal periods before fish can be considered safe for human consumption.
Comparative Efficacy from Field and Experimental Studies
Direct comparative studies are crucial for evaluating the clinical utility of antibiotics. Several trials have pitted this compound against oxytetracycline for controlling mortality in commercially important fish species.
In a study on cisco infected with Aeromonas salmonicida, both medicated feeds were effective. Fish treated with this compound showed 79% survival, while those treated with oxytetracycline had 85% survival, both significantly higher than the 3% survival in the untreated group.[24][25] Another study on walleye with motile Aeromonad infections tested both drugs, though substantial mortality occurred before the full effects of the medicated feed could be observed.[26] A study comparing the effects of both drugs as growth promoters in Nile tilapia found that this compound resulted in a significant increase in final body weight and weight gain compared to the control group, while also being deemed safer in its overall effect on the fish.[27]
| Study Focus | Species | Pathogen | This compound Result | Oxytetracycline Result | Key Finding | Reference |
| Efficacy Trial | Cisco | Aeromonas salmonicida | 79% Survival | 85% Survival | Both drugs were highly effective in controlling mortality compared to control (3% survival). | [24][25] |
| Growth Promotion | Nile Tilapia | N/A (Health Status) | Significant increase in weight gain. | No significant weight gain vs. control. | This compound was more effective as a growth promoter and considered safer based on physiological markers. | [27] |
| Efficacy Trial | Walleye | Motile Aeromonads | Treatment initiated | Treatment initiated | Study inconclusive due to high early mortality, but highlights the need for prompt treatment. | [26] |
Table 3: Summary of comparative efficacy and performance data.
The Challenge of Antimicrobial Resistance
The widespread use of any antibiotic inevitably selects for resistant bacteria. This is a critical concern in aquaculture, with implications for both animal and public health.[13][14]
This compound Resistance: Resistance to this compound is often mediated by specific efflux pumps (encoded by genes like floR) that actively transport the drug out of the bacterial cell. Another mechanism involves enzymatic modification of the drug. Although a relatively newer antibiotic in aquaculture, the emergence of this compound-resistant genes has been reported.[1]
Oxytetracycline Resistance: Resistance to oxytetracycline is more widespread due to its longer history of use.[8] The most common mechanisms include efflux pumps (encoded by tet genes) and ribosomal protection proteins, which dislodge the antibiotic from its binding site on the 30S subunit.[5] The indiscriminate use of oxytetracycline has been linked to the emergence of resistant bacteria in aquaculture environments.[13][14]
Trustworthiness through Surveillance: The choice between these antibiotics should be guided by local antimicrobial susceptibility testing. Relying on historical efficacy is insufficient; continuous monitoring of resistance patterns is a self-validating system that ensures treatments remain effective and stewards the longevity of these vital drugs.
Standardized Experimental Protocols
To ensure reproducible and comparable results, standardized methodologies are essential. The following protocols outline fundamental procedures for assessing antibiotic efficacy.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Prepare Bacterial Inoculum: Culture the target bacterial pathogen on appropriate agar. Suspend colonies in sterile broth to match a 0.5 McFarland turbidity standard.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the antibiotic (e.g., this compound or oxytetracycline) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Concentrations should span a clinically relevant range.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific pathogen for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vivo Efficacy Trial (Challenge Study)
This protocol evaluates the effectiveness of a medicated feed in a live animal model.
Methodology:
-
Acclimation: Acclimate healthy, disease-free fish to laboratory conditions in replicate tanks for at least two weeks.
-
Challenge: Expose fish (excluding a negative control group) to the target pathogen via a standardized method (e.g., immersion bath or intraperitoneal injection).
-
Treatment Initiation: Once clinical signs of disease appear or at a pre-determined time post-challenge, begin administering the medicated feed (e.g., this compound-medicated, oxytetracycline-medicated) and a control (non-medicated) feed to the respective treatment groups.
-
Treatment Period: Administer the designated feeds daily for a specified duration (e.g., 10 consecutive days), following recommended dosage rates.
-
Monitoring: Record daily mortality, clinical signs of disease, and feed consumption for each tank.
-
Post-Treatment Observation: After the treatment period, return all groups to a standard non-medicated diet and continue monitoring for a further period (e.g., 7-14 days).
-
Data Analysis: Calculate key metrics such as percent survival and relative percent survival (RPS) for each treatment group. Perform statistical analysis to determine significant differences.
Caption: Experimental workflow for an in vivo challenge study.
Conclusion and Future Perspectives
Both this compound and oxytetracycline are indispensable tools for managing bacterial diseases in aquaculture. This compound often presents a more favorable pharmacokinetic profile, with higher bioavailability and a strong efficacy record against many key pathogens, including some that may be resistant to older antibiotics.[1][21] Oxytetracycline remains a cost-effective and valuable broad-spectrum option, though its efficacy can be hampered by its pharmacokinetic properties and a higher prevalence of bacterial resistance.[12][13][14]
The decision to use one over the other is not static. It requires a dynamic approach based on accurate diagnosis, current antimicrobial susceptibility data, species-specific pharmacokinetic considerations, and strict adherence to regulatory guidelines for withdrawal times.
Future research should focus on novel delivery mechanisms to improve the bioavailability of drugs like oxytetracycline, continued surveillance of resistance patterns to guide therapeutic choices, and the development of alternative, non-antibiotic strategies to promote a more sustainable and resilient aquaculture industry.
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 6. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 7. What is Oxytetracycline used for? [synapse.patsnap.com]
- 8. Oxytetracycline - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. fao.org [fao.org]
- 12. Investigating the Effect of an Oxytetracycline Treatment on the Gut Microbiome and Antimicrobial Resistance Gene Dynamics in Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. entomoljournal.com [entomoljournal.com]
- 15. Pharmacokinetics and biosafety evaluation of a veterinary drug this compound in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound pharmacokinetics following intravenous and oral administrations and its elimination after oral and bath administrations in common carp (Cyprinus carpio) [vrf.iranjournals.ir]
- 18. Pharmacokinetics of oxytetracycline in hybrid catfish (Clarias macrocephalus x C. gariepinus) after intravascular and oral administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxytetracycline pharmacokinetics in rainbow trout during and after an orally administered medicated feed regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peerj.com [peerj.com]
- 21. Pharmacokinetics of this compound in the Red Pacu (Colossoma brachypomum) After Single Dose Intramuscular Administration - IAAAM_Archive - VIN [vin.com]
- 22. Effect of body size on the oral pharmacokinetics of oxytetracycline in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bepls.com [bepls.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.usgs.gov [pubs.usgs.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance Patterns Between Florfenicol and Chloramphenicol
<
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antimicrobial agents, florfenicol and chloramphenicol represent a critical intersection of veterinary and human medicine. Chloramphenicol, a broad-spectrum antibiotic, has seen its use in humans curtailed due to concerns about idiosyncratic aplastic anemia but remains a vital tool in certain contexts.[1][2] Its structural analog, this compound, was developed for exclusive use in veterinary medicine, offering a safer and often more potent alternative, particularly against chloramphenicol-resistant pathogens.[1][3][4][5] Both antibiotics function by inhibiting bacterial protein synthesis.[1][3][5][6] However, the emergence and spread of antimicrobial resistance pose a significant threat to their efficacy. A particularly complex challenge is cross-resistance, where resistance to one antibiotic confers resistance to another, often due to a shared mechanism. This guide provides an in-depth technical comparison of the cross-resistance patterns between this compound and chloramphenicol, grounded in molecular mechanisms and supported by experimental data.
Mechanisms of Action: A Shared Target
Both chloramphenicol and its fluorinated derivative, this compound, are potent inhibitors of bacterial protein synthesis.[3][5][7] Their shared mechanism of action is the binding to the 50S subunit of the bacterial 70S ribosome.[1][3][5][6] Specifically, they interfere with the peptidyl transferase center (PTC), preventing the formation of peptide bonds and thereby halting protein elongation.[1][3] While their core mechanism is identical, structural differences, notably the substitution of a hydroxyl group in chloramphenicol with a fluorine atom in this compound, make this compound resistant to inactivation by chloramphenicol acetyltransferases (CATs), a common resistance mechanism against chloramphenicol.[4][8]
The Genetic Basis of Resistance and Cross-Resistance
Resistance to these antibiotics is multifaceted, arising from enzymatic inactivation, target site modification, and active efflux of the drugs from the bacterial cell. Cross-resistance is primarily mediated by mechanisms that are effective against both compounds.
Key Resistance Mechanisms:
-
Enzymatic Inactivation (Chloramphenicol-specific): The most common mechanism of chloramphenicol resistance is enzymatic inactivation by Chloramphenicol Acetyltransferases (CATs) , encoded by cat genes.[2][9][10] These enzymes acetylate the hydroxyl groups of chloramphenicol, preventing it from binding to the ribosome.[2] As this compound lacks the specific hydroxyl group targeted by CATs, this mechanism does not confer resistance to it.[4][8]
-
Efflux Pumps (Cross-Resistance): Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell. Several efflux pumps have been identified that recognize both chloramphenicol and this compound.
-
floR: This gene encodes a major facilitator superfamily (MFS) efflux pump that confers resistance to both this compound and chloramphenicol.[11][12][13][14][15] The floR gene is often located on mobile genetic elements like plasmids and transposons, facilitating its spread among different bacterial species.[11][12][13][14]
-
fexA: The fexA gene also encodes an MFS efflux pump that exports both this compound and chloramphenicol.[4][8][16][17][18][19] It is often found on the transposon Tn558 in staphylococci.[17][18][19]
-
cmlA: While primarily associated with chloramphenicol resistance, some cmlA variants can also confer low-level resistance to this compound.[11][14]
-
-
Target Site Modification (Broad Cross-Resistance):
-
cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene represents a significant mechanism of cross-resistance.[8][12][13][20][21][22][23][24][25] It encodes an rRNA methyltransferase that modifies adenine at position A2503 of the 23S rRNA within the 50S ribosomal subunit.[8][20][21][22][24] This methylation prevents the binding of not only phenicols but also other classes of antibiotics that target the PTC, including lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).[20][24] The cfr gene is particularly concerning due to its location on mobile genetic elements and the broad spectrum of resistance it confers.[22]
-
Visualization of Resistance Mechanisms
Caption: Mechanisms of action and resistance for chloramphenicol and this compound.
Quantifying Cross-Resistance: An Experimental Protocol
The gold standard for determining bacterial susceptibility to antibiotics is the measurement of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique.
Detailed Step-by-Step Protocol for Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[26][27][28]
1. Preparation of Materials:
- Bacterial Isolate: Culture the bacterial strain of interest on an appropriate agar medium overnight at 35-37°C.
- Antimicrobial Stock Solutions: Prepare stock solutions of this compound and chloramphenicol at a concentration of 1280 µg/mL in a suitable solvent.
- Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use sterile CAMHB as the growth medium.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
- Compare the MIC values to established clinical breakpoints (if available) to classify the isolate as susceptible, intermediate, or resistant.[7] Cross-resistance is evident when an isolate demonstrates resistance to both this compound and chloramphenicol.
Experimental Workflow Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Comparative Analysis of Cross-Resistance Patterns
The expression of different resistance genes results in distinct MIC profiles for this compound and chloramphenicol. The following table summarizes experimental data from studies on Staphylococcus species and E. coli.
| Resistance Gene(s) | Host Organism | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) | Cross-Resistance | Source |
| None (Wild Type) | Staphylococcus spp. | ≤8 | ≤16 | No | [8] |
| fexA | Staphylococcus spp. | 16 - 64 | 32 - 128 | Yes | [8][29] |
| cfr | Staphylococcus spp. | 64 - ≥128 | 16 - ≥128 | Yes | [30] |
| fexA + cfr | Staphylococcus spp. | ≥512 | ≥512 | Yes | [8] |
| floR | E. coli | ≥16 | ≥32 | Yes | [11][14] |
| cmlA | E. coli | ≤8 | ≥32 | Partial/No | [11][14] |
| floR + cmlA | E. coli | ≥64 | ≥64 | Yes | [11][14] |
Analysis of Data:
-
The presence of efflux pump genes such as fexA and floR consistently leads to elevated MICs for both this compound and chloramphenicol, demonstrating clear cross-resistance.[8][11][14][29]
-
The cfr gene confers high-level resistance to both antibiotics.[30] In some isolates, the this compound MIC can reach very high levels (≥128 µg/mL).[30]
-
Co-carriage of multiple resistance genes, such as fexA and cfr in Staphylococcus or floR and cmlA in E. coli, often results in a synergistic effect, leading to very high levels of resistance to both drugs.[8][11][14]
-
The cmlA gene alone primarily confers resistance to chloramphenicol, with a minimal to no effect on this compound susceptibility.[11][14]
Conclusion: Implications for Drug Development and Surveillance
The significant cross-resistance between this compound and chloramphenicol, primarily driven by mobile genetic elements carrying genes like floR, fexA, and cfr, has profound implications. The use of this compound in veterinary settings can co-select for resistance to chloramphenicol and, in the case of cfr, to other critically important antibiotic classes used in human medicine.[11][24]
For drug development professionals, this underscores the need for novel antimicrobials that can either evade these common resistance mechanisms or inhibit them directly. Strategies could include the development of new phenicol derivatives that are not substrates for these efflux pumps or are insensitive to target site modifications.
For researchers and scientists, continuous surveillance for these resistance genes in both veterinary and clinical settings is paramount. Understanding the prevalence and genetic context of genes like cfr is crucial for predicting and mitigating the spread of multidrug resistance. The experimental protocols outlined in this guide provide a framework for the phenotypic and genotypic characterization of resistant isolates, which is the foundation of effective surveillance and informed therapeutic strategies.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. Molecular mechanisms of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mutations in the Phenicol Exporter Gene fexA Impact Resistance Levels in Three Bacterial Hosts According to Susceptibility Testing and Protein Modeling [frontiersin.org]
- 5. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloramphenicol binds to the 50S portion of a ribosome, which wil... | Study Prep in Pearson+ [pearson.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Distribution of this compound Resistance Genes fexA and cfr among Chloramphenicol-Resistant Staphylococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of the persistence of chloramphenicol resistance among Escherichia coli and Salmonella spp. from pigs, pork and humans in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria [frontiersin.org]
- 13. Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. fexA, a Novel Staphylococcus lentus Gene Encoding Resistance to this compound and Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. [PDF] this compound-Chloramphenicol Exporter Gene fexA Is Part of the Novel Transposon Tn558 | Semantic Scholar [semanticscholar.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 22. journals.asm.org [journals.asm.org]
- 23. The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance of Staphylococcus epidermidis Isolate 426-3147L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. journals.asm.org [journals.asm.org]
- 26. journals.asm.org [journals.asm.org]
- 27. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 28. downloads.regulations.gov [downloads.regulations.gov]
- 29. researchgate.net [researchgate.net]
- 30. Distribution of the Multidrug Resistance Gene cfr in Staphylococcus Species Isolates from Swine Farms in China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmatory Analysis of Florfenicol Amine in Edible Tissues
For Researchers, Scientists, and Drug Development Professionals
Florfenicol, a broad-spectrum synthetic antibiotic, is extensively utilized in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1][2] To ensure consumer safety and adhere to global regulatory standards, monitoring its residue levels in animal-derived food products is of paramount importance.[2] Following administration, this compound is metabolized into several compounds, with this compound amine (FFA) being a principal metabolite and the designated marker residue for total this compound residues in various species.[2][3][4] Regulatory bodies often mandate the quantification of total this compound residues, which necessitates the conversion of this compound and its metabolites to this compound amine, typically through acid hydrolysis, before analysis.[1][2][5][6]
This guide provides an in-depth comparison of analytical methodologies for the confirmatory analysis of this compound amine in edible tissues. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select and implement the most appropriate analytical strategy for their specific needs, ensuring both scientific rigor and regulatory compliance.
The Critical Role of Confirmatory Analysis
The primary objective of confirmatory analysis is to provide unequivocal identification and quantification of this compound amine, often at trace levels, within complex biological matrices such as muscle, liver, kidney, and fat.[7] The choice of analytical method is critical, as it directly impacts the accuracy, sensitivity, and reliability of the results. Factors such as matrix effects, where endogenous components of the tissue interfere with the analyte signal, must be carefully considered and mitigated.[7]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established Maximum Residue Limits (MRLs) for this compound in various edible tissues.[3][8][9] For instance, the European Union has set MRLs for the sum of this compound and this compound amine residues at 100 µg·kg⁻¹ in muscle, 2500 µg·kg⁻¹ in liver, and 750 µg·kg⁻¹ in the kidney of poultry.[3] Adherence to these MRLs is a legal requirement and a cornerstone of public health protection.
Comparative Analysis of Analytical Methodologies
The two most prominent techniques for the confirmatory analysis of this compound amine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV offers a robust and cost-effective solution for quantitative analysis.[2] However, its sensitivity and selectivity can be limited, particularly for complex matrices or when very low detection limits are required.
LC-MS/MS is the gold standard for confirmatory analysis due to its exceptional sensitivity and selectivity.[10][11] The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection and quantification of the target analyte, minimizing the impact of matrix interferences.[11][12]
The following table provides a comparative overview of the performance of these two methods.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Superiority of LC-MS/MS |
| Limit of Detection (LOD) | Higher (e.g., 0.044 µg/g in catfish muscle)[13] | Lower (e.g., 0.0005 mg/kg in bovine tissues)[14] | LC-MS/MS can detect much lower concentrations of this compound amine, which is crucial for ensuring compliance with stringent MRLs. |
| Limit of Quantification (LOQ) | Higher (e.g., 0.075 µg/g in catfish muscle)[6] | Lower (e.g., 0.01 mg/kg in bovine tissues)[14] | A lower LOQ allows for the accurate quantification of residues at levels closer to the detection limit, providing more reliable data for risk assessment. |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; MRM transitions provide specificity.[11][12] | The high selectivity of LC-MS/MS minimizes the risk of false positives by distinguishing the analyte from other compounds in the matrix. |
| Matrix Effect | Can be significant, requiring extensive sample cleanup. | Can be mitigated using matrix-matched standards or stable isotope-labeled internal standards.[7] | While not immune to matrix effects, LC-MS/MS offers more effective strategies for their compensation, leading to more accurate quantification. |
| Confirmation of Identity | Based on retention time only. | Based on retention time and the ratio of two or more MRM transitions, providing a higher degree of confidence.[11] | The use of multiple MRM transitions provides definitive confirmation of the analyte's identity, a key requirement for regulatory submissions. |
Experimental Workflows and Protocols
The accuracy of any confirmatory analysis is heavily dependent on the sample preparation procedure. The goal is to efficiently extract this compound amine from the tissue matrix while removing interfering substances.
Generalized Experimental Workflow
The overall process for the confirmatory analysis of this compound amine in edible tissues can be visualized as follows:
Caption: Generalized workflow for this compound amine analysis.
Detailed Protocols
1. Sample Preparation: Acid Hydrolysis and Solid-Phase Extraction (SPE)
This method is often considered a more rigorous approach suitable for regulatory and confirmatory purposes, as it can achieve excellent recoveries and minimize matrix effects.[7]
-
Step 1: Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.[7]
-
Step 2: Acid Hydrolysis: Add 5 mL of 6M hydrochloric acid and incubate at 90°C for 2 hours to convert this compound and its metabolites to this compound amine.[1]
-
Step 3: Defatting: After cooling, add a non-polar solvent like n-hexane and vortex to remove lipids.[7] Centrifuge and discard the n-hexane layer.
-
Step 4: pH Adjustment and SPE Cleanup: Adjust the pH of the aqueous layer to ≥12.5 with sodium hydroxide.[1] Load the solution onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).[7] Wash the cartridge to remove interferences and then elute the this compound amine with a suitable solvent.[7]
-
Step 5: Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method offers a simpler and higher-throughput alternative for sample preparation.[7]
-
Step 1: Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL conical tube.[7]
-
Step 2: Extraction: Add 10 mL of 1% acetic acid in acetonitrile and QuEChERS extraction salts (commonly containing magnesium sulfate and sodium chloride).[7] Vortex vigorously for 1 minute and centrifuge.
-
Step 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.[7]
-
Step 4: Final Preparation: Centrifuge and filter the supernatant before LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for this compound amine.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. At least two MRM transitions should be monitored for each analyte.[11][12]
-
Optimization: The precursor ion, product ions, and collision energy should be optimized for this compound amine using a standard solution.[12]
-
Validation of Analytical Methods
To ensure the reliability of the analytical data, the chosen method must be validated according to international guidelines such as those from the FDA (VICH GL49) or the European Commission (2002/657/EC).[3][15][16] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15][16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[15]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15][16]
-
Stability: The stability of the analyte in the matrix under specific storage and processing conditions.[15]
Conclusion
The confirmatory analysis of this compound amine in edible tissues is a critical component of food safety and regulatory compliance. While HPLC-UV can be a viable option for screening purposes, LC-MS/MS stands out as the superior technique for confirmatory analysis due to its enhanced sensitivity, selectivity, and ability to provide unequivocal identification of the analyte.
The choice between different sample preparation methods, such as the rigorous acid hydrolysis with SPE cleanup or the high-throughput QuEChERS approach, will depend on the specific requirements of the analysis, including the matrix complexity, desired throughput, and the required limits of detection and quantification. Regardless of the chosen methodology, a thorough validation in accordance with international guidelines is essential to ensure the generation of reliable and defensible data. By carefully considering the comparisons and protocols outlined in this guide, researchers and scientists can develop and implement robust analytical methods for the accurate and reliable confirmatory analysis of this compound amine in edible tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reginfo.gov [reginfo.gov]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 13. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 14. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rr-americas.woah.org [rr-americas.woah.org]
- 16. ema.europa.eu [ema.europa.eu]
A Comparative Guide to HPLC-UV versus LC-MS/MS for Florfenicol Amine Quantification
For researchers, scientists, and drug development professionals, the precise quantification of florfenicol amine (FFA), the marker residue for the antibiotic this compound, is critical for regulatory compliance and pharmacokinetic studies.[1] The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] This guide provides an in-depth, objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.
Introduction to this compound and this compound Amine
This compound is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[2][3] Following administration, this compound is metabolized in the animal's body into several compounds, with this compound amine being a major metabolite.[2][3][4] Due to its significance as a stable marker, regulatory bodies often mandate the measurement of total this compound residues as the sum of the parent drug and its metabolites, which are converted to this compound amine through acid hydrolysis.[2][5] This ensures a comprehensive assessment of the total residue in edible tissues.[5]
The accurate quantification of this compound amine is therefore essential for:
-
Food Safety: Ensuring that residues in animal-derived food products do not exceed the established Maximum Residue Limits (MRLs).[3][6]
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.[2][7]
-
Drug Development: Evaluating the efficacy and safety of new this compound-based veterinary drugs.
Principles of a Self-Validating System in Analytical Chemistry
A robust analytical method should function as a self-validating system. This means that the protocol has inherent checks and balances to ensure the reliability of the data. Key aspects include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
This guide will explore how HPLC-UV and LC-MS/MS fulfill these criteria for this compound amine quantification.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, cost, and the complexity of the sample matrix.[1]
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (ppm to high ppb range). | High (ppb to ppt range).[8] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to precursor and product ion monitoring (MRM).[8] |
| Matrix Effects | Less prone to signal suppression or enhancement. | Can be significantly affected by ion suppression from matrix components.[9] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Throughput | Generally lower due to longer run times. | Can achieve higher throughput with modern UHPLC systems.[9] |
| Regulatory Acceptance | Suitable for screening and quantification at higher concentrations.[1] | Often considered the "gold standard" and a confirmatory technique for regulatory submissions.[3][10] |
Causality Behind Experimental Choices
-
Why Hydrolysis is a Critical First Step: this compound is metabolized into several compounds, including this compound amine.[2][11] To accurately determine the total residue, a hydrolysis step (typically with hydrochloric acid) is employed to convert the parent drug and its metabolites into a single, quantifiable marker: this compound amine.[6][8][12] This ensures that all relevant residues are accounted for in the final measurement.[12]
-
The Need for Sample Cleanup: Biological matrices such as animal tissues are complex and contain numerous endogenous compounds that can interfere with the analysis. Therefore, a thorough sample cleanup procedure, often involving liquid-liquid extraction (LLE) and/or solid-phase extraction (SPE), is essential to remove these interferences and concentrate the analyte of interest.[8][12]
Experimental Protocols
General Sample Preparation Workflow
The initial sample preparation steps are often similar for both HPLC-UV and LC-MS/MS analysis.
Caption: General experimental workflow for this compound amine analysis.
HPLC-UV Method
This method is a robust and cost-effective approach for quantitative analysis in a laboratory setting.[12]
1. Sample Preparation: a. Weigh 2g of homogenized tissue into a 50 mL centrifuge tube. b. Add 5 mL of 6M hydrochloric acid (HCl).[13] c. Incubate at 90°C for 2 hours to hydrolyze this compound and its metabolites.[6][13] d. Cool the sample to room temperature. e. Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).[13] f. Perform liquid-liquid extraction with ethyl acetate to remove lipids.[12] g. Apply the aqueous layer to a diatomaceous earth column and extract this compound amine with ethyl acetate.[13] h. Evaporate the organic extract to dryness and dissolve the residue in an aqueous buffer.[13] i. Filter the reconstituted solution through a 0.2 µm syringe filter into an HPLC vial.[12]
2. HPLC-UV Conditions: a. Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).[13] b. Mobile Phase: Isocratic mixture of acetonitrile and water (pH adjusted to 2.8 with phosphoric acid).[13] c. Flow Rate: 1.0 mL/min.[13] d. Detection: UV at 268 nm.[13]
LC-MS/MS Method
LC-MS/MS is a highly sensitive and specific method, widely considered a confirmatory technique for regulatory monitoring and research.[3]
1. Sample Preparation: a. Follow steps a-e from the HPLC-UV sample preparation. b. Add 10 mL of Milli-Q water to dilute the extract.[6][13] c. Perform Solid-Phase Extraction (SPE) clean-up using a reversed-phase cartridge at a basic pH (≥12.5).[6][13] d. Elute the analyte from the SPE cartridge.[13] e. Dilute the eluted extract with water before LC-MS/MS analysis.[6][13]
2. LC-MS/MS Conditions: a. LC System: UHPLC system.[13] b. Column: Reversed-phase C18 analytical column.[13] c. Mobile Phase: A gradient of 0.01% formic acid in water and 0.01% formic acid in acetonitrile.[6][13] d. Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13] e. Ionization Mode: Electrospray Ionization (ESI) in positive mode for this compound amine.[14]
Performance Characteristics and Validation Data
The selection of an analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the determination of this compound amine, based on published data.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.044 mg/kg[15] | ~0.0005 mg/kg[8] |
| Limit of Quantification (LOQ) | ~0.075 mg/kg[15] | ~0.01 mg/kg[8] |
| Linearity (R²) | >0.99[15] | >0.998[8] |
| Recovery | 85.7% - 92.3%[15] | 93% - 104%[8] |
| Precision (RSD%) | <17.2%[15] | <6%[8] |
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound amine.[1] LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for regulatory compliance and the analysis of trace-level residues in complex matrices.[1] On the other hand, HPLC-UV offers a cost-effective and accessible alternative for screening purposes or when analyzing samples with higher concentrations of the analyte.[1] The decision to use HPLC-UV or LC-MS/MS should be based on a logical evaluation of the analytical requirements, available resources, and the intended application of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Pharmacokinetics of this compound and its metabolite, this compound amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and this compound Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]
The Multiplier Effect: A Comparative Guide to the Synergistic Action of Florfenicol with Other Antimicrobials
In the landscape of veterinary medicine, the escalating challenge of antimicrobial resistance necessitates innovative strategies to preserve the efficacy of existing therapeutic agents. Florfenicol, a broad-spectrum bacteriostatic antibiotic, has long been a reliable tool in combating a variety of bacterial pathogens.[1][2][3] However, its true potential may lie not in its solitary action, but in its capacity to work in concert with other antimicrobials, creating a synergistic effect that is greater than the sum of its parts. This guide provides an in-depth comparison of this compound's synergistic partnerships, supported by experimental data, to inform researchers, scientists, and drug development professionals on leveraging these combinations for enhanced therapeutic outcomes.
Understanding the Foundations: this compound's Mechanism and the Principle of Synergy
This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][4] This mechanism, while effective, can be augmented through combination therapy. Antimicrobial synergy occurs when the combined effect of two or more drugs is significantly greater than their individual effects.[5] This can manifest as a more potent bactericidal action, a broader spectrum of activity, and a reduced likelihood of the development of resistant bacterial strains.[6]
The primary methodologies for assessing synergy in vitro are the checkerboard microdilution assay and the time-kill assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two drugs.[5][7] A time-kill assay provides a dynamic picture of the antimicrobial effect over time, confirming synergistic bactericidal activity.[8][9]
This compound and Aminoglycosides: A Potent Alliance Against Gram-Negative Pathogens
The combination of this compound with aminoglycosides, such as amikacin and gentamicin, has demonstrated significant synergistic activity, particularly against multidrug-resistant (MDR) Escherichia coli isolates from livestock.[1][10] This partnership is especially valuable in treating infections where therapeutic options are limited.
Experimental Evidence
A study investigating this compound-based combinations against MDR E. coli revealed compelling results. The checkerboard assay showed synergy between this compound and amikacin in 10 out of 11 isolates, and with gentamicin in 6 out of 11 isolates.[1][10] This synergistic action was found to be more pronounced than that of a cephalothin/gentamicin combination.[1] Furthermore, the this compound/aminoglycoside combinations were shown to reduce the emergence of resistant mutants in vitro.[1] In vivo studies using a murine infection model also confirmed the enhanced efficacy of the this compound/amikacin combination, resulting in a higher survival rate compared to treatment with either drug alone.[1][10]
| Antimicrobial Combination | Organism | Synergy Rate (in vitro) | Key Findings |
| This compound + Amikacin | MDR E. coli | 91% (10/11 isolates)[1] | Superior synergy compared to other combinations; reduced emergence of resistance.[1] |
| This compound + Gentamicin | MDR E. coli | 55% (6/11 isolates)[1] | Effective synergistic activity against a significant portion of MDR isolates.[1] |
Proposed Mechanism of Synergy
The proposed mechanism for the synergy between this compound and aminoglycosides involves this compound acting as an initial antibacterial modulator.[1] It is hypothesized that this compound's action on the bacterial ribosome may lead to alterations in the cell membrane, thereby facilitating the uptake of the aminoglycoside into the bacterial cell. This increased intracellular concentration of the aminoglycoside enhances its bactericidal activity.
Caption: Proposed mechanism of this compound-aminoglycoside synergy.
Experimental Protocol: Checkerboard Microdilution Assay
The checkerboard assay is a robust method to systematically evaluate the in vitro interaction of two antimicrobial agents.[5]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the aminoglycoside at a concentration that is a multiple of the highest concentration to be tested.
-
Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound along the x-axis and the aminoglycoside along the y-axis.[5] This creates a matrix of varying concentrations of both drugs.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[7]
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain.
-
Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.[5]
-
Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[7]
-
Caption: Workflow for the checkerboard microdilution assay.
This compound and Tetracyclines: A Dual Blockade of Protein Synthesis
The combination of this compound with tetracyclines, such as doxycycline and oxytetracycline, presents another promising synergistic strategy.[9][11] This pairing targets different subunits of the bacterial ribosome, leading to a more comprehensive inhibition of protein synthesis.
Experimental Evidence
Studies have demonstrated the synergistic or additive effects of the this compound-doxycycline combination against pathogens like Aeromonas hydrophila and Morganella morganii, which are responsible for skin ulcer disease in turtles.[11][12][13] In these studies, the combination therapy resulted in significantly lower MIC values for both drugs compared to when they were used individually.[11] Animal experiments have further shown that this combination can achieve better therapeutic outcomes with reduced drug dosages.[11][12]
Synergy has also been observed between this compound and oxytetracycline against Pseudomonas aeruginosa.[8][9] Research suggests that this compound enhances the uptake of oxytetracycline in these bacteria.[8][9]
| Antimicrobial Combination | Organism | Synergy/Additive Effect | Key Findings |
| This compound + Doxycycline | Aeromonas hydrophila, Morganella morganii | Synergistic or additive[11][13] | Reduced MICs for both drugs; effective against multidrug-resistant strains.[5][11] |
| This compound + Oxytetracycline | Pseudomonas aeruginosa | Synergistic in 44% of isolates[8] | This compound enhances the uptake of oxytetracycline.[8][9] |
Proposed Mechanism of Synergy
The primary mechanism of synergy between this compound and tetracyclines is the dual blockade of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, while tetracyclines target the 30S subunit.[11] This simultaneous inhibition at two different points in the protein synthesis pathway leads to a more potent antibacterial effect. Additionally, as with aminoglycosides, there is evidence that this compound may alter bacterial membrane permeability, facilitating the entry of the tetracycline into the cell.[8][9]
This compound and Macrolides: A Combination for Respiratory Pathogens
The combination of this compound with macrolides like tilmicosin, erythromycin, and tylosin has shown promise, particularly in the context of respiratory diseases in livestock.[14][15]
Experimental Evidence
A study evaluating the combined antibacterial effects of tilmicosin and this compound against swine respiratory pathogens, including Actinobacillus pleuropneumoniae, Streptococcus suis, and Haemophilus parasuis, demonstrated synergistic or additive activities.[15] Time-kill assays confirmed that a combination of half the MIC of each drug was more effective at inhibiting bacterial growth than the full MIC of either drug alone.[15]
Another study found synergistic interactions between this compound and erythromycin in 31% of Pasteurella multocida isolates, and with tylosin in 13% of isolates.[16]
| Antimicrobial Combination | Organism | Synergy/Additive Effect | Key Findings |
| This compound + Tilmicosin | A. pleuropneumoniae, S. suis, H. parasuis | Synergistic or additive[15] | Combination at half MIC is more effective than full MIC of individual drugs.[15] |
| This compound + Erythromycin | Pasteurella multocida | Synergistic in 31% of isolates[16] | Demonstrates potential for combination therapy against this respiratory pathogen. |
| This compound + Tylosin | Pasteurella multocida | Synergistic in 13% of isolates[16] | Shows some synergistic potential, though less frequent than with erythromycin. |
Potential for Antagonism
It is important to note that while some studies show synergy, others caution against the combination of this compound with macrolides due to a potential for antagonism.[17] Both drug classes can compete for binding to the 50S ribosomal subunit, which could lead to a reduced overall effect.[17] Therefore, careful in vitro testing is crucial before considering such combinations for clinical use.
This compound and Thiamphenicol: An Unexpected Intra-Class Synergy
Perhaps one of the most intriguing synergistic relationships is that of this compound with thiamphenicol, another member of the amphenicol class. Synergistic effects between antibiotics of the same class are rarely reported.[8][9][18]
Experimental Evidence
Studies have demonstrated both in vitro and in vivo synergism between this compound and thiamphenicol against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[18][19][20] Checkerboard assays revealed that the MIC of this compound could be significantly reduced when combined with thiamphenicol.[18][19] Time-kill studies confirmed this synergistic effect.[18][19] In a mouse model, the combination provided effective protection against S. aureus challenge at reduced dosages.[18][19] Similar synergistic effects have been observed against Pasteurella multocida.[6][9]
| Antimicrobial Combination | Organism | Synergy Rate | Key Findings |
| This compound + Thiamphenicol | Staphylococcus aureus (MSSA & MRSA) | Synergistic in 30% of MSSA and 45% of MRSA strains[18][19] | Significant reduction in this compound MIC; effective in vivo at lower doses.[18][19] |
| This compound + Thiamphenicol | Pasteurella multocida | Synergistic in 43% of isolates[8][9] | Demonstrates broad applicability of this intra-class synergy. |
Proposed Mechanism of Synergy
The likely mechanism behind this unexpected synergy is the facilitated uptake of thiamphenicol mediated by this compound.[18][19] It is proposed that this compound acts as an initiating sensitizer, altering the bacterial cell to allow for increased intracellular accumulation of thiamphenicol.[8]
Experimental Protocol: Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[21]
-
Preparation of Bacterial Culture: Grow the test organism to the exponential phase in a suitable broth medium.
-
Inoculation: Dilute the bacterial culture to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in flasks containing the broth with the antimicrobial agents, both alone and in combination, at desired concentrations (often multiples of the MIC).[22]
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the samples and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial combination.
-
Interpretation of Results:
Caption: Workflow for the time-kill assay.
Conclusion: A Path Forward for Combination Therapies
The evidence presented in this guide strongly supports the exploration of this compound-based combination therapies as a viable strategy to enhance antimicrobial efficacy and combat resistance. The synergistic effects observed with aminoglycosides, tetracyclines, and even another amphenicol highlight the potential of this compound to act as a modulator, augmenting the activity of its partner drugs.
For researchers and drug development professionals, these findings open avenues for the formulation of new combination products with improved therapeutic profiles. However, it is imperative that these combinations are rigorously evaluated on a case-by-case basis, considering the specific pathogens and potential for antagonism. The experimental protocols detailed herein provide a framework for such evaluations, ensuring scientific integrity and fostering the development of trustworthy and effective antimicrobial solutions.
References
- 1. Synergy between this compound and Aminoglycosides against Multidrug-Resistant Escherichia coli Isolates from Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interaction Between this compound and Doxycycline Involving Cytochrome P450 3A in Goats (Capra hricus) [frontiersin.org]
- 3. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TW201700097A - Use of this compound as an antibacterial enhancer in combination with other antibiotics - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo Synergistic Effects of this compound and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Frontiers | this compound As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida [frontiersin.org]
- 9. This compound As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Efficacy of Doxycycline and this compound Against Aeromonas hydrophilia and Morganella morganii Infections in Pelodiscus sinensis with Skin Ulcer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tilmicosin- and this compound-loaded hydrogenated castor oil-solid lipid nanoparticles to pigs: Combined antibacterial activities and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro and in vivo Synergistic Effects of this compound and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 17. Drug Interactions With this compound For Veterinary Use - Knowledge [chunovet.com]
- 18. Synergism between two amphenicol of antibiotics, this compound and thiamphenicol, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synergism between two amphenicol of antibiotics, this compound and thiamphenicol, against Staphylococcus aureus - Dialnet [dialnet.unirioja.es]
- 21. iosrjournals.org [iosrjournals.org]
- 22. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Simultaneous Determination of Florfenicol and Chloramphenicol in Milk
Introduction: The Imperative for Vigilance in Dairy Safety
The presence of antibiotic residues in milk is a significant public health concern, necessitating robust and reliable analytical methods for their detection. This guide focuses on two critical phenicol antibiotics: chloramphenicol (CAP) and florfenicol (FF). Chloramphenicol, a potent broad-spectrum antibiotic, has been banned for use in food-producing animals in many jurisdictions, including the European Union, due to its association with potentially fatal idiosyncratic aplastic anemia in humans[1]. Consequently, regulatory standards demand methods capable of detecting it at exceptionally low levels, often referred to as a minimum required performance limit (MRPL)[2].
This compound, a structural analogue of CAP, was developed for veterinary use and is considered to have a better safety profile. However, its use is not permitted in lactating animals where milk is intended for human consumption[1][3]. The illegal use or failure to observe withdrawal periods can lead to unacceptable residues in the milk supply.
This guide provides an in-depth comparison of the primary analytical methodologies for the simultaneous determination of CAP and FF in milk. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers, quality control laboratories, and regulatory bodies. We will compare the workhorse of many labs, High-Performance Liquid Chromatography with UV detection (HPLC-UV), the gold standard of confirmatory analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the rapid screening capabilities of Enzyme-Linked Immunosorbent Assays (ELISA).
Chapter 1: Chromatographic Separation Techniques - The Foundation of Quantification
Chromatographic methods provide the specificity and quantitative accuracy required for regulatory compliance. The choice between HPLC-UV and LC-MS/MS hinges on the required sensitivity, the need for confirmation, and available resources.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique widely available in analytical laboratories. Its principle lies in the physical separation of analytes on a chromatographic column followed by detection based on their ability to absorb ultraviolet light.
Causality of Experimental Choices: The primary challenge in analyzing milk is the complexity of the matrix, which contains high levels of proteins and fats that can interfere with the analysis. Therefore, sample preparation is paramount. A deproteinization step, typically using acetonitrile, is essential to precipitate these macromolecules[4]. For enhanced sensitivity and cleanup, a microextraction technique such as Dispersive Liquid-Liquid Microextraction (DLLME) is highly effective. DLLME utilizes a small volume of extraction solvent (a high-density solvent) and a disperser solvent (miscible in both aqueous and extraction phases, like acetonitrile) to form a cloudy solution, maximizing the surface area for rapid analyte transfer from the milk serum to the organic phase[1][4].
-
Sample Preparation (Deproteinization):
-
To a 5.0 mL milk sample in a centrifuge tube, add 10 mL of acetonitrile.
-
Vortex vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge at 9000 rpm for 5 minutes. The supernatant contains the analytes[4].
-
-
Extraction (DLLME):
-
Transfer the acetonitrile supernatant to a separate tube.
-
Prepare an extraction mixture containing a high-density solvent (e.g., carbon tetrachloride) and a disperser solvent (acetonitrile from the previous step).
-
Rapidly inject this mixture into the sample, creating a cloudy solution.
-
Centrifuge to separate the phases, allowing the small droplet of extraction solvent containing the concentrated analytes to settle at the bottom.
-
-
Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 75:25 v/v)[4].
-
Flow Rate: 1.2 mL/min[4].
-
Detection: UV detector set at 224 nm for this compound and 278 nm for Chloramphenicol. A programmed wavelength switch is used during the run to optimize sensitivity for each compound as it elutes[4].
-
The DLLME-HPLC-UV method is simple, rapid, and inexpensive[4][5]. However, its sensitivity is a key consideration. Studies have reported Limits of Detection (LODs) around 12.5 µg/Kg for CAP and 12.2 µg/Kg for FF[1][5][6]. While effective for detecting FF at levels relevant for some screening purposes, this LOD is significantly higher than the MRPL of 0.3 µg/Kg established for the banned substance CAP, making this method unsuitable for regulatory confirmation of chloramphenicol[1][4].
References
- 1. brieflands.com [brieflands.com]
- 2. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of this compound by ELISA - Food & Feed Analysis [food.r-biopharm.com]
- 4. Simultaneous Chloramphenicol and this compound Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Chloramphenicol and this compound Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Simultaneous Chloramphenicol and this compound Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Florfenicol
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. Florfenicol, a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine, is a compound that demands meticulous handling.[1] While effective in its therapeutic applications, it presents a clear hazard profile that necessitates a robust personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing a procedural and causal framework to ensure your safety and the integrity of your work.
The health risks associated with handling this compound are multifaceted and depend on the physical form of the substance, the duration of the task, and the effectiveness of existing engineering controls.[2] Prolonged or repeated exposure can lead to organ damage, and the compound is also classified as a reproductive toxicant, suspected of damaging fertility and the unborn child.[3][4] Furthermore, it can cause skin, eye, and respiratory irritation.[3][5] Therefore, treating this compound as a hazardous substance is the first and most critical step in establishing a culture of safety.
Understanding the Risk: Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is foundational to selecting appropriate PPE. The primary risks stem from:
-
Inhalation: Airborne dust from solid this compound can be inhaled, causing respiratory irritation and systemic exposure.[3]
-
Dermal Contact: The compound can cause skin irritation upon contact.[5] Dust may also lead to mechanical irritation or dryness.[6]
-
Ocular Contact: Direct contact with the eyes, particularly with dust or splashes, can cause serious irritation.[3]
-
Systemic and Reproductive Toxicity: The most significant long-term risks are organ damage and reproductive harm through prolonged or repeated exposure.[4]
-
Allergic Reactions: this compound may cause allergic reactions in susceptible individuals.[2]
To mitigate these risks, several organizations have established occupational exposure limits, which provide a quantitative basis for our safety protocols.
Occupational Exposure Data
| Parameter | Value | Source |
| Occupational Exposure Guideline (OEG) | 80 µg/m³ (8-hr TWA) | Covetrus North America[2] |
| Occupational Exposure Band (OEB) | OEB 3 (10-100 µg/m³) | Covetrus North America[2] |
| Internal TWA | 100 µg/m³ (OEB 2) | Merck & Co., Inc.[6] |
| TWA: Time-Weighted Average |
These values underscore the potency of the compound and the need for stringent controls to minimize airborne concentrations.
Core Directive: A Multi-Layered PPE Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantity of this compound being handled, and its physical form (solid powder vs. liquid solution). The following represents a multi-layered defense system.
Eye and Face Protection: Your First Line of Defense
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work involving this compound.[2][6] This protects against incidental contact and minor splashes.
-
Elevated Risk (Dust or Splash Hazard): When handling solid this compound that could become airborne or when there is a risk of liquid splashes, chemical splash goggles are required.[3][6] Goggles provide a complete seal around the eyes, offering superior protection.
-
Maximum Protection (High-Contact Procedures): For tasks with a high potential for direct facial contact with dusts or aerosols, a full-face shield should be worn in conjunction with safety goggles.[3][6]
Hand Protection: Preventing Dermal Absorption
Chemical-resistant gloves are non-negotiable.[6] Latex gloves should be avoided due to poor chemical resistance and the potential for allergic reactions.[7]
-
Recommended Material: Disposable nitrile gloves are the standard choice, providing adequate barrier protection for incidental contact.[7][8][9]
-
Protocol: Always inspect gloves for tears or punctures before use.[10][11] After handling this compound, remove gloves immediately and wash your hands thoroughly.[6][10] For extended procedures or when higher contamination is possible, consider double-gloving.
Body Protection: Shielding Against Contamination
Your street clothes should never be exposed to this compound.
-
Standard Laboratory Operations: A professional lab coat or a dedicated work uniform is required for all small-scale laboratory operations.[5][6]
-
Increased Exposure Risk: For procedures involving larger quantities or with a higher likelihood of generating dust, a disposable, dust-impermeable suit (e.g., Tyvek) should be utilized to provide comprehensive body protection.[2]
Respiratory Protection: Controlling Inhalation Exposure
Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the preferred method for controlling airborne particulates.[5] When these are not feasible or as a supplementary measure, respiratory protection is essential.
-
When Required: Respiratory protection is necessary if ventilation is inadequate or if exposure assessments show airborne concentrations could exceed the established OEG/OEB limits.[2][6]
-
Type of Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (P95 or P100) is recommended.[6] If irritation or other symptoms are experienced, or if exposure limits are exceeded, a full-face respirator should be used.[10][12] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.
Procedural Guidance: Donning and Doffing PPE for Handling Solid this compound
Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing
A. Donning Sequence (Before Entering Handling Area)
-
Hand Hygiene: Perform thorough hand hygiene.
-
Body Protection: Don disposable gown or Tyvek suit over scrubs or dedicated work clothes. Ensure complete coverage.
-
Respiratory Protection: If required, don your fit-tested NIOSH-approved respirator. Perform a user seal check.
-
Eye and Face Protection: Don safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, don the second pair over the first.
B. Doffing Sequence (In Designated Area Before Exiting)
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Gown/Suit: Remove the disposable gown or suit, turning it inside out as you roll it down and away from your body. Dispose of it in a designated hazardous waste container.[5][13]
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield or goggles from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, peeling one off with the other and disposing of them immediately.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Disposal of Contaminated Materials
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Solid Waste: Place contaminated gloves, gowns, and other disposable items into a designated, chemically resistant container with a secure lid.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[13]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for pickup and proper disposal, which is typically incineration.[13] Never dispose of contaminated PPE in the regular trash.
By integrating these principles and procedures into your daily laboratory operations, you build a self-validating system of safety. This proactive approach not only protects you and your colleagues but also upholds the highest standards of scientific integrity and responsibility.
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. benchchem.com [benchchem.com]
- 6. merck.com [merck.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. northstarlight.net [northstarlight.net]
- 9. 5 Essential Safety Products for the Agricultural and Veterinary Industries [hospecobrands.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
